molecular formula C12H16ClN5O5 B13909241 2-Chloro-N6-(2-hydroxyethyl)adenosine

2-Chloro-N6-(2-hydroxyethyl)adenosine

Cat. No.: B13909241
M. Wt: 345.74 g/mol
InChI Key: RDZDHAJEWMXENA-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N6-(2-hydroxyethyl)adenosine is a useful research compound. Its molecular formula is C12H16ClN5O5 and its molecular weight is 345.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClN5O5

Molecular Weight

345.74 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H16ClN5O5/c13-12-16-9(14-1-2-19)6-10(17-12)18(4-15-6)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,19-22H,1-3H2,(H,14,16,17)/t5-,7-,8-,11-/m1/s1

InChI Key

RDZDHAJEWMXENA-IOSLPCCCSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)NCCO

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)NCCO

Origin of Product

United States

Foundational & Exploratory

2-Chloro-N6-(2-hydroxyethyl)adenosine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mechanism of action of 2-Chloro-N6-(2-hydroxyethyl)adenosine reveals a likely conflation of two distinct adenosine receptor modulating compounds: the potent and highly selective A1 adenosine receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), and the anti-inflammatory and cytoprotective agent, N6-(2-hydroxyethyl)adenosine (HEA). This guide will provide a comprehensive overview of the core mechanisms of action for both molecules, reflecting the available scientific literature.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetically modified adenosine analog designed for high affinity and selectivity for the A1 adenosine receptor. Its primary mechanism of action is agonism at this receptor subtype, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for CCPA's interaction with adenosine receptors.

ParameterValueSpecies/TissueReceptor SubtypeReference
Ki 0.4 nMRat Brain MembranesA1[1][2]
Ki 3900 nMRat Striatal MembranesA2[1][2]
IC50 33 nMRat Fat Cell MembraneA1[1][2]
EC50 3500 nMHuman Platelet MembranesA2[1][2]
A1 Selectivity ~10,000-fold (Binding)RatA1 vs A2[1][2]
A1 Selectivity >100-fold (Functional)Rat/HumanA1 vs A2[1][2]
Experimental Protocols

Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of CCPA for A1 and A2 adenosine receptors.

  • A1 Receptor Assay:

    • Membranes from rat brain were prepared.

    • The A1 receptor-selective agonist [3H]PIA was used as the radioligand.

    • Membranes were incubated with [3H]PIA in the presence of varying concentrations of CCPA.

    • The amount of bound radioligand was measured to determine the inhibitory constant (Ki) of CCPA for the A1 receptor.[1]

  • A2 Receptor Assay:

    • Membranes from rat striatum were used.

    • [3H]NECA was used as the radioligand for A2 receptors.

    • A similar incubation and measurement process as the A1 assay was followed to determine the Ki of CCPA for the A2 receptor.[1]

Adenylyl Cyclase Activity Assays:

  • Objective: To assess the functional activity of CCPA at A1 and A2 receptors by measuring its effect on adenylyl cyclase.

  • A1 Receptor Functional Assay (Inhibition):

    • Membranes from rat fat cells were used as a model for the A1 receptor.

    • Adenylyl cyclase activity was stimulated.

    • The ability of CCPA to inhibit this stimulated activity was measured, and the IC50 value was determined.[1][2]

  • A2 Receptor Functional Assay (Stimulation):

    • Membranes from human platelets were used.

    • The ability of CCPA to stimulate adenylyl cyclase activity was measured, and the EC50 value was determined.[1][2]

Signaling Pathway

CCPA_A1_Signaling CCPA CCPA A1R A1 Adenosine Receptor CCPA->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: CCPA agonism of the A1 adenosine receptor leading to inhibition of adenylyl cyclase.

Part 2: N6-(2-hydroxyethyl)adenosine (HEA)

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative found in Cordyceps cicadae. Its mechanism of action is primarily associated with anti-inflammatory and cytoprotective effects, mediated through the modulation of several key signaling pathways, including NF-κB, TGF-β/Smad, and the endoplasmic reticulum (ER) stress response.

Quantitative Data on Biological Effects
EffectCell Line/ModelTreatmentConcentration/DoseResultReference
Anti-inflammatory RAW 264.7 cellsLPS5-20 µg/mLReduced TNF-α and IL-1β, increased IL-10[3][4]
Anti-fibrotic NRK-49F cellsTGF-β15-20 µg/mLReduced collagen I, α-SMA, and fibronectin[3][4]
ER Stress Protection HK-2 cellsDiclofenac (200 µM) or Meloxicam (400 µM)10-20 µMAttenuated expression of ATF-6, PERK, IRE1α, CHOP[5][6]
Antioxidant Alloxan-induced diabetic rats20-40 mg/kg (i.p.)Increased SOD, CAT, GSH; reduced MDA[3]
Cytotoxicity SGC-7901 and AGS cancer cells0-300 µMInduced ROS, apoptosis, and autophagy[3]
Experimental Protocols

Cell Culture and Treatment for Anti-inflammatory and Anti-fibrotic Assays:

  • Cell Lines: RAW 264.7 (macrophages) and NRK-49F (rat kidney fibroblasts) were used.

  • Stimulation: RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. NRK-49F cells were treated with transforming growth factor-beta 1 (TGF-β1) to induce fibrosis.

  • HEA Treatment: Cells were co-treated with varying concentrations of HEA.

  • Analysis: Gene and protein expression of inflammatory cytokines (TNF-α, IL-1β, IL-10) and fibrosis markers (collagen I, α-SMA, fibronectin) were measured using ELISA and PCR.[4]

ER Stress Induction and Analysis in HK-2 Cells:

  • Cell Line: Human proximal tubular cells (HK-2).

  • Induction of ER Stress: Cells were treated with the nonsteroidal anti-inflammatory drugs (NSAIDs) diclofenac (200 µM) or meloxicam (400 µM) for 24 hours.

  • HEA Pre-treatment: Cells were pre-treated with HEA (10-20 µM) for 2 hours before NSAID exposure.

  • Analysis: Gene expression of ER stress markers (ATF-6, PERK, IRE1α, CHOP) and protein levels of GRP78 and CHOP were determined by RT-PCR and Western blotting, respectively. Reactive oxygen species (ROS) production was also measured.[5]

Signaling Pathways

HEA_NFkB_TGFb_Signaling cluster_nfkb NF-κB Pathway cluster_tgfb TGF-β/Smad Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Inflammation Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Proteins TGFbR->Smad Fibrosis Fibrosis Markers (Collagen I, α-SMA) Smad->Fibrosis HEA HEA HEA->NFkB Inhibits HEA->Smad Inhibits HEA_ER_Stress_Signaling NSAIDs NSAIDs (Diclofenac, Meloxicam) ROS ROS NSAIDs->ROS ER_Stress ER Stress ROS->ER_Stress UPR Unfolded Protein Response (ATF6, PERK, IRE1α) ER_Stress->UPR CHOP CHOP (Apoptosis) UPR->CHOP HEA HEA HEA->ROS Attenuates HEA->UPR Attenuates

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Chloro-N6-(2-hydroxyethyl)adenosine, a purine nucleoside analog with significant potential in therapeutic applications. This document details the spectroscopic analyses and synthetic pathways that collectively confirm the precise molecular architecture of this compound, offering a foundational resource for researchers in medicinal chemistry and drug discovery.

Physicochemical and Structural Properties

This compound is a synthetic derivative of adenosine. The introduction of a chlorine atom at the 2-position of the adenine base and a hydroxyethyl group at the N6-position significantly modulates its biological activity.

PropertyValueReference
Chemical Formula C₁₂H₁₆ClN₅O₅[1][2]
Molecular Weight 345.74 g/mol [1][2]
CAS Number 948298-76-8[1]
Appearance White to off-white solid[3]
Melting Point 184-185 °C[1]
Solubility Slightly soluble in DMSO and Methanol[3]

Spectroscopic Data for Structure Confirmation

The structural framework of this compound is definitively established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from analogous structures such as 2-chloroadenosine and N6-substituted adenosine derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Purine Base
H-8~8.3~140
C-2-~153
C-4-~149
C-5-~120
C-6-~156
C-8-~140
Ribose Moiety
H-1'~5.9~88
H-2'~4.6~74
H-3'~4.2~71
H-4'~4.0~86
H-5'a, H-5'b~3.7, ~3.6~62
C-1'-~88
C-2'-~74
C-3'-~71
C-4'-~86
C-5'-~62
N6-hydroxyethyl Group
N6-CH₂~3.6~43
HO-CH₂~3.7~61

Note: These are predicted values based on known data for similar compounds and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which aids in structural confirmation. For this compound, electrospray ionization (ESI) in positive ion mode is a common analytical technique.

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M+H]⁺346.0915
[M+Na]⁺368.0734
Fragment (Purine Base)~198
Fragment (Ribose)~133

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and any chlorine-containing fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl groups)3400-3200 (broad)
N-H (amine)3350-3250
C-H (aromatic/aliphatic)3100-2850
C=N, C=C (purine ring)1650-1550
C-O (hydroxyl, ether)1250-1050
C-Cl800-600

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route to N6-substituted adenosines involves the reaction of a 6-chloropurine riboside with the desired amine.

Protocol:

  • Starting Material: 2,6-Dichloropurine is reacted with a protected ribose derivative to form 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

  • N6-Substitution: The resulting 2,6-dichloropurine nucleoside is dissolved in an appropriate solvent such as ethanol. An excess of 2-aminoethanol is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the selective displacement of the chlorine atom at the C6 position. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Deprotection: Following the substitution reaction, the acetyl protecting groups on the ribose moiety are removed by treatment with a base, such as ammonia in methanol.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow A 2,6-Dichloropurine C 2,6-dichloro-9-(protected-ribofuranosyl)purine A->C B Protected Ribose B->C E 2-Chloro-N6-(2-hydroxyethyl)-9-(protected-ribofuranosyl)purine C->E D 2-Aminoethanol D->E F Deprotection E->F G This compound F->G H Purification G->H

Synthesis workflow for this compound.
NMR Spectroscopic Analysis

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • 2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Processing: The acquired data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometric Analysis

Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is used to generate gas-phase ions.

  • Mass Analysis: The ions are analyzed using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to determine their mass-to-charge ratio (m/z).

  • Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The precursor ion of interest (e.g., [M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID), and the resulting product ions are mass-analyzed.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR Structure Final Structure Confirmation NMR->Structure MS->Structure IR->Structure

Workflow for the synthesis and structural analysis.

Biological Context: Adenosine Receptor Signaling

This compound, as an adenosine analog, is expected to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs). The specific substitutions on the purine ring determine its affinity and selectivity for these receptor subtypes. The activation of these receptors initiates downstream signaling cascades that regulate a wide range of physiological processes. For instance, A₁ receptor activation typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels.

Adenosine_Signaling cluster_receptor Adenosine Receptor Activation cluster_effector Downstream Effector cluster_second_messenger Second Messenger Modulation cluster_response Cellular Response Ligand This compound A1R A1 Adenosine Receptor Ligand->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Simplified A1 adenosine receptor signaling pathway.

This technical guide serves as a foundational document for understanding the structural characterization of this compound. The presented data and protocols are essential for the quality control, further development, and mechanistic studies of this promising therapeutic agent.

References

Unraveling the Adenosine Receptor Affinity of 2-Substituted Adenosine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of adenosine receptor modulators, with a primary focus on the well-characterized and highly selective A1 adenosine receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA). While specific binding affinity data for 2-Chloro-N6-(2-hydroxyethyl)adenosine remains limited in publicly accessible literature, the data on CCPA serves as a critical reference point for understanding structure-activity relationships at adenosine receptors. This document further details the experimental protocols for determining receptor binding affinity and elucidates the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a cornerstone of pharmacological characterization. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of 2-Chloro-N6-cyclopentyladenosine (CCPA) for the four subtypes of human and rat adenosine receptors.

CompoundReceptor SubtypeSpeciesKi (nM)Test System
2-Chloro-N6-cyclopentyladenosine (CCPA)A1Human0.8Recombinant cells
A2AHuman2300Recombinant cells
A3Human42Recombinant cells
A1Rat0.4Brain membranes
A2ARat3900Striatal membranes

Data compiled from various sources.[1][2][3][4][5]

Notably, CCPA exhibits remarkable selectivity for the A1 receptor, with approximately 10,000-fold greater affinity for the rat A1 receptor compared to the A2A receptor.[3][4][5] The 2-chloro substitution is known to generally increase the affinity of adenosine agonists at various adenosine receptor subtypes.[6]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.[9] A generalized protocol for a competitive radioligand binding assay using cell membranes is outlined below.

1. Membrane Preparation:

  • Cells or tissues expressing the target adenosine receptor are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method like the BCA assay.[10]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • A fixed volume of the membrane preparation (containing a specific amount of protein).[10]

    • A fixed volume of a radiolabeled ligand (e.g., [3H]PIA for A1 receptors, [3H]NECA for A2 receptors) at a concentration near its Kd.[1][4]

    • A range of concentrations of the unlabeled competitor ligand (e.g., CCPA).

  • To determine non-specific binding, a high concentration of a known agonist or antagonist is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[10]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is then analyzed using non-linear regression to fit a sigmoidal dose-response curve.

  • The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various physiological processes through different signaling cascades.[11][12][13] The four adenosine receptor subtypes are coupled to distinct G proteins, leading to opposing effects on the intracellular concentration of cyclic AMP (cAMP).

  • A1 and A3 Receptors: These receptors primarily couple to Gi/o proteins.[11][13] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11][13] In some cases, these receptors can also activate phospholipase C (PLC), resulting in the production of inositol phosphates and the mobilization of intracellular calcium.[11]

  • A2A and A2B Receptors: These receptors couple to Gs proteins.[11][14] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[11][14] The subsequent activation of protein kinase A (PKA) and other downstream effectors influences gene expression.[14] The A2B receptor can also couple to Gq proteins, leading to an increase in intracellular calcium.[11][12]

Below are diagrams illustrating these canonical signaling pathways.

Adenosine_A1_A3_Signaling cluster_membrane Cell Membrane A1R A1 / A3 Receptor G_protein Gi/o A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP Ligand Adenosine Agonist Ligand->A1R ATP ATP ATP->AC Response Cellular Response (e.g., inhibition of neurotransmitter release) cAMP->Response decreased

Caption: Canonical signaling pathway for A1 and A3 adenosine receptors.

Adenosine_A2A_A2B_Signaling cluster_membrane Cell Membrane A2R A2A / A2B Receptor G_protein Gs A2R->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP Ligand Adenosine Agonist Ligand->A2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., vasodilation, anti-inflammatory effects) PKA->Response

Caption: Canonical signaling pathway for A2A and A2B adenosine receptors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Receptor start->prep incubation Incubate Membranes with: - Radioligand - Competitor Ligand (varying conc.) prep->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

References

Navigating the Adenosinergic Landscape: A Technical Guide to the Biological Activities of 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA)

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: This technical guide addresses the biological activities of two well-characterized adenosine receptor modulators: 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA) . The initial request for "2-Chloro-N6-(2-hydroxyethyl)adenosine" did not yield sufficient specific data in the public domain to construct an in-depth technical whitepaper. The available information for this specific compound is limited to its classification as a purine nucleoside analog with potential, but largely uncharacterized, antitumor activity.

Given the structural similarities and the wealth of available data for CCPA and HEA, this guide provides a comprehensive overview of these two compounds. This approach is intended to provide valuable and detailed information to researchers, scientists, and drug development professionals working in the field of adenosinergic signaling and related therapeutic areas.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetically derived adenosine analog renowned for its high potency and selectivity as an agonist for the adenosine A1 receptor. This specificity has established CCPA as a critical tool in pharmacological research for elucidating the physiological and pathophysiological roles of the A1 receptor.

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of CCPA.

Table 1: Receptor Binding Affinities of CCPA

Receptor SubtypePreparationRadioligandKi (nM)Reference
Adenosine A1Rat brain membranes[3H]PIA0.4[1][2]
Adenosine A1Rat brain-1.3[3]
Adenosine A1Bovine brain-0.5[3]
Human Adenosine A1Recombinant (CHO cells)-0.8[4]
Adenosine A2Rat striatal membranes[3H]NECA3900[1][2]
Human Adenosine A2ARecombinant-2300[4]
Human Adenosine A3Recombinant-42[4]

Table 2: Functional Activity of CCPA

AssayTissue/Cell ModelEffectIC50 / EC50 (nM)Reference
Adenylyl Cyclase InhibitionRat fat cell membranesInhibitionIC50: 33[1][2]
Adenylyl Cyclase StimulationHuman platelet membranesStimulationEC50: 3500[1][2]
Chronotropic ActivitySpontaneously beating rat atriaInhibitionEC50: 8.2[3]
Human Adenosine A2BRecombinantStimulationEC50: 18800[4]
Signaling Pathways

CCPA primarily exerts its effects through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway.

A1_Signaling CCPA-Mediated A1 Receptor Signaling cluster_membrane Cell Membrane CCPA CCPA A1R Adenosine A1 Receptor CCPA->A1R Binds and Activates Gi_protein Gi/o Protein A1R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits K_channel K+ Channel Gi_protein->K_channel Opens Ca_channel Ca2+ Channel Gi_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: CCPA activates the A1 receptor, leading to inhibition of adenylyl cyclase and modulation of ion channels.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of CCPA for the adenosine A1 receptor.

Materials:

  • Rat brain cortical membranes

  • [3H]PIA (N6-R-phenylisopropyladenosine) as the radioligand

  • CCPA (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM 2-chloroadenosine)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • Incubate the membranes with a fixed concentration of [3H]PIA and varying concentrations of CCPA in the binding buffer.

  • For non-specific binding, incubate the membranes with [3H]PIA in the presence of a high concentration of an unlabeled ligand.

  • Allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of CCPA, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Objective: To measure the inhibitory effect of CCPA on adenylyl cyclase activity via the A1 receptor.

Materials:

  • Rat fat cell membranes

  • CCPA (test compound)

  • Forskolin (to stimulate adenylyl cyclase)

  • ATP (substrate)

  • Assay buffer (containing MgCl2, phosphocreatine, creatine phosphokinase)

  • cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

  • Prepare rat fat cell membranes.

  • Pre-incubate the membranes with varying concentrations of CCPA.

  • Initiate the enzymatic reaction by adding ATP and forskolin to the membrane suspension.

  • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Terminate the reaction by heating or adding a stop solution.

  • Measure the amount of cAMP produced using a suitable cAMP assay kit.

  • Plot the concentration of CCPA against the percentage of adenylyl cyclase inhibition to determine the IC50 value.

Part 2: N6-(2-hydroxyethyl)adenosine (HEA)

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative, notably isolated from the fungus Cordyceps cicadae. Unlike CCPA, HEA's biological activities are not primarily defined by high-affinity interactions with a single adenosine receptor subtype. Instead, its effects are characterized by anti-inflammatory, anti-fibrotic, and cytoprotective properties, mediated through the modulation of several intracellular signaling pathways.

Quantitative Biological Data

Table 3: In Vitro and In Vivo Activities of HEA

ActivityModel SystemTreatmentObserved EffectReference
Anti-inflammatoryRAW 264.7 macrophages5-20 µg/mL HEA for 24hReduced LPS-induced TNF-α and IL-1β expression; increased IL-10 secretion.[2]
Anti-fibroticNRK-49F cells5-20 µg/mL HEA for 24hReduced TGF-β1-induced expression of collagen I, α-SMA, and fibronectin.[2]
CytoprotectiveHuman proximal tubular cells (HK-2)10-20 µM HEA pretreatmentAttenuated NSAID-induced ER stress, ROS production, and expression of GRP78, CHOP, ATF-6, PERK, and IRE1α.[5][6]
Anti-hyperglycemic and renal protectionAlloxan-induced diabetic rats20-40 mg/kg HEA (i.p.) daily for 6 weeksReduced blood glucose, decreased kidney damage markers, and increased antioxidant enzyme activities.[2]
Anti-fibrotic in vivoUnilateral Ureteral Obstruction (UUO) in mice2.5, 5, and 7.5 mg/kg HEA (i.p.) for 14 daysDecreased renal tubular injury, fibrosis, inflammation, and fibroblast activation.[7][8]
CytotoxicityGastric carcinoma cells (SGC-7901 and AGS)0-300 µM HEA for 24-72hInduced cytotoxicity, apoptosis, and autophagy.[2]
InsecticidalPlutella xylostella larvae1 mg/mL HEA for 60hExhibited insecticidal activity.[2]
Signaling Pathways

HEA has been shown to modulate multiple signaling pathways, including those involved in inflammation, fibrosis, and endoplasmic reticulum (ER) stress.

HEA_Signaling HEA-Modulated Signaling Pathways cluster_inflammation Inflammatory Signaling cluster_fibrosis Fibrotic Signaling cluster_er_stress ER Stress Signaling HEA HEA NFkB NF-κB HEA->NFkB Inhibits Smad Smad2/3 HEA->Smad Inhibits ER_Stress ER Stress HEA->ER_Stress Attenuates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines TGFb1 TGF-β1 TGFb_Receptor TGF-β Receptor TGFb1->TGFb_Receptor TGFb_Receptor->Smad ECM_Proteins ECM Proteins (Collagen I, α-SMA) Smad->ECM_Proteins NSAIDs NSAIDs NSAIDs->ER_Stress UPR Unfolded Protein Response (GRP78, PERK, IRE1α, ATF6) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: HEA inhibits pro-inflammatory and pro-fibrotic pathways and attenuates ER stress.

Experimental Protocols

Objective: To induce renal interstitial fibrosis in mice to study the anti-fibrotic effects of HEA.

Materials:

  • Male C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 4-0 silk)

Procedure:

  • Anesthetize the mouse and place it in a prone position.

  • Make a flank incision to expose the left kidney and ureter.

  • Isolate the ureter and ligate it at two points using silk suture.

  • Cut the ureter between the two ligatures to ensure complete obstruction.

  • Close the muscle and skin incisions with sutures.

  • Administer HEA (e.g., via intraperitoneal injection) at the desired doses and for the specified duration (e.g., 14 days).

  • At the end of the treatment period, euthanize the mice and harvest the kidneys for histological and molecular analysis (e.g., Masson's trichrome staining for fibrosis, Western blot for fibrotic markers).

Objective: To assess the effect of HEA on the activation of NF-κB and TGF-β/Smad signaling pathways in vitro.

Materials:

  • Cell lines (e.g., RAW 264.7 for NF-κB, NRK-49F for TGF-β/Smad)

  • HEA (test compound)

  • Stimulants (e.g., LPS for NF-κB, TGF-β1 for Smad)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Smad3, anti-Smad3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with HEA for a specified time.

  • Stimulate the cells with LPS or TGF-β1 to activate the respective pathways.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Objective: To evaluate the protective effect of HEA against ER stress.

Materials:

  • HK-2 cells

  • HEA

  • ER stress inducer (e.g., Diclofenac, Meloxicam)

  • Primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, ATF6, IRE1α)

  • Other materials for Western blotting as described above.

Procedure:

  • Pre-treat HK-2 cells with HEA.

  • Induce ER stress using a chemical inducer.

  • Perform Western blotting as described above, using antibodies specific for key proteins in the unfolded protein response (UPR) to assess the level of ER stress.

References

Section 1: Pharmacological Profile and Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Pharmacology of Select N6- and C2-Substituted Adenosine Analogs

Introduction

This technical guide provides a comprehensive overview of the in vitro pharmacology of key adenosine analogs, focusing on the structural contributions of substitutions at the N6 and C2 positions of the purine ring. While direct studies on 2-Chloro-N6-(2-hydroxyethyl)adenosine are not extensively available in the reviewed literature, this document will focus on two closely related and well-characterized compounds to provide relevant insights:

  • 2-Chloro-N6-cyclopentyladenosine (CCPA) : A highly potent and selective adenosine A1 receptor agonist, providing a clear model for the impact of the 2-chloro substitution.

  • N6-(2-hydroxyethyl)adenosine (HEA) : A natural adenosine derivative found in various fungi, illustrating the effects of the N6-(2-hydroxyethyl) substitution.[1][2]

This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological processes.

The primary mechanism of action for these adenosine analogs is through interaction with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs). CCPA is distinguished by its exceptionally high affinity and selectivity for the A1 receptor.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of CCPA for various adenosine receptor subtypes as determined by radioligand binding assays.

CompoundReceptor SubtypeTissue/Cell SourceRadioligandKi Value (nM)Reference
CCPA A1Rat Brain Membranes[3H]PIA0.4[3][4]
A1Bovine Brain-0.5[5]
A1Rat Brain-1.3[5]
A1Human-0.8[6]
A2Rat Striatal Membranes[3H]NECA3900[3][4]
A2AHuman-2300[6]
A3Human-42[6]

CCPA demonstrates an almost 10,000-fold selectivity for the A1 receptor over the A2 receptor in rat brain membranes.[3][4]

Quantitative Data: Functional Activity

The functional activity of these compounds is typically assessed by measuring their effect on adenylyl cyclase activity. A1 receptor activation inhibits adenylyl cyclase, decreasing intracellular cAMP levels, while A2 receptor activation stimulates it.

CompoundAssay TypeCell/Tissue SourceEffectPotency (IC50/EC50 in nM)Reference
CCPA Adenylyl Cyclase InhibitionRat Fat Cell MembranesA1 Agonist33 (IC50)[3][4]
Adenylyl Cyclase StimulationHuman Platelet MembranesA2 Agonist3500 (EC50)[3][4]
Chronotropic Activity InhibitionSpontaneously Beating Rat AtriaA1 Agonist8.2 (EC50)[5]
HEA CytotoxicitySGC-7901 Gastric Carcinoma Cells-86,660 (IC50)[1]
CytotoxicityAGS Gastric Carcinoma Cells-94,460 (IC50)[1]

The selectivity of CCPA as an A1 agonist is over 100-fold when comparing its inhibitory effect on A1-mediated adenylyl cyclase to its stimulatory effect on the A2-mediated pathway.[3][4]

Section 2: Signaling Pathways and Cellular Effects

A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor by an agonist like CCPA initiates a signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, reducing cAMP production.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein (α, β, γ subunits) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked CCPA CCPA (Agonist) CCPA->A1R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Decreased Activation

Caption: Adenosine A1 receptor signaling pathway initiated by CCPA.

Cellular Effects of N6-(2-hydroxyethyl)adenosine (HEA)

In vitro studies on HEA reveal a range of biological activities, particularly in cancer cell lines and inflammatory models:

  • Antitumor Effects : HEA shows cytotoxic effects against gastric carcinoma cells (SGC-7901 and AGS) in a dose- and time-dependent manner.[1] This is associated with the induction of apoptosis, endoplasmic reticulum (ER) stress, and autophagy.[1][2]

  • Mechanism of Apoptosis : The apoptotic mechanism involves the production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases.[1][2]

  • Anti-inflammatory Effects : HEA reduces the expression of pro-inflammatory cytokines like TNF-α and IL-1β induced by lipopolysaccharide (LPS) in RAW 264.7 cells.[7][8] It also suppresses the TGF-β1/Smad and NF-κB signaling pathways.[8][9]

  • Neuroprotection : In PC12 cells, HEA provides protection against hydrogen peroxide-induced oxidative damage by increasing cell viability, reducing ROS generation, and inhibiting inflammatory mediators.[10]

Section 3: Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for key in vitro assays.

Protocol 1: Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Assay_Workflow start Start prep Prepare Cell Membranes (e.g., Rat Brain Homogenate) start->prep incubate Incubate Membranes with: 1. Radioligand (e.g., [3H]PIA) 2. Varying concentrations of Test Compound (CCPA) prep->incubate separate Separate Bound & Unbound Ligand (Rapid Filtration over Glass Fiber Filters) incubate->separate wash Wash Filters to Remove Non-specifically Bound Radioligand separate->wash quantify Quantify Bound Radioactivity (Liquid Scintillation Counting) wash->quantify analyze Data Analysis (Non-linear regression to determine IC50, then convert to Ki) quantify->analyze end End analyze->end

Caption: Generalized workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation : Tissues (e.g., rat brain) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.[3]

  • Incubation : The membranes are incubated in a buffer solution with a fixed concentration of a selective radioligand (e.g., [3H]PIA for A1 receptors) and a range of concentrations of the unlabeled test compound (the "competitor").

  • Separation : The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Washing : Filters are washed quickly with ice-cold buffer to minimize non-specific binding.

  • Quantification : The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis : The data are plotted as percent inhibition of radioligand binding versus competitor concentration. A non-linear regression analysis is used to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Adenylyl Cyclase Activity Assay (for IC50/EC50 Determination)

This functional assay measures the ability of a compound to either inhibit (via A1 receptors) or stimulate (via A2 receptors) the production of cyclic AMP (cAMP) by the enzyme adenylyl cyclase.

AC_Assay_Workflow start Start prep Prepare Cell Membranes (e.g., Rat Fat Cells or Human Platelets) start->prep reaction Incubate Membranes in Assay Buffer containing ATP, MgCl2, and: - Stimulator (e.g., Forskolin) - Test Compound (CCPA) prep->reaction terminate Terminate Reaction (e.g., by heating or adding acid) reaction->terminate measure Measure cAMP Produced (e.g., Spectrophotometry, Radioimmunoassay, or ELISA) terminate->measure analyze Data Analysis (Dose-response curve to determine IC50 or EC50) measure->analyze end End analyze->end

Caption: Generalized workflow for an adenylyl cyclase functional assay.

Detailed Steps:

  • Membrane Preparation : As with the binding assay, membranes from a suitable cell type (e.g., rat fat cells for A1, human platelets for A2) are prepared.[3][4]

  • Reaction Setup : Membranes are incubated at a controlled temperature (e.g., 37°C) in a reaction mixture containing ATP (the substrate for adenylyl cyclase), magnesium ions (a required cofactor), and an ATP-regenerating system.

  • Modulation of Activity :

    • For Inhibition (A1) : The enzyme is first stimulated with an agent like forskolin. Then, varying concentrations of the inhibitory agonist (e.g., CCPA) are added to measure the reduction in cAMP production.[3]

    • For Stimulation (A2) : Varying concentrations of the stimulatory agonist are added to measure the increase in cAMP production.[3]

  • Termination : The enzymatic reaction is stopped after a set time.

  • cAMP Measurement : The amount of cAMP generated is quantified using various methods, such as competitive binding assays with a labeled cAMP tracer or spectrophotometric methods.[11]

  • Data Analysis : The results are plotted as cAMP concentration versus agonist concentration to generate a dose-response curve, from which the IC50 (for inhibition) or EC50 (for stimulation) value is calculated.

Section 4: Conclusion and Future Directions

The in vitro data clearly establish 2-Chloro-N6-cyclopentyladenosine (CCPA) as a cornerstone tool for studying adenosine A1 receptor pharmacology due to its high potency and remarkable selectivity.[3][4][6] Its primary action is the potent Gαi-mediated inhibition of adenylyl cyclase.

In contrast, N6-(2-hydroxyethyl)adenosine (HEA) demonstrates a different pharmacological profile, characterized by moderate cytotoxic and anti-inflammatory effects at micromolar concentrations.[1][7] Its mechanisms involve the induction of oxidative stress, apoptosis, and the modulation of key inflammatory signaling pathways like NF-κB.[2][8][10]

Future research could explore the synthesis and characterization of the hybrid compound, this compound, to determine how the combination of these specific substitutions influences receptor affinity, selectivity, and downstream functional effects. Such studies would elucidate the synergistic or antagonistic contributions of the 2-chloro and N6-(2-hydroxyethyl) moieties to the overall pharmacological profile.

References

The Discovery and Biological Profile of 2-Chloro-N6-Substituted Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, biological activity, and experimental protocols related to specific 2-chloro-N6-substituted adenosine analogs. While information regarding the direct discovery and detailed characterization of 2-Chloro-N6-(2-hydroxyethyl)adenosine is not extensively available in the public domain, this document will focus on the closely related and well-studied compound, 2-Chloro-N6-cyclopentyladenosine (CCPA) , a potent and highly selective adenosine A1 receptor agonist. Additionally, this guide will cover the biological activities of N6-(2-hydroxyethyl)adenosine (HEA) , a naturally occurring adenosine derivative. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships and therapeutic potential of this class of compounds.

2-Chloro-N6-cyclopentyladenosine (CCPA): A Potent and Selective A1 Adenosine Receptor Agonist

The synthesis of 2-Chloro-N6-cyclopentyladenosine (CCPA) was aimed at developing a high-affinity ligand for A1 adenosine receptors.[1] The introduction of a chloro group at the 2-position and a cyclopentyl group at the N6-position of the adenosine scaffold resulted in a compound with remarkable selectivity and potency for the A1 receptor subtype.[2][3]

Quantitative Data: Receptor Binding and Functional Assays

The following tables summarize the quantitative data for CCPA's interaction with adenosine receptors.

Table 1: Adenosine Receptor Binding Affinities of CCPA

Receptor SubtypePreparationRadioligandKᵢ (nM)Reference
A1 Rat brain membranes[³H]PIA0.4[1][2]
Rat brain1.3[4]
Bovine brain0.5[4]
Human0.8
A2 Rat striatal membranes[³H]NECA3900[1][2]
A2A Human2300
A2B HumanEC₅₀ = 18800
A3 Human42
Human (expressed in CHO cells)[³H]PSB-1138 (antagonist Kᵢ)[3]

Table 2: Functional Activity of CCPA at Adenosine Receptors

AssayReceptor ModelEffectIC₅₀ / EC₅₀ (nM)Maximal EffectReference
Adenylate CyclaseRat fat cell membranes (A1)Inhibition3348 ± 3% inhibition[1][2]
Adenylate CyclaseHuman platelet membranes (A2)Stimulation3500150 ± 30% stimulation (partial agonist)[1][2]
Phosphoinositide TurnoverCHO cells expressing human A3 receptorNo induction--[3]
Forskolin-stimulated cAMP productionCHO cells expressing human A3 receptorNo inhibition--[3]
Experimental Protocols

Radioligand Binding Assays

  • A1 Receptor Binding:

    • Preparation: Membranes from rat brains are prepared.

    • Incubation: Membranes are incubated with the radioligand [³H]PIA in the presence and absence of varying concentrations of CCPA.

    • Separation: Bound and free radioligand are separated by filtration.

    • Detection: The amount of bound radioactivity is determined by liquid scintillation counting.

    • Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1][2]

  • A2 Receptor Binding:

    • Preparation: Membranes from rat striatum are used.

    • Incubation: The protocol is similar to the A1 assay, but with the A2-selective radioligand [³H]NECA.[1][2]

Adenylate Cyclase Activity Assay

  • A1 Receptor-Mediated Inhibition:

    • Preparation: Membranes from rat fat cells are prepared.

    • Incubation: Membranes are incubated with ATP, an adenylate cyclase stimulator (e.g., forskolin), and varying concentrations of CCPA.

    • Measurement: The amount of cyclic AMP (cAMP) produced is measured using a suitable assay.

    • Analysis: The IC₅₀ value for the inhibition of adenylate cyclase activity is determined.[1][2]

  • A2 Receptor-Mediated Stimulation:

    • Preparation: Membranes from human platelets are used.

    • Incubation: The protocol is similar to the A1 inhibition assay, but without a stimulator like forskolin, as A2 receptor activation directly stimulates adenylate cyclase.

    • Analysis: The EC₅₀ value for the stimulation of adenylate cyclase activity is determined.[1][2]

Signaling Pathways and Experimental Workflows

The primary signaling pathway for CCPA at the A1 adenosine receptor is the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP levels.

A1_Signaling_Pathway CCPA CCPA A1R A1 Adenosine Receptor CCPA->A1R binds Gi Gi Protein A1R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate, neurotransmission modulation) cAMP->Response modulates Experimental_Workflow_CCPA cluster_synthesis Synthesis & Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of CCPA Membrane_Prep Membrane Preparation (Rat Brain/Striatum) Synthesis->Membrane_Prep AC_Assay Adenylate Cyclase Assay (Rat Fat Cells, Human Platelets) Synthesis->AC_Assay Animal_Models Animal Models Synthesis->Animal_Models Radioligand_Binding Radioligand Binding ([³H]PIA, [³H]NECA) Membrane_Prep->Radioligand_Binding Ki_Determination Ki Determination Radioligand_Binding->Ki_Determination IC50_EC50_Determination IC50/EC50 Determination AC_Assay->IC50_EC50_Determination Pharmacological_Effects Pharmacological Effects (e.g., anticonvulsant) Animal_Models->Pharmacological_Effects HEA_Signaling_Pathways cluster_nfkb Anti-inflammatory Pathway cluster_tgf Anti-fibrotic Pathway HEA N6-(2-hydroxyethyl)adenosine (HEA) NFkB NF-κB Signaling HEA->NFkB inhibits Smad Smad Signaling HEA->Smad inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR TGFbR->Smad Fibrosis Fibrosis Smad->Fibrosis

References

An In-depth Technical Guide to 2-Chloro-N6-(2-hydroxyethyl)adenosine and Related Purine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses the inquiry on 2-Chloro-N6-(2-hydroxyethyl)adenosine . Extensive literature searches indicate a significant lack of specific experimental data, including quantitative metrics, detailed signaling pathways, and established experimental protocols for this particular molecule. However, robust information is available for two structurally and functionally related purine nucleoside analogs: 2-Chloro-N6-cyclopentyladenosine (CCPA) , a potent synthetic adenosine receptor agonist, and N6-(2-hydroxyethyl)adenosine (HEA) , a natural product with diverse biological activities. This guide provides a comprehensive overview of these two well-characterized analogs to serve as a valuable resource for research and development in this area.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

Overview and Mechanism of Action

2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly potent and selective agonist for the A1 adenosine receptor, a G protein-coupled receptor.[1][2][3][4][5] The activation of A1 receptors by agonists like CCPA typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] This mechanism underlies many of its physiological effects. The addition of a 2-chloro group to the purine ring and a cyclopentyl group at the N6 position enhances both the affinity and selectivity for the A1 receptor.[1][4]

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the key quantitative data for CCPA from various experimental systems.

Table 1: Receptor Binding Affinity of CCPA

Receptor SubtypePreparationRadioligandKi Value (nM)Reference
A1 Adenosine Receptor Rat Brain Membranes[3H]PIA0.4[1][4][5]
Rat Brain1.3[2][3]
Bovine Brain0.5[2][3]
Human A10.8[6]
A2 Adenosine Receptor Rat Striatal Membranes[3H]NECA3900[1][4][5]
Human A2A 2300[6]
Human A3 42[6]

Table 2: Functional Activity of CCPA

AssayTissue/Cell ModelParameterValue (nM)Reference
Adenylate Cyclase InhibitionRat Fat Cell MembranesIC5033[1][4][5]
Adenylate Cyclase StimulationHuman Platelet MembranesEC503500[1][4][5]
Negative Chronotropic ActivitySpontaneously Beating Rat AtriaEC508.2[2]
Antagonism of Forskolin-stimulated cAMPCHO cells (human A3)KB5.0[4]
Signaling Pathway

The primary signaling pathway for CCPA involves the activation of the A1 adenosine receptor and subsequent inhibition of adenylate cyclase.

CCPA_Signaling CCPA 2-Chloro-N6-cyclopentyladenosine (CCPA) A1R A1 Adenosine Receptor CCPA->A1R Binds and Activates Gi Gi Protein A1R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion channel modulation) cAMP->Downstream Reduced Activation of PKA, etc.

CCPA activates the A1 adenosine receptor, leading to inhibition of adenylate cyclase.
Experimental Protocols

  • Objective: To determine the binding affinity (Ki) of CCPA for adenosine A1 and A2 receptors.

  • A1 Receptor Protocol:

    • Prepare rat brain membranes.

    • Incubate membranes with the A1-selective radioligand [3H]PIA in the presence of various concentrations of CCPA.

    • After incubation, separate bound and free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value from the competition curve and derive the Ki value using the Cheng-Prusoff equation.[1][4][5]

  • A2 Receptor Protocol:

    • Prepare rat striatal membranes, which are rich in A2 receptors.

    • Incubate membranes with the non-selective radioligand [3H]NECA in the presence of various concentrations of CCPA.

    • Follow steps 3-5 from the A1 receptor protocol to determine the Ki for the A2 receptor.[1][4][5]

  • Objective: To measure the functional effect of CCPA on adenylate cyclase activity.

  • Inhibition (A1 Receptor):

    • Use rat fat cell membranes as a model system for A1 receptor-mediated inhibition of adenylate cyclase.

    • Incubate the membranes with ATP, an adenylate cyclase activator (e.g., forskolin), and varying concentrations of CCPA.

    • Stop the reaction and measure the amount of cAMP produced using a suitable assay (e.g., radioimmunoassay).

    • Determine the IC50 value for the inhibition of adenylate cyclase activity.[1][4][5]

  • Stimulation (A2 Receptor):

    • Use human platelet membranes, which express A2 receptors that stimulate adenylate cyclase.

    • Incubate the membranes with ATP and varying concentrations of CCPA.

    • Measure the production of cAMP.

    • Determine the EC50 value for the stimulation of adenylate cyclase activity.[1][4][5]

Part 2: N6-(2-hydroxyethyl)adenosine (HEA)

Overview and Mechanism of Action

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring purine nucleoside analog found in Cordyceps cicadae.[7][8][9] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor effects.[3][6][8][10] HEA's mechanisms of action are multifaceted, involving the modulation of several key signaling pathways, including those related to endoplasmic reticulum (ER) stress, NF-κB, and TGF-β.[3][9][10][11]

Quantitative Data: In Vitro and In Vivo Effects

Table 3: In Vitro Cytotoxicity and Anti-inflammatory Effects of HEA

Cell LineTreatmentEffectConcentrationReference
SGC-7901, AGS (Gastric Carcinoma)HEA (24-72h)Cytotoxicity, Apoptosis0-300 µM[3][8]
RAW 264.7 (Macrophages)LPS + HEA (24h)Reduced TNF-α, IL-1β5-20 µg/mL[3][10]
NRK-49F (Kidney Fibroblasts)TGF-β1 + HEA (24h)Reduced Collagen I, α-SMA5-20 µg/mL[3][10]
HK-2 (Human Kidney)DCF/MXC + HEA (24h)Protection against ER stress10-20 µM[7][12][13]
PC12H2O2 + HEA (24h)Neuroprotection, Reduced ROS5-40 µM[6]

Table 4: In Vivo Effects of HEA

Animal ModelAdministrationEffectDosageReference
Alloxan-induced diabetic ratsIP, daily for 6 weeksReduced blood glucose, kidney damage20-40 mg/kg[3]
SGC-7901 xenograft micePO, daily for 19 daysReduced tumor volume and weight75-150 mg/kg[3][8]
Unilateral Ureteral Obstruction (UUO) miceIP, daily for 14 daysAmeliorated renal fibrosis2.5-7.5 mg/kg[9][10]
Signaling Pathways

HEA has been shown to modulate multiple signaling pathways, including the ER stress response and inflammatory pathways.

HEA_ER_Stress cluster_ER Endoplasmic Reticulum GRP78 GRP78 PERK PERK IRE1a IRE1α ATF6 ATF6 CHOP CHOP (Apoptosis) PERK->CHOP Leads to IRE1a->CHOP Leads to ATF6->CHOP Leads to Stress Cellular Stress (e.g., NSAIDs, Oxidative Stress) Stress->GRP78 causes dissociation from UPR sensors HEA N6-(2-hydroxyethyl)adenosine (HEA) HEA->PERK Inhibits Activation HEA->IRE1a Inhibits Activation HEA->ATF6 Inhibits Activation HEA->CHOP Inhibits Activation Homeostasis ER Homeostasis Restored

HEA protects against ER stress by inhibiting the UPR pathway and reducing CHOP expression.

HEA_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR HEA N6-(2-hydroxyethyl)adenosine (HEA) NFkB NF-κB Pathway HEA->NFkB Smad Smad Pathway HEA->Smad TLR4->NFkB TGFBR->Smad Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Fibrosis Fibrosis Markers (Collagen I, α-SMA) Smad->Fibrosis

HEA inhibits inflammatory and fibrotic responses by suppressing the NF-κB and TGF-β/Smad pathways.
Experimental Protocols

  • Objective: To assess the cytotoxicity of HEA.

  • Protocol:

    • Seed cells (e.g., HK-2, SGC-7901) in 96-well plates.

    • Treat cells with various concentrations of HEA (e.g., 1-100 µM) for different time points (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.[7][8][13]

  • Objective: To quantify changes in the expression of target genes (e.g., ATF6, PERK, CHOP, TNF-α) in response to HEA treatment.

  • Protocol:

    • Culture cells (e.g., HK-2) and pretreat with HEA (e.g., 10-20 µM) for a specified time (e.g., 2 hours).

    • Induce cellular stress (e.g., with 200 µM diclofenac) for a further incubation period (e.g., 24 hours).

    • Isolate total RNA from the cells using a suitable reagent (e.g., TRIzol).

    • Synthesize cDNA from the RNA via reverse transcription.

    • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers.

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change.[7][13]

  • Objective: To evaluate the in vivo efficacy of HEA in a model of renal interstitial fibrosis.

  • Protocol:

    • Use male C57BL/6 mice.

    • Divide mice into groups: sham, UUO (vehicle), and UUO + HEA (at various doses, e.g., 2.5, 5, 7.5 mg/kg).

    • Administer HEA or vehicle via intraperitoneal injection 24 hours before surgery and daily for 14 days post-operatively.

    • Induce UUO by ligating the left ureter. Sham-operated animals undergo the same procedure without ligation.

    • After 14 days, sacrifice the animals and harvest the kidneys.

    • Analyze kidney tissue for histological changes (H&E, Masson's trichrome staining), protein levels (Western blot, ELISA for cytokines), and gene expression (qRT-PCR) of fibrosis and inflammation markers.[9][10]

Part 3: this compound

As stated in the disclaimer, there is limited specific data for This compound in the public domain. Commercial suppliers list it as a purine nucleoside analog with potential broad antitumor activity, likely acting through mechanisms common to this class of compounds, such as inhibition of DNA synthesis and induction of apoptosis. However, without dedicated studies, its precise mechanism, receptor affinity, and efficacy remain uncharacterized.

Conclusion

While a detailed profile of This compound is not currently available, the extensive research on 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA) provides a strong foundation for understanding the structure-activity relationships and potential therapeutic applications of N6-substituted and 2-chloro-substituted adenosine analogs. CCPA serves as a powerful tool for studying A1 adenosine receptor pharmacology, while HEA is a promising natural product with pleiotropic effects on cellular stress and inflammatory pathways. Further research into novel analogs like this compound is warranted to explore their unique therapeutic potential.

References

Technical Whitepaper: Therapeutic Potential of N6-Substituted Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in the regulation of numerous physiological processes, making them attractive targets for therapeutic intervention. The development of selective agonists for these receptors has been a key focus of medicinal chemistry to harness their therapeutic potential while minimizing off-target effects. This technical guide focuses on two N6-substituted adenosine analogs: 2-Chloro-N6-cyclopentyladenosine (CCPA), a potent and highly selective A1 adenosine receptor (A1AR) agonist, and N6-(2-hydroxyethyl)adenosine (HEA), a natural product with broad biological activities. While information on the specific compound 2-Chloro-N6-(2-hydroxyethyl)adenosine is limited, analysis of these two closely related structures provides significant insight into the therapeutic landscape of adenosine analogs. CCPA is primarily investigated for its neuroprotective and cardioprotective roles, whereas HEA is recognized for its anti-inflammatory, antioxidant, and renoprotective properties.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

Overview and Therapeutic Potential

2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetically modified adenosine analog characterized by a chloro group at the 2-position and a cyclopentyl group at the N6-position. These modifications confer exceptionally high affinity and selectivity for the A1 adenosine receptor.[1][2] As a potent A1AR agonist, CCPA has demonstrated significant therapeutic potential in preclinical models for conditions such as epilepsy, neuropathic pain, and ischemia.[3][4] Its primary mechanism involves the activation of A1 receptors, which are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of CCPA for various adenosine receptors.

Table 1: Adenosine Receptor Binding Affinities of CCPA

Receptor SubtypePreparationRadioligandKi (nM)Source
Human A1 Recombinant-0.8
Rat A1 Brain Membranes[3H]PIA0.4[1][2]
Bovine A1 Brain-0.5[3]
Human A2A Recombinant-2300
Rat A2 Striatal Membranes[3H]NECA3900[1][2][3]
Human A3 Recombinant-42

Table 2: Functional Activity of CCPA

AssayModel SystemEffectPotency (nM)Source
Adenylyl Cyclase Inhibition (A1) Rat Fat Cell MembranesIC5033[1][2]
Adenylyl Cyclase Stimulation (A2) Human Platelet MembranesEC503500[1][2]
Adenylyl Cyclase Stimulation (hA2B) RecombinantEC5018800

Note: The discrepancy between high binding affinity (Ki) and lower functional potency (IC50) for the A1 receptor is attributed to the formation of a high-affinity agonist binding state in the absence of GTP in radioligand binding assays.[1]

Signaling Pathways and Mechanism of Action

CCPA exerts its effects primarily through the A1 adenosine receptor, a Gi/o protein-coupled receptor. Activation of the A1AR initiates several downstream signaling cascades.

CCPA_Signaling CCPA CCPA A1R A1 Adenosine Receptor CCPA->A1R Binds & Activates G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Triggers

Caption: CCPA activates the A1 receptor, leading to inhibition of adenylyl cyclase and modulation of ion channels.

Experimental Protocols

1.4.1 Radioligand Binding Assay for A1/A2 Receptors

  • Objective: To determine the binding affinity (Ki) of CCPA for rat A1 and A2 adenosine receptors.

  • A1 Receptor Protocol:

    • Preparation: Rat brain membranes are prepared by homogenization and centrifugation.

    • Incubation: Membranes are incubated with the A1-selective radioligand [3H]PIA in the presence of various concentrations of CCPA.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: Radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[1][2]

  • A2 Receptor Protocol:

    • Preparation: Rat striatal membranes are used due to their high density of A2 receptors.

    • Incubation: Membranes are incubated with the non-selective radioligand [3H]NECA in the presence of unlabeled CGS 21680 (to block A2A sites if differentiating subtypes) and varying concentrations of CCPA.

    • Analysis: The procedure follows the same separation, detection, and analysis steps as the A1 assay.[1][3]

1.4.2 In Vivo Anticonvulsant Activity in Rats

  • Objective: To evaluate the effect of CCPA on hippocampal excitability.

  • Protocol:

    • Animal Model: Male Wistar rats of various ages (e.g., 12, 15, 18, 25, 60 days old) are used.[5]

    • Surgery: Stimulation and recording electrodes are surgically implanted into the dorsal hippocampus.

    • Drug Administration: CCPA (0.5 or 1 mg/kg) or saline (control) is administered intraperitoneally 10 minutes before stimulation.[5]

    • Stimulation: Hippocampal epileptic afterdischarges (ADs) are induced by a 2-second series of electrical pulses (60 Hz). The intensity is increased stepwise (0.05-0.6 mA) to determine the AD threshold.[5]

    • Measurement: The AD threshold (minimum current required to elicit an AD) and the duration of the AD are measured and compared between CCPA-treated and control groups.[5]

Part 2: N6-(2-hydroxyethyl)adenosine (HEA)

Overview and Therapeutic Potential

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine analog isolated from the medicinal fungus Cordyceps cicadae.[6][7][8] Unlike CCPA, which is a highly selective synthetic compound, HEA exhibits a broader range of biological activities. Preclinical studies have highlighted its potential as an anti-inflammatory, antioxidant, renoprotective, and antitumor agent.[9][10][11] Its mechanisms of action are multifactorial, involving the modulation of key signaling pathways such as NF-κB, TGF-β1/Smad, and the endoplasmic reticulum (ER) stress response.[7][8][9][12]

Quantitative Data: In Vitro and In Vivo Effects

Table 3: In Vitro Anti-inflammatory and Anti-fibrotic Effects of HEA

Cell LineStimulantHEA ConcentrationMeasured EffectResultSource
RAW 264.7 LPS5-20 µg/mLTNF-α, IL-1β expressionReduction[7][9]
RAW 264.7 LPS5-20 µg/mLIL-10 secretionIncrease[7][9]
NRK-49F TGF-β15-20 µg/mLCollagen I, α-SMA, Fibronectin expressionReduction[7][9]
HK-2 Diclofenac (200 µM)20 µMROS ProductionAttenuation (p < 0.001)[6][13]
HK-2 Diclofenac (200 µM)20 µMATF-6, PERK, IRE1α, CHOP gene expressionReduction[6][12]

Table 4: In Vivo Renoprotective Effects of HEA in Animal Models

Animal ModelHEA DoseDurationKey FindingsSource
Unilateral Ureteral Obstruction (UUO) Mice 2.5, 5, 7.5 mg/kg (i.p.)14 daysReduced renal tubular injury, fibrosis, and inflammation.[7][8]
Alloxan-induced Diabetic Rats 20, 40 mg/kg (i.p.)6 weeksReduced blood glucose, creatinine, BUN; Increased renal antioxidant enzymes (SOD, CAT, GSH).[9][11]
Signaling Pathways and Mechanism of Action

HEA's therapeutic effects are mediated through multiple signaling pathways, primarily related to inflammation, fibrosis, and cellular stress.

HEA_Signaling cluster_inflammation Inflammation & Fibrosis cluster_er_stress ER Stress Response LPS LPS / TGF-β1 TLR4_TGFBR TLR4 / TGF-βR LPS->TLR4_TGFBR NFkB_Smad NF-κB / Smad Signaling TLR4_TGFBR->NFkB_Smad Inflammatory_Genes Inflammatory Cytokines (TNF-α, IL-1β) Fibrotic Proteins (Collagen I, α-SMA) NFkB_Smad->Inflammatory_Genes Upregulates HEA_inflam HEA HEA_inflam->NFkB_Smad Inhibits NSAIDs NSAIDs / Oxidative Stress ER_Stress ER Stress NSAIDs->ER_Stress UPR Unfolded Protein Response (ATF6, PERK, IRE1α) ER_Stress->UPR Activates CHOP CHOP (Apoptosis) UPR->CHOP HEA_er HEA HEA_er->UPR Inhibits

Caption: HEA inhibits NF-κB/Smad and ER stress signaling pathways to reduce inflammation and cell damage.

Experimental Protocols

2.4.1 HEA Isolation from Cordyceps cicadae

  • Objective: To purify HEA from fungal mycelia.

  • Protocol:

    • Extraction: Freeze-dried powder of C. cicadae mycelia is extracted with hot water, followed by ethanol precipitation to yield a crude extract.

    • Purification: The crude extract is subjected to column chromatography, typically using a Sephadex LH-20 resin.

    • Identification: Fractions are collected and analyzed by techniques such as NMR (Nuclear Magnetic Resonance) to confirm the structure and purity of HEA.[6][7][13]

2.4.2 In Vivo Renal Fibrosis Model (UUO)

  • Objective: To assess the anti-fibrotic effect of HEA in a mouse model of renal injury.

  • Protocol:

    • Animal Model: Male C57BL/6 mice are used.[7][8]

    • Drug Administration: HEA (2.5, 5, or 7.5 mg/kg) or vehicle is administered by intraperitoneal (i.p.) injection 24 hours before surgery and continued daily for 14 days.[8]

    • Surgery: Unilateral ureteral obstruction (UUO) is performed by ligating the left ureter to induce renal interstitial fibrosis. Sham-operated animals serve as controls.

    • Endpoint Analysis: After 14 days, kidneys are harvested.

    • Histology: Tissue sections are stained with Hematoxylin & Eosin (H&E) and Masson's trichrome to assess tubular injury and collagen deposition (fibrosis).

    • Molecular Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of fibrotic markers (e.g., TGF-β1, α-SMA, Collagen I) and inflammatory cytokines (e.g., TNF-α, IL-1β) in kidney tissue lysates.[7]

2.4.3 In Vitro ER Stress Assay in Kidney Cells

  • Objective: To determine if HEA can protect human kidney cells from NSAID-induced ER stress.

  • Protocol:

    • Cell Culture: Human proximal tubular cells (HK-2) are cultured under standard conditions.

    • Treatment: Cells are pretreated with HEA (10-20 µM) for 2 hours.

    • Insult: The cells are then exposed to an NSAID, such as diclofenac (200 µM) or meloxicam (400 µM), for 24 hours to induce ER stress.[6][13]

    • Gene Expression Analysis: Total RNA is extracted from the cells. The mRNA levels of key ER stress markers (ATF6, PERK, IRE1α, CHOP) and inflammatory genes (IL-1β, NF-κB) are quantified using qRT-PCR.[6][12]

    • Protein Analysis: Western blotting is performed to measure the protein levels of GRP78 and CHOP, key regulators of the ER stress response.[6]

Conclusion

The adenosine analogs 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA) exemplify the diverse therapeutic opportunities offered by targeting adenosinergic pathways. CCPA, as a highly selective A1AR agonist, holds promise for neurological and cardiovascular disorders where dampening excitability and metabolic demand is beneficial. Its well-defined mechanism of action through A1AR signaling provides a clear rationale for its development. In contrast, HEA, a natural product, demonstrates a multi-targeted approach, effectively mitigating inflammation, oxidative stress, and fibrosis through complex pathways like NF-κB and ER stress regulation. This makes HEA a promising candidate for treating complex chronic conditions such as diabetic kidney disease. Further research into optimizing the selectivity and delivery of these and related purine nucleoside analogs will be critical for translating their preclinical efficacy into clinical applications.

References

Methodological & Application

Application Notes and Protocols for N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative with a range of documented biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[6][7] It has been shown to modulate key cellular signaling pathways involved in stress responses and disease progression, making it a compound of significant interest for researchers in pharmacology and drug development. These application notes provide an overview of HEA's mechanisms of action and detailed protocols for its experimental use.

Key Signaling Pathways Modulated by HEA

HEA has been demonstrated to exert its biological effects through the modulation of several critical signaling pathways:

  • Endoplasmic Reticulum (ER) Stress Pathway: HEA protects cells from ER stress induced by agents like nonsteroidal anti-inflammatory drugs (NSAIDs). It attenuates the unfolded protein response (UPR) by downregulating the expression of key mediators such as GRP78, ATF6, PERK, IRE1α, and CHOP.[3][4][5]

  • TGF-β1/Smad Pathway: In models of renal interstitial fibrosis, HEA has been shown to inhibit the activation of fibroblasts and reduce the accumulation of extracellular matrix by suppressing the TGF-β1/Smad signaling pathway.[8][9]

  • NF-κB Signaling Pathway: HEA exhibits potent anti-inflammatory effects by inhibiting the TLR4-mediated NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8][9][10]

  • Apoptosis and Autophagy Pathways: In cancer cell lines, HEA can induce caspase-dependent apoptosis and autophagy, often linked to the induction of ER stress and the production of reactive oxygen species (ROS).[6][11]

Data Presentation

Table 1: In Vitro Efficacy of HEA in Cellular Models
Cell LineExperimental ModelKey Parameters and ConcentrationsObserved EffectReference
HK-2 (Human Kidney Proximal Tubular Cells)NSAID-Induced ER Stress10-20 µM HEA pretreatment for 24h against Diclofenac (200 µM) or Meloxicam (400 µM)Protection against ER stress, reduced ROS production, and decreased expression of ATF-6, PERK, IRE1α, and CHOP.[3][4][3][4]
SGC-7901 and AGS (Human Gastric Carcinoma Cells)Cytotoxicity and ApoptosisIC50 (48h): 86.66 µM (SGC-7901), 94.46 µM (AGS). Apoptosis induction observed at 50-150 µM.Dose- and time-dependent cytotoxicity. Induction of apoptosis via ER stress and autophagy.[6][12][6][12]
RAW 264.7 (Mouse Macrophage Cells)LPS-Induced InflammationPretreatment with HEA (5, 10, 20 µg/ml) for 1h followed by LPS (1 µg/ml) for 24h.Significant reduction in the production of TNF-α and IL-1β.[8][8]
NRK-49F (Rat Kidney Fibroblast Cells)TGF-β1-Induced Fibroblast ActivationPretreatment with HEA (5, 10, 20 µg/ml) for 1h followed by TGF-β1 (2.5 ng/ml) for 24h.Dose-dependent reduction in the expression of Collagen I, α-SMA, and Fibronectin.[8][8]
PC12 (Rat Pheochromocytoma Cells)H₂O₂-Induced Oxidative StressPretreatment with HEA (5-40 µM) for 24h followed by H₂O₂ (100 µM) for 12h.Increased cell viability, reduced LDH release, and decreased ROS generation.[13][13]
Table 2: In Vivo Efficacy of HEA in Animal Models
Animal ModelDisease ModelDosing RegimenKey FindingsReference
C57BL/6 MiceUnilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis2.5, 5, or 7.5 mg/kg HEA via intraperitoneal injection for 14 days.Dose-dependent reduction in renal tubular injury, fibrosis, and inflammation. Suppression of NF-κB and TGF-β1/Smad pathways.[8][9][8][9]
BALB/c Nude MiceSGC-7901 Gastric Carcinoma Xenograft75 or 100 mg/kg HEA via oral gavage for 19 days.Dose-dependent inhibition of tumor growth (54.66% at 75 mg/kg; 64.90% at 100 mg/kg).[6][6]

Experimental Protocols

Protocol 1: In Vitro NSAID-Induced ER Stress in HK-2 Cells

This protocol is adapted from studies investigating the protective effects of HEA against NSAID-induced renal cell injury.[3][4]

  • Cell Culture: Culture human proximal tubular cells (HK-2) in Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor. Maintain at 37°C in a humidified atmosphere of 5% CO₂.

  • HEA Pretreatment: Seed HK-2 cells in appropriate culture plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing HEA at desired concentrations (e.g., 10 µM and 20 µM). Incubate for 24 hours.

  • Induction of ER Stress: After pretreatment, add the NSAID (e.g., Diclofenac at 200 µM or Meloxicam at 400 µM) to the culture medium containing HEA.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using an MTT assay.

    • ROS Production: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

    • Gene Expression: Extract total RNA and perform qRT-PCR to analyze the expression of ER stress markers (ATF6, IRE1α, PERK, CHOP) and inflammatory genes (IL1β, NFκB).

    • Protein Expression: Perform Western blot analysis to measure the protein levels of GRP78 and CHOP.

Protocol 2: In Vivo Unilateral Ureteral Obstruction (UUO) Model

This protocol describes the induction of renal fibrosis in mice to evaluate the therapeutic effects of HEA.[8][9]

  • Animals: Use male C57BL/6 mice (20-25 g). Acclimatize the animals for at least one week.

  • Grouping: Randomly divide mice into groups (n=6 per group): Sham, UUO + Vehicle, and UUO + HEA (e.g., 2.5, 5, and 7.5 mg/kg).

  • Drug Administration: Administer HEA or vehicle via intraperitoneal injection 24 hours before the UUO surgery and continue daily for 14 days post-operation.

  • UUO Surgery: Anesthetize the mice. Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points. In sham-operated mice, the ureter is mobilized but not ligated.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring.

  • Sacrifice and Tissue Collection: At day 14, sacrifice the mice and collect the obstructed kidneys.

  • Endpoint Analysis:

    • Histopathology: Fix kidney sections in 4% paraformaldehyde and embed in paraffin. Perform H&E, Masson's trichrome, and Picrosirius Red staining to assess tissue injury and fibrosis.

    • Immunohistochemistry: Stain kidney sections for markers of fibrosis (e.g., α-SMA, Fibronectin) and inflammation.

    • qRT-PCR and ELISA: Homogenize kidney tissue to measure mRNA and protein levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and fibrosis-related genes.

    • Western Blot: Analyze protein extracts for key signaling molecules in the TGF-β1/Smad and NF-κB pathways (e.g., P-Smad2/3, p-NF-κB).

Protocol 3: In Vitro Cancer Cell Cytotoxicity and Apoptosis Assay

This protocol is for assessing the anti-cancer effects of HEA on gastric carcinoma cells.[6][11]

  • Cell Culture: Culture SGC-7901 or AGS human gastric carcinoma cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS at 37°C and 5% CO₂.

  • Cytotoxicity Assay (CCK-8/MTT):

    • Seed cells in 96-well plates.

    • After 24 hours, treat cells with various concentrations of HEA (e.g., 0 to 300 µM) for 24, 48, and 72 hours.

    • Add CCK-8 or MTT reagent and incubate according to the manufacturer's instructions.

    • Measure absorbance to determine cell viability and calculate the IC50 value.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treat cells with HEA (e.g., 50, 100, 150 µM) for 48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis: Analyze lysates from HEA-treated cells for the expression of apoptosis-related proteins (e.g., Caspase-3, -8, -9, -12) and ER stress markers (GRP78, CHOP, ATF-4).

Visualizations

G Experimental Workflow for In Vitro HEA Analysis cluster_setup Experimental Setup cluster_analysis Endpoint Analysis cell_culture Cell Seeding (e.g., HK-2, SGC-7901) hea_treatment HEA Treatment (Dose & Time Course) cell_culture->hea_treatment inducer Induction of Stress/Disease State (e.g., NSAID, LPS, TGF-β1) hea_treatment->inducer viability Cell Viability (MTT/CCK-8) inducer->viability ros ROS Production (DCFH-DA) inducer->ros apoptosis Apoptosis (Flow Cytometry) inducer->apoptosis gene_expr Gene Expression (qRT-PCR) inducer->gene_expr protein_expr Protein Expression (Western Blot) inducer->protein_expr

Caption: General workflow for in vitro experiments with HEA.

G HEA Attenuation of ER Stress Signaling nsaids NSAIDs / Oxidative Stress er_stress ER Stress (Unfolded Protein Accumulation) nsaids->er_stress grp78 GRP78 Dissociation er_stress->grp78 perk PERK grp78->perk ire1a IRE1α grp78->ire1a atf6 ATF6 grp78->atf6 chop CHOP Expression perk->chop ire1a->chop atf6->chop apoptosis Apoptosis / Cell Injury chop->apoptosis hea HEA hea->perk Inhibits hea->ire1a Inhibits hea->atf6 Inhibits hea->chop Inhibits

Caption: HEA inhibits key mediators of the ER stress pathway.

G HEA Regulation of Inflammatory & Fibrotic Pathways cluster_tgf Fibrosis cluster_nfkb Inflammation tgfb1 TGF-β1 smad p-Smad2/3 Activation tgfb1->smad fibrosis Fibroblast Activation (α-SMA, Collagen) smad->fibrosis lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines hea HEA hea->smad Inhibits hea->nfkb Inhibits

References

Application Notes and Protocols for 2-Chloro-N6-(2-hydroxyethyl)adenosine and its Analogs in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine analog found in Cordyceps cicadae. It has demonstrated a range of biological activities, including anti-inflammatory, anti-fibrotic, and anti-tumor effects. These properties make it a compound of interest for in vivo research in various disease models. This document provides a summary of reported dosages, experimental protocols, and known signaling pathways to guide researchers in designing their studies.

Data Presentation: In Vivo Dosages of N6-(2-hydroxyethyl)adenosine (HEA) and Related Compounds

The following table summarizes the quantitative data from various in vivo studies. It is crucial to note the differences in animal models, administration routes, and therapeutic contexts, as these factors significantly influence the effective dosage.

CompoundAnimal ModelDisease/ConditionDosageAdministration RouteStudy DurationReference
N6-(2-hydroxyethyl)adenosine (HEA) Male C57BL/6 MiceUnilateral Ureteral Obstruction (Renal Fibrosis)2.5, 5, and 7.5 mg/kgIntraperitoneal (i.p.)14 days[1][2]
N6-(2-hydroxyethyl)adenosine (HEA) Female BALB/c Nude MiceGastric Carcinoma Xenograft75 and 100 mg/kgIntragastric (gavage)19 days[3]
N6-(2-hydroxyethyl)adenosine (HEA) Alloxan-Induced Diabetic RatsDiabetic Kidney Disease20 and 40 mg/kgNot specified6 weeks[4]
2-Chloroadenosine Normotensive Conscious RatsCardiovascular Effects1.4 mg/kgIntravenous (i.v.) infusionShort-term[5]
2-chloro-N6-cyclopentyladenosine (CCPA) Rats (various ages)Hippocampal Excitability0.5 and 1 mg/kgIntraperitoneal (i.p.)Single dose[6]
2-chloro-N6-cyclopentyladenosine (CCPA) MiceAnticonvulsant Activity2.8-8.3 µmol/kgIntraperitoneal (i.p.)Single dose[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for N6-(2-hydroxyethyl)adenosine (HEA).

1. Renal Fibrosis Model in Mice [1][2]

  • Animal Model: Male C57BL/6 mice, weighing 20–25 g.

  • Acclimatization: Animals are housed for at least one week under standard conditions (22 ± 1°C, 12-hour light-dark cycle) with free access to food and water.

  • Experimental Groups:

    • Sham + Vehicle

    • Sham + HEA (e.g., 7.5 mg/kg)

    • Unilateral Ureteral Obstruction (UUO) + Vehicle

    • UUO + HEA (2.5, 5, or 7.5 mg/kg)

  • Surgical Procedure (UUO):

    • Anesthetize mice (e.g., with isoflurane).

    • Make a left lateral incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using 3-0 silk.

    • Suture the incision.

    • Sham-operated animals undergo the same procedure without ureter ligation.

  • Drug Administration:

    • Dissolve HEA in a suitable vehicle (e.g., saline).

    • Administer the assigned dose via intraperitoneal injection 24 hours before the UUO surgery.

    • Continue daily administration for the duration of the study (14 days).

  • Endpoint Analysis:

    • At day 14, euthanize the mice and harvest the kidneys.

    • Process kidney tissues for histopathology (H&E, Masson's trichrome staining), immunohistochemistry, Western blot, and quantitative real-time PCR (qRT-PCR) to assess fibrosis, inflammation, and relevant signaling pathways.

2. Gastric Carcinoma Xenograft Model in Mice [3]

  • Animal Model: Female BALB/c nude mice.

  • Cell Line: SGC-7901 human gastric carcinoma cells.

  • Tumor Implantation:

    • Subcutaneously inject 2 x 10^6 SGC-7901 cells into the flank of each mouse.

  • Experimental Groups:

    • Vehicle control

    • HEA (e.g., 75 mg/kg)

    • HEA (e.g., 100 mg/kg)

    • Positive control (e.g., 5-Fluorouracil)

  • Drug Administration:

    • Prepare HEA for oral administration (intragastric gavage).

    • Begin treatment when tumors are palpable.

    • Administer the assigned dose daily for 19 days.

  • Monitoring and Endpoint Analysis:

    • Monitor tumor size and body weight regularly.

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Measure tumor volume and weight.

    • Analyze tumor tissue for markers of apoptosis and other relevant endpoints.

Signaling Pathways and Experimental Workflows

Signaling Pathway of HEA in Renal Fibrosis

The following diagram illustrates the proposed signaling pathway through which N6-(2-hydroxyethyl)adenosine (HEA) is believed to exert its anti-fibrotic and anti-inflammatory effects in the context of renal injury. HEA has been shown to suppress the TGF-β1/Smad and NF-κB signaling pathways.[1][2]

HEA_Signaling_Pathway TGFB1 TGF-β1 LPS LPS TGFBR TGF-β Receptor TGFB1->TGFBR TLR4 TLR4 LPS->TLR4 HEA N6-(2-hydroxyethyl)adenosine (HEA) HEA->TGFBR inhibits HEA->TLR4 inhibits Smad23 Smad2/3 TGFBR->Smad23 phosphorylates NFkB_complex IκBα-NF-κB TLR4->NFkB_complex activates IKK pSmad23 p-Smad2/3 NFkB NF-κB nucleus_fibroblast Nucleus (Fibroblast) pSmad23->nucleus_fibroblast translocates NFkB_complex->NFkB releases nucleus_macrophage Nucleus (Macrophage) NFkB->nucleus_macrophage translocates Fibrosis Fibrosis (Collagen, α-SMA) nucleus_fibroblast->Fibrosis promotes transcription Inflammation Inflammation (TNF-α, IL-6, IL-1β) nucleus_macrophage->Inflammation promotes transcription

Caption: Signaling pathway of HEA in renal fibrosis.

Experimental Workflow for In Vivo Studies

The following diagram provides a logical workflow for conducting an in vivo study with a compound like HEA, from initial planning to final data analysis.

Experimental_Workflow start Study Design animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model dose_selection Dose Range Selection (Based on Literature) animal_model->dose_selection acclimatization Animal Acclimatization (≥ 1 week) dose_selection->acclimatization grouping Randomization and Group Assignment acclimatization->grouping procedure Induce Disease Model (e.g., Surgery, Chemical) grouping->procedure treatment Drug Administration (Vehicle and HEA) procedure->treatment monitoring In-life Monitoring (Health, Weight, etc.) treatment->monitoring endpoint Endpoint Collection (Tissue/Blood Samples) monitoring->endpoint analysis Data Analysis (Histology, Molecular Biology) endpoint->analysis conclusion Conclusion and Reporting analysis->conclusion

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for 2-Chloro-N6-(2-hydroxyethyl)adenosine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on 2-Chloro-N6-(2-hydroxyethyl)adenosine (CHEA) in neuroscience research is limited in the current scientific literature. The following application notes and protocols are based on the pharmacological profiles of structurally related and well-characterized adenosine receptor agonists: 2-Chloro-N6-cyclopentyladenosine (CCPA) , a potent and selective A₁ adenosine receptor agonist, and N6-(2-hydroxyethyl)adenosine (HEA) , a natural adenosine derivative with demonstrated anti-inflammatory and neuroprotective properties. These notes are intended to provide a foundational framework for researchers and drug development professionals to investigate the potential of CHEA in neuroscience.

Introduction to N6-substituted 2-Chloroadenosine Analogs

Adenosine is a critical neuromodulator in the central nervous system, exerting its effects through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. The development of selective agonists and antagonists for these receptors is a key area of neuroscience research, with potential therapeutic applications in epilepsy, ischemia, neuroinflammation, and neurodegenerative diseases.

The chemical structure of adenosine analogs is typically modified at the N6 and C2 positions to enhance potency and selectivity. The presence of a chloro-group at the C2 position, as in 2-chloroadenosine derivatives, generally increases agonist potency at adenosine receptors. The substituent at the N6-position plays a crucial role in determining the selectivity for the different receptor subtypes.

This document will focus on the known properties of two related compounds to infer a potential research path for this compound (CHEA).

Profile of 2-Chloro-N6-cyclopentyladenosine (CCPA): A Selective A₁ Receptor Agonist

CCPA is a highly potent and selective agonist for the A₁ adenosine receptor, which is abundantly expressed in the brain. Activation of A₁ receptors is generally associated with neuroprotective effects, including the inhibition of excitatory neurotransmitter release and hyperpolarization of neuronal membranes.

Quantitative Data for CCPA
ParameterSpecies/TissueValueAdenosine Receptor SubtypeReference
Binding Affinity (Kᵢ) Rat Brain Membranes0.4 nMA₁[1]
Rat Striatal Membranes3900 nMA₂[1]
Human0.8 nMA₁[2]
Human2300 nMA₂ₐ[2]
Human42 nMA₃[2]
Functional Activity (IC₅₀) Rat Fat Cell Adenylate Cyclase33 nMA₁[1]
Functional Activity (EC₅₀) Human Platelet Adenylate Cyclase3500 nMA₂[1]
Human18800 nMA₂ᵦ[2]
Signaling Pathway of A₁ Adenosine Receptor Activation

Activation of the A₁ adenosine receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and inhibit N-type calcium channels, which reduces neurotransmitter release.

A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CHEA 2-Chloro-N6- (2-hydroxyethyl)adenosine (Hypothetical Agonist) A1R A₁ Receptor CHEA->A1R G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) K_channel GIRK K⁺ Channel G_protein->K_channel Activates (βγ) cAMP cAMP AC->cAMP Converts Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux ATP ATP ATP->AC Hyperpolarization Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Release K_efflux->Hyperpolarization

A₁ Adenosine Receptor Signaling Pathway

Experimental Protocol: In Vivo Anticonvulsant Activity of an A₁ Agonist

This protocol is adapted from studies on CCPA and can serve as a template for evaluating the anticonvulsant effects of CHEA.[3]

Objective: To determine the effect of CHEA on hippocampal excitability and seizure thresholds in a rat model.

Animal Model: Male Wistar rats, with age groups corresponding to different developmental stages (e.g., 12, 18, 25, and 60 days old).

Materials:

  • This compound (CHEA)

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Bipolar stimulation and recording electrodes

  • Electrophysiology recording system

  • Pentylenetetrazol (PTZ) or other convulsant agent

Procedure:

  • Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant bipolar stimulation and recording electrodes into the dorsal hippocampus according to stereotaxic coordinates appropriate for the age of the rat.

  • Drug Administration: After a recovery period, administer CHEA intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.5, 1.0 mg/kg). A control group should receive a saline injection.

  • Seizure Induction: 10-20 minutes after drug administration, induce seizures by either electrical stimulation of the hippocampus or systemic administration of a chemical convulsant like PTZ.

    • Electrical Stimulation: Deliver a series of biphasic pulses (e.g., 1-ms pulses at 60 Hz for 2 seconds) with increasing intensity (e.g., 0.05-0.6 mA). The afterdischarge threshold (ADT), the minimum current intensity required to elicit an epileptic afterdischarge, is determined.

    • Chemical Convulsant: Administer a proconvulsant dose of PTZ (e.g., 60 mg/kg, i.p.) and observe the latency to and severity of seizures (e.g., using the Racine scale).

  • Data Analysis: Compare the ADT, afterdischarge duration, and seizure scores between the CHEA-treated and control groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significance.

Profile of N6-(2-Hydroxyethyl)adenosine (HEA): A Neuroprotective Agent

HEA is a naturally occurring adenosine analog found in Cordyceps cicadae. Research on HEA has highlighted its anti-inflammatory and antioxidant properties, suggesting a potential role in mitigating neuroinflammation and oxidative stress-related neuronal damage.[4][5]

Quantitative Data for HEA
ParameterCell/Animal ModelConcentration/DoseEffectReference
In Vitro Anti-inflammatory RAW 264.7 Macrophages5-20 µg/mL↓ LPS-induced TNF-α and IL-1β[6]
In Vitro Anti-fibrotic NRK-49F Fibroblasts5-20 µg/mL↓ TGF-β1-induced collagen I, α-SMA[6]
In Vitro Neuroprotection PC12 Cells5-40 µM↑ Cell viability, ↓ H₂O₂-induced ROS[5]
In Vivo Anti-inflammatory C57BL/6 Mice (UUO model)2.5-7.5 mg/kg↓ TNF-α, IL-6, IL-1β[4]
Signaling Pathways Modulated by HEA

HEA has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In the context of fibrosis, it has been observed to suppress the TGF-β1/Smad pathway. Its neuroprotective effects against oxidative stress are associated with the modulation of inflammatory mediators and antioxidant enzymes.

HEA_Signaling_Pathway cluster_stimulus Pro-inflammatory/Fibrotic Stimuli cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR HEA N6-(2-Hydroxyethyl)adenosine NFkB_pathway NF-κB Pathway HEA->NFkB_pathway Inhibits Smad_pathway Smad Pathway HEA->Smad_pathway Inhibits TLR4->NFkB_pathway TGFBR->Smad_pathway Inflammation Inflammation (↑ TNF-α, IL-1β) NFkB_pathway->Inflammation Fibrosis Fibrosis (↑ Collagen, α-SMA) Smad_pathway->Fibrosis

Anti-inflammatory and Anti-fibrotic Signaling of HEA

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol is based on studies of HEA's protective effects against oxidative stress in a neuronal cell line.[5]

Objective: To evaluate the neuroprotective effects of CHEA against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells.

Cell Line: PC12 (rat pheochromocytoma) cell line, which can be differentiated into a neuronal phenotype.

Materials:

  • This compound (CHEA)

  • PC12 cells and complete culture medium (e.g., DMEM with horse and fetal bovine serum)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

  • DCFH-DA (2′,7′-dichlorofluorescin diacetate) for ROS measurement

  • Assay kits for antioxidant enzymes (e.g., SOD, GSH-Px)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Seed PC12 cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of CHEA (e.g., 1, 5, 10, 20, 40 µM) for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a toxic concentration of H₂O₂ (e.g., 100 µM) for an additional 12-24 hours. Include control groups (untreated cells, cells treated with CHEA alone, and cells treated with H₂O₂ alone).

  • Cell Viability Assessment (MTT Assay): Add MTT solution to each well and incubate. Then, solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

  • Measurement of Intracellular ROS: Treat cells as described above. In the final hour of incubation, add DCFH-DA to the medium. After incubation, wash the cells and measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

  • Antioxidant Enzyme Activity: Prepare cell lysates from treated and control cells and measure the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercially available kits.

  • Data Analysis: Analyze the data using appropriate statistical tests to compare the different treatment groups.

Hypothetical Profile and Research Strategy for this compound (CHEA)

Based on the structures of CCPA and HEA, it can be hypothesized that CHEA will be a potent adenosine receptor agonist. The 2-chloro group is likely to confer high affinity, while the N6-(2-hydroxyethyl) substituent may influence its selectivity profile and confer additional properties such as anti-inflammatory effects.

Experimental Workflow for Characterizing CHEA

CHEA_Workflow Start Synthesize and Purify CHEA Receptor_Binding Receptor Binding Assays (A₁, A₂ₐ, A₂ᵦ, A₃) Start->Receptor_Binding Functional_Assay Functional Assays (e.g., cAMP accumulation) Receptor_Binding->Functional_Assay Determine Ki In_Vitro_Neuro In Vitro Neuroscience Models (e.g., Neuroprotection, Anti-inflammation) Functional_Assay->In_Vitro_Neuro Determine EC₅₀/IC₅₀ & Selectivity In_Vivo_Models In Vivo Models of Neurological Disorders (e.g., Epilepsy, Ischemia, TBI) In_Vitro_Neuro->In_Vivo_Models Establish Mechanism of Action Tox_PKPD Toxicology and PK/PD Studies In_Vivo_Models->Tox_PKPD Evaluate Efficacy End Candidate for Drug Development Tox_PKPD->End Assess Safety Profile

Experimental Workflow for CHEA Characterization

A systematic approach to characterizing CHEA would involve:

  • Receptor Binding Studies: Determine the binding affinity (Kᵢ) of CHEA for all four adenosine receptor subtypes to establish its potency and selectivity.

  • Functional Assays: Conduct functional assays, such as cAMP accumulation assays, to determine whether CHEA acts as an agonist, antagonist, or partial agonist at each receptor subtype and to quantify its functional potency (EC₅₀ or IC₅₀).

  • In Vitro Neuroscience Models: Utilize the protocols described above to investigate the neuroprotective and anti-inflammatory potential of CHEA in relevant cell culture models.

  • In Vivo Studies: Based on the in vitro profile, select appropriate animal models of neurological disorders (e.g., epilepsy, stroke, traumatic brain injury) to evaluate the in vivo efficacy of CHEA.

By following this structured approach, researchers can elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent in neuroscience.

References

Application of 2-Chloro-N6-(2-hydroxyethyl)adenosine in Cancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N6-(2-hydroxyethyl)adenosine is a synthetic derivative of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. While research on the specific anticancer properties of this compound is limited in publicly available literature, extensive studies have been conducted on its structural analog, N6-(2-hydroxyethyl)adenosine (HEA). HEA has demonstrated significant cytotoxic effects against cancer cells, particularly gastric carcinoma, by inducing apoptosis through endoplasmic reticulum (ER) stress and autophagy.[1][2] The addition of a chlorine atom at the 2-position of the adenine ring is a common strategy in medicinal chemistry to modulate the affinity and selectivity of adenosine analogs for adenosine receptors, which are often dysregulated in cancer. This modification can potentially enhance the therapeutic efficacy of the parent compound.

These application notes will primarily focus on the well-documented anticancer activities of N6-(2-hydroxyethyl)adenosine (HEA) as a proxy for understanding the potential applications of its 2-chloro derivative. The provided protocols and data should serve as a valuable resource for initiating research into the anticancer effects of this compound.

Mechanism of Action of N6-(2-hydroxyethyl)adenosine (HEA)

HEA has been shown to exert its anticancer effects through a multi-faceted mechanism primarily centered on the induction of programmed cell death. In gastric carcinoma cells, HEA treatment leads to:

  • Induction of Apoptosis: HEA triggers caspase-dependent apoptosis, a key pathway for eliminating cancerous cells.[1][2]

  • ER Stress: The compound induces endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR), which can culminate in apoptosis.[1][2]

  • Autophagy: HEA also promotes autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death, depending on the context. In the case of HEA's effect on gastric cancer cells, it contributes to the apoptotic process.[1][2]

  • Generation of Reactive Oxygen Species (ROS): Treatment with HEA increases the production of reactive oxygen species (ROS) within cancer cells, which can cause cellular damage and trigger apoptosis.[2]

  • Mitochondrial Dysfunction: HEA leads to a decrease in the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.[2]

  • Modulation of Signaling Pathways: While primarily studied in the context of inflammation and fibrosis, HEA has been shown to inhibit the NF-κB and TGF-β/Smad signaling pathways.[1][3][4] These pathways are also implicated in cancer progression, suggesting another potential avenue for the anticancer activity of HEA and its analogs.

Data Presentation

The cytotoxic effects of N6-(2-hydroxyethyl)adenosine (HEA) on various cancer cell lines are summarized in the table below. This data can be used as a reference for designing experiments with this compound.

CompoundCell LineCancer TypeAssay TypeIC50 ValueTreatment DurationReference
N6-(2-hydroxyethyl)adenosine (HEA)SGC-7901Gastric CarcinomaCCK-886.66 µM48 h[2]
N6-(2-hydroxyethyl)adenosine (HEA)AGSGastric CarcinomaCCK-894.46 µM48 h[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies conducted with HEA and can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT or CCK-8 Assay)

This protocol is for determining the cytotoxic effects of the test compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., SGC-7901, AGS)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (or HEA as a control)

  • MTT solution (5 mg/mL in PBS) or CCK-8 solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare a series of dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO or the solvent used to dissolve the compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • For MTT assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CCK-8 assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by the test compound.

Materials:

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting the expression levels of proteins involved in the signaling pathways affected by the test compound.

Materials:

  • 6-well plates

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Caspase-3, Caspase-9, Caspase-12, GRP78, CHOP, p-NF-κB, NF-κB, etc.)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the test compound.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of N6-(2-hydroxyethyl)adenosine (HEA).

HEA_Apoptosis_Pathway HEA N6-(2-hydroxyethyl)adenosine (HEA) ROS ↑ ROS Production HEA->ROS ER Endoplasmic Reticulum (ER) HEA->ER Mito Mitochondrial Dysfunction (↓ΔΨm) ROS->Mito Casp9 ↑ Caspase-9 Mito->Casp9 ER_Stress ↑ ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Casp12 ↑ Caspase-12 ER_Stress->Casp12 GRP78 ↑ GRP78 UPR->GRP78 CHOP ↑ CHOP UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis Casp12->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: HEA-induced apoptosis signaling pathway in cancer cells.

Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with This compound start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Key Proteins) treatment->western data Data Analysis: IC50, Apoptotic Rate, Protein Expression viability->data apoptosis->data western->data end Conclusion: Evaluate Anticancer Efficacy data->end

Caption: General experimental workflow for evaluating anticancer activity.

The Potential Role of the 2-Chloro Substitution

The introduction of a chlorine atom at the 2-position of the adenosine scaffold can significantly impact its biological activity. In the context of adenosine receptor ligands, this modification has been shown to:

  • Increase Affinity: The 2-chloro substitution can enhance the binding affinity of the ligand for specific adenosine receptor subtypes (A1, A2A, A2B, and A3).

  • Modulate Selectivity: It can alter the selectivity profile, making the compound a more specific agonist or antagonist for a particular receptor subtype.

  • Influence Efficacy: The intrinsic activity of the compound (agonist vs. antagonist) can be affected by this substitution.

For instance, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA) is a potent A3 adenosine receptor agonist. The A3 adenosine receptor is often overexpressed in tumor cells, and its modulation can influence tumor growth and the immune response. Therefore, it is plausible that this compound could exhibit enhanced or different anticancer properties compared to HEA by interacting more potently or selectively with adenosine receptors that are relevant to cancer biology.

Further research is warranted to elucidate the specific mechanism of action and therapeutic potential of this compound in various cancer models. The protocols and data presented here for its close analog, HEA, provide a solid foundation for these future investigations.

References

Application Notes and Protocols for 2-Chloro-N6-(2-hydroxyethyl)adenosine (CGS-21680) in A2A Adenosine Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N6-(2-hydroxyethyl)adenosine, commonly known as CGS-21680, is a potent and selective agonist for the A2A adenosine receptor (A2AAR), a G-protein coupled receptor (GPCR) belonging to the P1 purinergic receptor family. Activation of the A2AAR is implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, cardiovascular function, and immune responses. CGS-21680 serves as a critical tool for investigating the therapeutic potential of A2AAR activation in various disease models. These application notes provide a comprehensive overview of CGS-21680, including its binding characteristics, downstream signaling pathways, and detailed protocols for its use in in vitro assays.

Data Presentation

The following tables summarize the quantitative data for CGS-21680, providing key parameters for its interaction with adenosine receptors.

Table 1: Binding Affinity of CGS-21680 for Adenosine Receptors

Receptor SubtypeLigandKi (nM)Kd (nM)Bmax (fmol/mg protein)Species/Tissue/Cell LineReference(s)
A2A CGS-216802715.5375Rat Striatum[1]
A2A CGS-2168027---[2][3][4]
A2A [3H]CGS-21680-17419Rat Striatum[5]
A2A [3H]CGS-21680-58353Rat Hippocampus[5]
A2A [3H]CGS-21680-58264Rat Cortex[5]
A2A [3H]CGS-21680-2852.07 pmol/mgHuman Platelets[6]
A1 CGS-21680290---[2]
A2B CGS-2168067---[2]
A3 CGS-2168088,800---[2]

Table 2: Potency and Efficacy of CGS-21680 at the A2A Adenosine Receptor

Assay TypeParameterValue (nM)Cell/Tissue TypeReference(s)
cAMP AccumulationEC50110Rat Striatal Slices[1][7]
Coronary Flow IncreaseED251.8Isolated Perfused Rat Heart[1]
General A2A Agonist ActivityEC501.48 - 180Various[4][8]
Coronary Conductance IncreaseEC501.5Isolated Perfused Heart
Dopamine D2 Receptor Binding ModulationIC5022-[1]

Signaling Pathways

Activation of the A2A adenosine receptor by CGS-21680 primarily initiates a signaling cascade through the Gs alpha subunit of its associated heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CGS21680 CGS-21680 A2AR A2A Receptor CGS21680->A2AR Binds to G_Protein Gs Protein (αβγ) A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Responses CREB->Downstream Regulates Gene Expression Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 expressing A2AAR) Harvest 2. Cell Harvesting Cell_Culture->Harvest Membrane_Prep 3. Membrane Preparation (for Radioligand Binding) Harvest->Membrane_Prep cAMP_Assay 4b. cAMP Accumulation Assay (Determine EC50) Harvest->cAMP_Assay Radioligand_Binding 4a. Radioligand Binding Assay (Determine Ki and Bmax) Membrane_Prep->Radioligand_Binding Data_Analysis 5. Data Analysis and Interpretation Radioligand_Binding->Data_Analysis cAMP_Assay->Data_Analysis

References

Application Notes and Protocols for N6-(2-Hydroxyethyl)adenosine (HEA) in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Specificity: The following data and protocols pertain to N6-(2-hydroxyethyl)adenosine (HEA). No publicly available research was found on the anti-inflammatory properties of "2-Chloro-N6-(2-hydroxyethyl)adenosine". The information presented here is based on the significant body of evidence for HEA's efficacy in various inflammation models.

Introduction

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine analog found in Cordyceps cicadae. It has demonstrated significant anti-inflammatory properties in both in vivo and in vitro models.[1] HEA exerts its effects primarily through the suppression of key inflammatory signaling pathways, including NF-κB and TGF-β1/Smad.[1] These application notes provide a summary of its use in models of renal inflammation and fibrosis, as well as NSAID-induced renal cell injury, offering researchers a detailed guide to its application.

Mechanism of Action

HEA has been identified as a Ca2+ antagonist and an anti-inflammatory agent.[1] Its anti-inflammatory effects are attributed to its ability to downregulate pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while upregulating the anti-inflammatory cytokine IL-10.[1] This modulation of cytokine expression is achieved through the inhibition of the NF-κB and TGF-β1/Smad signaling pathways.[1] In models of NSAID-induced cell injury, HEA has been shown to protect renal cells by mitigating endoplasmic reticulum (ER) stress and reducing the expression of inflammatory genes.[2][3]

Data Presentation

Table 1: In Vivo Efficacy of HEA in a Unilateral Ureteral Obstruction (UUO) Model of Renal Inflammation and Fibrosis [1][4]

Treatment GroupDose (mg/kg, i.p.)TNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
ShamVehicle39.28 ± 15.2312.54 ± 2.8118.24 ± 7.99
UUOVehicle604.4 ± 38.3457.61 ± 9.36445.66 ± 98.70
UUO + HEA2.5---
UUO + HEA5.0---
UUO + HEA7.5176.81 ± 38.0417.22 ± 3.5156.33 ± 16.18

Data are presented as mean ± SEM.[1][4]

Table 2: In Vitro Efficacy of HEA on LPS-Stimulated RAW 264.7 Macrophages [1][4]

Treatment GroupConcentration (µg/mL)TNF-α ReductionIL-1β ReductionIL-10 Increase
LPS + HEA5Dose-dependentDose-dependentDose-dependent
LPS + HEA10Dose-dependentDose-dependentDose-dependent
LPS + HEA20SignificantSignificantSignificant

HEA was pre-treated for 1 hour before stimulation with 1 µg/mL LPS for 24 hours.[1][4]

Table 3: Protective Effect of HEA on NSAID-Induced Gene Expression in Human Kidney (HK-2) Cells [2][3]

Treatment GroupConcentration (µM)Effect on IL-1β Gene ExpressionEffect on NF-κB Gene Expression
Diclofenac (200 µM) + HEA20Attenuated increaseAttenuated increase
Meloxicam (400 µM) + HEA20Attenuated increaseAttenuated increase

Cells were pretreated with HEA for 2 hours before a 24-hour insult with NSAIDs.[2][3]

Experimental Protocols

1. In Vivo Unilateral Ureteral Obstruction (UUO) Model

This protocol is designed to induce renal interstitial fibrosis and inflammation to study the therapeutic effects of HEA.[1][4]

  • Animals: Male C57BL/6 mice (20-25 g).

  • Acclimatization: House animals for 1 week with a 12-hour light-dark cycle.

  • Grouping (n=6 per group):

    • Sham + Vehicle

    • Sham + HEA (7.5 mg/kg)

    • UUO + Vehicle

    • UUO + HEA (2.5 mg/kg)

    • UUO + HEA (5 mg/kg)

    • UUO + HEA (7.5 mg/kg)

  • Procedure:

    • Administer HEA or vehicle via intraperitoneal (i.p.) injection 24 hours prior to surgery.

    • Anesthetize mice.

    • Perform a midline abdominal incision to expose the left kidney and ureter.

    • For the UUO groups, ligate the left ureter at two points. For the sham group, mobilize the ureter without ligation.

    • Close the incision.

    • Continue daily i.p. injections of HEA or vehicle for 14 days.

    • At day 14, euthanize the mice and harvest the kidneys for analysis (histology, ELISA, PCR, Western blot).

2. In Vitro Lipopolysaccharide (LPS) Stimulation of Macrophages

This protocol is used to assess the anti-inflammatory effects of HEA on cultured macrophages.[1][4]

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/mL.

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of HEA (e.g., 5, 10, 20 µg/mL) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the supernatant to measure cytokine levels (TNF-α, IL-1β, IL-10) by ELISA.

    • Lyse the cells to extract protein for Western blot analysis (e.g., p-NF-κB, p-IκBα).

3. In Vitro NSAID-Induced Renal Cell Injury Model

This protocol evaluates the protective effects of HEA against NSAID-induced inflammation and ER stress in human kidney cells.[2][3]

  • Cell Line: Human proximal tubular epithelial cells (HK-2).

  • Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Procedure:

    • Seed HK-2 cells in 6-well plates.

    • Pre-treat cells with HEA (e.g., 10, 20 µM) for 2 hours.

    • Induce cellular injury by adding Diclofenac (200 µM) or Meloxicam (400 µM) for 24 hours.

    • Harvest cells for analysis.

    • Extract RNA for qRT-PCR analysis of inflammatory gene expression (e.g., IL-1β, NF-κB).

    • Extract protein for Western blot analysis of ER stress markers (e.g., GRP78, CHOP).

Mandatory Visualizations

HEA_NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates & Binds HEA HEA HEA->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription HEA_TGFb_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Binds Smad23_P p-Smad2/3 TGFbR->Smad23_P Phosphorylates Smad2/3 Smad_complex Smad2/3/4 Complex Smad23_P->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates & Binds HEA HEA HEA->Smad23_P Inhibits Phosphorylation Fibrosis_genes Fibrosis-related Genes (Collagen I, α-SMA) DNA->Fibrosis_genes Transcription Experimental_Workflow_HEA_Inflammation cluster_invivo In Vivo Model (UUO) cluster_invitro In Vitro Models animal_model C57BL/6 Mice hea_treatment_iv HEA Administration (i.p. daily) animal_model->hea_treatment_iv uuo_surgery UUO Surgery hea_treatment_iv->uuo_surgery tissue_harvest Kidney Harvest (Day 14) uuo_surgery->tissue_harvest analysis_iv Histology, ELISA, PCR, Western Blot tissue_harvest->analysis_iv cell_culture RAW 264.7 or HK-2 Cells hea_pretreatment HEA Pre-treatment cell_culture->hea_pretreatment stimulus Inflammatory Stimulus (LPS or NSAID) hea_pretreatment->stimulus data_collection Supernatant/Lysate Collection stimulus->data_collection analysis_it ELISA, PCR, Western Blot data_collection->analysis_it

References

Application Note: Quantitative Determination of 2-Chloro-N6-(2-hydroxyethyl)adenosine in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-N6-(2-hydroxyethyl)adenosine (CHEA) is a synthetic adenosine analog with potential therapeutic applications stemming from its interaction with adenosine receptors. As a modified nucleoside, it has been investigated for its anti-inflammatory and renal-protective effects. Accurate and sensitive quantification of CHEA in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective determination of CHEA in human plasma.

The methodology described herein employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the highly selective positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • This compound (CHEA) reference standard (purity ≥98%)

  • 2-Chloroadenosine (Internal Standard, IS) (purity ≥98%)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Standard Solutions and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of CHEA and the internal standard (IS), 2-Chloroadenosine, by dissolving the appropriate amount of each compound in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the CHEA stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation
  • Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (100 ng/mL 2-Chloroadenosine).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
6.0 95
6.1 5

| 8.0 | 5 |

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Curtain Gas 30 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions and Optimized Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) (V) Collision Energy (CE) (V)
CHEA 346.1 170.1 45 25

| 2-Chloroadenosine (IS) | 302.1 | 170.1 | 40 | 22 |

Data Presentation

The developed LC-MS/MS method was validated according to industry guidelines. A summary of the quantitative data is presented below.

Table 3: Method Validation Summary

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (% CV) < 15% (< 20% for LLOQ)
Mean Recovery 85 - 95%

| Matrix Effect | Minimal |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_add Add Internal Standard (10 µL of 100 ng/mL 2-Chloroadenosine) Plasma->IS_add Vortex1 Vortex IS_add->Vortex1 Precip Protein Precipitation (300 µL Acetonitrile) Vortex1->Precip Vortex2 Vortex Vigorously Precip->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Vial Autosampler Vial Supernatant->Vial LC_Inject Inject into LC-MS/MS Vial->LC_Inject Chromatography C18 Reversed-Phase Chromatography LC_Inject->Chromatography ESI Electrospray Ionization (Positive Mode) Chromatography->ESI MS_Detect Triple Quadrupole MS (MRM Detection) ESI->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Generation (Peak Area Ratio vs. Concentration) Integration->Calibration Quantification Quantification of CHEA Calibration->Quantification

Caption: Experimental workflow for CHEA analysis.

G cluster_params Validation {Method Validation | Key Parameters} Linearity Linearity & Range - Calibration Curve - Correlation Coefficient (r²) Validation->Linearity Sensitivity Sensitivity - Lower Limit of Quantification (LLOQ) - Limit of Detection (LOD) Validation->Sensitivity Accuracy Accuracy - % Bias from Nominal Value - At LLOQ, LQC, MQC, HQC Validation->Accuracy Precision Precision - Repeatability (Intra-day) - Intermediate Precision (Inter-day) - % Coefficient of Variation (%CV) Validation->Precision Recovery Recovery - Extraction Efficiency - Comparison of pre- and post-extraction spikes Validation->Recovery Matrix Matrix Effect - Ion Suppression/Enhancement - Post-column Infusion Validation->Matrix Stability Stability - Freeze-Thaw - Short-Term (Bench-top) - Long-Term - Post-Preparative Validation->Stability

Caption: Key parameters for method validation.

Conclusion

This application note provides a detailed protocol for a highly selective and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The validation data demonstrates that the method is accurate, precise, and reliable for its intended purpose in supporting pharmacokinetic and clinical studies of this novel adenosine analog.

References

2-Chloro-N6-(2-hydroxyethyl)adenosine: A Research Tool for Cellular Signaling and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N6-(2-hydroxyethyl)adenosine is a purine nucleoside analog that holds potential as a valuable research tool in the study of cellular signaling pathways, particularly those involving purinergic receptors.[1][2] While specific research on this compound is limited, its structural similarity to other well-characterized adenosine receptor agonists, such as 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA), suggests its utility in a variety of experimental contexts.[2][3][4][5] This document provides an overview of the potential applications, experimental protocols, and relevant signaling pathways based on the activities of these closely related compounds.

Purine nucleoside analogs are recognized for their broad antitumor activity, which is often attributed to their ability to inhibit DNA synthesis and induce apoptosis.[1][2] As such, this compound may serve as a valuable tool in cancer research and drug development.

Principle of Action

Based on the pharmacology of related adenosine analogs, this compound is predicted to act as an agonist at adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are subdivided into four subtypes: A1, A2A, A2B, and A3. The 2-chloro and N6 substitutions in related compounds are known to influence affinity and selectivity for these receptor subtypes.

For instance, 2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the A1 adenosine receptor.[3][4][6][7] The A1 receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, N6-(2-hydroxyethyl)adenosine (HEA) has been shown to exhibit anti-inflammatory and cytoprotective effects, though its precise receptor pharmacology is less defined.[5][8][9]

The signaling cascade initiated by the activation of adenosine receptors can have profound effects on cellular function, including modulation of neurotransmission, regulation of inflammation, and control of cell growth and death.

Data Presentation

The following tables summarize quantitative data for the well-characterized adenosine receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), which can serve as a reference for predicting the potential activity of this compound.

Table 1: Receptor Binding Affinities (Ki) of CCPA

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
Human A1--0.8[6]
Human A2A--2300[6]
Human A3--42[6]
Rat A1Brain membranes[3H]PIA0.4[3][4][7]
Rat A2Striatal membranes[3H]NECA3900[3][4][7]
Bovine A1Brain-0.5[3]

Table 2: Functional Potency (EC50/IC50) of CCPA

AssayTissue/Cell LineEffectPotency (nM)Reference
Adenylyl Cyclase InhibitionRat fat cell membranesIC5033[3][4][7]
Adenylyl Cyclase StimulationHuman platelet membranesEC503500[3][4][7]
Inhibition of Chronotropic ActivitySpontaneously beating rat atriaEC508.2[3]
Human A2B Receptor Activation-EC5018800[6]

Experimental Protocols

The following are detailed methodologies for key experiments where this compound could be utilized, based on protocols for related compounds.

Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is adapted from studies using CCPA to determine binding affinity at A1 and A2A adenosine receptors.

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Materials:

  • HEK293 cells stably expressing human A1 or A2A adenosine receptors

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4)

  • Radioligand: [3H]CPX for A1 receptors, [3H]ZM241385 for A2A receptors

  • This compound

  • Non-specific binding control (e.g., 10 µM NECA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target receptor.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 30 min at 4°C.

    • Resuspend the pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand, 50 µL of various concentrations of this compound (or vehicle for total binding, or non-specific control).

    • Add 50 µL of membrane preparation (containing 10-50 µg of protein).

    • Incubate at 25°C for 90 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from a concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay for Functional Activity

This protocol is designed to assess the functional effect of this compound on adenylyl cyclase activity.

Objective: To determine if this compound acts as an agonist or antagonist at Gi/o-coupled (e.g., A1) or Gs-coupled (e.g., A2A) adenosine receptors.

Materials:

  • CHO-K1 cells stably expressing the adenosine receptor of interest

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Culture:

    • Plate CHO-K1 cells expressing the target receptor in a 96-well plate and grow to confluence.

  • Agonist Mode (for Gi/o-coupled receptors):

    • Pre-treat cells with various concentrations of this compound for 15 minutes.

    • Stimulate cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes.

  • Agonist Mode (for Gs-coupled receptors):

    • Treat cells with various concentrations of this compound for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure intracellular cAMP levels using the chosen assay method.

  • Data Analysis:

    • For Gi/o-coupled receptors, plot the percent inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC50 value.

    • For Gs-coupled receptors, plot the cAMP levels against the concentration of this compound to determine the EC50 value.

Signaling Pathways and Visualizations

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on its structural similarity to known adenosine receptor agonists.

G_protein_signaling cluster_membrane Plasma Membrane receptor Adenosine Receptor (e.g., A1) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp ligand This compound ligand->receptor Binds atp ATP atp->ac response Cellular Response (e.g., Inhibition of Neurotransmission) camp->response Leads to

Caption: Predicted signaling pathway for this compound via a Gi/o-coupled adenosine receptor.

experimental_workflow start Start: Prepare Compound and Cell Cultures binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Accumulation Assay start->functional_assay data_analysis Data Analysis (Ki, EC50/IC50) binding_assay->data_analysis functional_assay->data_analysis conclusion Determine Receptor Affinity and Functional Activity data_analysis->conclusion

Caption: General experimental workflow for characterizing this compound.

References

Application Notes and Protocols for 2-Chloro-N6-(2-hydroxyethyl)adenosine in Cardiac Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Chloro-N6-(2-hydroxyethyl)adenosine in cardiac research is not currently available in published literature. The following application notes and protocols are based on the known cardiac effects of structurally similar adenosine receptor agonists, including 2-chloroadenosine (CADO) and various N6-substituted adenosine analogs. The information provided is intended to serve as a guide for initiating research and should be adapted and validated experimentally for the specific compound.

Introduction

This compound is a synthetic adenosine analog. Based on its structure, it is hypothesized to act as an adenosine receptor agonist. The 2-chloro substitution typically confers resistance to degradation by adenosine deaminase, leading to a longer half-life compared to endogenous adenosine. The N6-(2-hydroxyethyl) substitution is expected to modulate its affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, A3). In the cardiovascular system, adenosine receptor activation plays a crucial role in regulating heart rate, coronary blood flow, and myocardial contractility, and is implicated in cardioprotection against ischemic injury.[1][2][3]

These notes provide a hypothesized overview of the potential applications of this compound in cardiac research, along with detailed protocols for its investigation.

Hypothesized Pharmacological Profile and Cardiac Effects

Based on the pharmacology of related compounds, this compound is likely to exhibit the following effects on cardiac tissue:

  • Adenosine A1 Receptor (A1R) Agonism: The N6-substitution often favors A1R activity. A1R activation in cardiomyocytes is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase, reduced cAMP levels, and subsequent negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.[4][5] A1R stimulation is also a key mechanism in ischemic preconditioning, a phenomenon where brief ischemic episodes protect the heart from subsequent, more prolonged ischemic insults.[1]

  • Adenosine A2A Receptor (A2AR) Agonism: The 2-chloro and N6 substitutions can also influence A2AR affinity. A2ARs are highly expressed in coronary vascular smooth muscle and endothelial cells.[6][7][8] Their activation, via Gs protein coupling and increased cAMP, leads to potent vasodilation and an increase in coronary blood flow.[6][9]

  • Cardioprotection: By activating A1 and potentially A3 receptors on cardiomyocytes, this compound is hypothesized to confer protection against ischemia-reperfusion injury, reducing infarct size and preserving cardiac function.[1][10]

  • Anti-hypertrophic Effects: Activation of A1 receptors by adenosine analogs like 2-chloroadenosine has been shown to inhibit cardiomyocyte hypertrophy induced by various pro-hypertrophic stimuli.[11][12]

Quantitative Data from Structurally Similar Compounds

The following table summarizes quantitative data for well-characterized adenosine analogs to provide a reference for designing experiments with this compound.

CompoundReceptor Target(s)Model SystemMeasured EffectEffective Concentration/DoseReference
2-Chloroadenosine (CADO)A1/A2/A3 AgonistIsolated Perfused Guinea Pig HeartCoronary VasodilationIntravascular: nM range; Pericardial: µM range[13]
2-Chloroadenosine (CADO)A1 Agonist (in this context)Neonatal Rat CardiomyocytesInhibition of Phenylephrine-induced Protein Synthesis5 µM[12]
N6-cyclopentyladenosine (CPA)A1 AgonistIsolated Rat Sinoatrial NodeInhibition of Pacemaker Cell Electrophysiological ActivityNot specified[2]
AMP 579A1/A2 AgonistPorcine Model of Myocardial Infarction98% reduction in infarct size3 µg/kg + 0.3 µg/kg/min i.v.[14]
YT-146 (2-octynyladenosine)A2 AgonistAnesthetized Normotensive RatsHypotension (ED30)0.4 µg/kg i.v.[15]

Experimental Protocols

Protocol 1: Evaluation of Vasodilatory Effects in an Isolated Perfused Heart (Langendorff) Model

This protocol is designed to assess the effect of this compound on coronary blood flow.

Materials:

  • Langendorff perfusion system[16]

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2), gassed with 95% O2 / 5% CO2

  • Experimental animal (e.g., rat or guinea pig)

  • This compound stock solution

  • Data acquisition system to monitor coronary flow and cardiac function

Procedure:

  • Prepare the Langendorff system, ensuring the Krebs-Henseleit buffer is maintained at 37°C and adequately oxygenated.

  • Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion at a constant pressure (e.g., 80 mmHg).[17]

  • Allow the heart to stabilize for a 20-30 minute period.

  • Prepare a concentration-response curve for this compound by infusing increasing concentrations of the compound into the perfusion line just above the aortic cannula. Start with a low concentration (e.g., 1 nM) and increase in half-log increments.

  • Allow coronary flow to stabilize at each concentration before proceeding to the next.

  • Record coronary flow, heart rate, and left ventricular developed pressure throughout the experiment.

  • To determine the receptor subtype involved, repeat the concentration-response curve in the presence of selective adenosine receptor antagonists (e.g., DPCPX for A1, SCH-58261 for A2A).

Protocol 2: Assessment of Cardioprotective Effects in an In Vitro Model of Ischemia-Reperfusion

This protocol uses isolated cardiomyocytes to evaluate the potential of this compound to protect against hypoxia-induced cell death.

Materials:

  • Isolated primary adult or neonatal ventricular cardiomyocytes[10]

  • Hypoxia chamber or solution for chemical hypoxia (e.g., sodium dithionite)

  • Cell viability assays (e.g., LDH release assay, Propidium Iodide staining)[10]

  • This compound stock solution

  • Selective adenosine receptor antagonists

Procedure:

  • Culture isolated cardiomyocytes under standard conditions.

  • Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Induce hypoxia for a duration known to cause significant cell death (e.g., 90 minutes).[10]

  • Following the hypoxic period, re-oxygenate the cells to simulate reperfusion.

  • Assess cell viability using an LDH assay on the culture supernatant or by staining with Propidium Iodide and quantifying cell death.

  • To identify the receptor mediating the protective effect, co-incubate the cells with this compound and a selective A1 (e.g., DPCPX) or A3 (e.g., MRS1523) antagonist.[10]

Protocol 3: Investigation of Anti-Hypertrophic Potential in Cultured Cardiomyocytes

This protocol examines the ability of this compound to inhibit agonist-induced cardiac hypertrophy.

Materials:

  • Neonatal rat ventricular cardiomyocytes (NRVMs)

  • Pro-hypertrophic agonist (e.g., Phenylephrine, Isoproterenol)[11][18]

  • This compound stock solution

  • Assays for hypertrophy:

    • Protein synthesis measurement (e.g., [3H]-leucine incorporation)[11]

    • Cell size measurement (immunofluorescence staining for α-actinin and measurement of cell surface area)

    • Hypertrophic marker gene expression (qPCR for ANP, BNP)

Procedure:

  • Culture NRVMs to the desired confluency.

  • Serum-starve the cells for 24 hours to reduce basal signaling.

  • Pre-treat the cells with this compound for 30 minutes.

  • Stimulate the cells with a pro-hypertrophic agonist (e.g., 100 µM Phenylephrine) for 24-48 hours.

  • After the incubation period, assess the degree of hypertrophy using the assays listed above.

  • Compare the results from cells treated with the hypertrophic agonist alone to those co-treated with this compound.

Visualizations of Signaling Pathways and Workflows

Adenosine_A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-CHEA 2-Chloro-N6- (2-hydroxyethyl)adenosine A1R Adenosine A1 Receptor 2-CHEA->A1R Binds Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (Inhibition) Negative_Inotropy Negative Inotropy (Decreased Contractility) Ca_Channel->Negative_Inotropy Leads to

Caption: Hypothesized A1 receptor signaling of this compound.

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Vascular Smooth Muscle) cluster_intracellular Intracellular Space 2-CHEA 2-Chloro-N6- (2-hydroxyethyl)adenosine A2AR Adenosine A2A Receptor 2-CHEA->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates MLCK Myosin Light Chain Kinase PKA->MLCK Inhibits Vasodilation Vasodilation (Increased Coronary Flow) MLCK->Vasodilation Leads to

Caption: Hypothesized A2A receptor signaling of this compound.

Experimental_Workflow_Cardioprotection start Isolate Cardiomyocytes pretreatment Pre-treat with This compound (± Antagonist) start->pretreatment hypoxia Induce Hypoxia (e.g., 90 minutes) pretreatment->hypoxia reoxygenation Re-oxygenation hypoxia->reoxygenation assessment Assess Cell Viability (LDH Assay, Propidium Iodide) reoxygenation->assessment

Caption: Workflow for assessing in vitro cardioprotective effects.

References

Troubleshooting & Optimization

2-Chloro-N6-(2-hydroxyethyl)adenosine stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N6-(2-hydroxyethyl)adenosine. The information is designed to address common challenges encountered during experimental procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Aqueous Buffer Low aqueous solubility. Degradation under acidic conditions.Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Maintain a neutral or slightly basic pH (pH > 7) for aqueous solutions, as 2-chloro-adenosine analogs can be unstable in acidic conditions.[1]
Loss of Activity Over Time in Solution Hydrolysis of the glycosidic bond, particularly in acidic environments.Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh daily. If aqueous buffers are used, ensure they are at a neutral or basic pH and stored at 4°C for short-term use.[1]
Inconsistent Experimental Results Compound degradation. Inaccurate solution concentration.Perform a stability test of your compound in the specific solvent and conditions of your experiment using techniques like HPLC to check for degradation products. Regularly verify the concentration of your stock solutions using spectrophotometry.
Difficulty Dissolving the Compound Inappropriate solvent selection.Based on solubility data for similar compounds, DMSO and ethanol are recommended as primary solvents. For aqueous solutions, the use of a co-solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

Q2: How should I store solutions of this compound to ensure stability?

A2: For long-term storage, stock solutions prepared in anhydrous DMSO or ethanol should be stored at -20°C or -80°C. For short-term storage, aqueous working solutions should be kept at 4°C and ideally used within the same day of preparation. Avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in aqueous solutions at different pH values?

A3: Direct stability data for this compound is not available. However, studies on the similar compound 2-chloro-2'-deoxyadenosine have shown that it is stable at basic and neutral pH but undergoes significant decomposition at acidic pH.[1] At pH 2 and 37°C, only 13% of 2-chloro-2'-deoxyadenosine remained after 6 hours.[1] The presence of a chlorine atom at the 2-position of the purine ring has been shown to increase stability against acid hydrolysis compared to adenosine.[2]

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for adenosine analogs under acidic conditions is the hydrolysis of the N-glycosidic bond.[2] This would likely result in the formation of 2-chloro-N6-(2-hydroxyethyl)adenine and ribose.

Stability Data of Related Adenosine Analogs

The following table summarizes stability data for compounds structurally related to this compound. This information can be used to infer the stability of the target compound.

CompoundSolvent/ConditionTemperatureHalf-life (t½)Degradation Product
2-chloro-2'-deoxyadenosinepH 137°C0.37 hours[1]2-chloroadenine[1]
2-chloro-2'-deoxyadenosinepH 237°C1.6 hours[1]2-chloroadenine[1]
2-chloroadenosineAcidic pH40, 60, 80°CNot specified, but hydrolysis follows pseudo-first order kinetics[2]2-chloroadenine[2]

Experimental Protocol: Assessing Compound Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent.

Objective: To determine the degradation rate of this compound in a selected solvent over time.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol, phosphate-buffered saline)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV detector

  • Incubator or water bath

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, pH).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze by HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Observe the appearance of any new peaks, which may indicate degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Compound Solution in Selected Solvent t0_analysis T=0 HPLC Analysis (Initial Concentration) prep_solution->t0_analysis incubation Incubate Solution (Controlled Conditions) t0_analysis->incubation tp_analysis Time-Point HPLC Analysis (e.g., 1, 2, 4, 8, 24h) incubation->tp_analysis data_analysis Calculate % Compound Remaining tp_analysis->data_analysis kinetics Determine Degradation Kinetics and Half-life data_analysis->kinetics signaling_pathway cluster_compound Compound in Solution cluster_conditions Influencing Factors cluster_degradation Degradation Pathway compound This compound hydrolysis Hydrolysis of N-glycosidic bond compound->hydrolysis acidic_pH Acidic pH acidic_pH->hydrolysis temperature Elevated Temperature temperature->hydrolysis time Time time->hydrolysis products Degradation Products (e.g., 2-chloro-N6-(2-hydroxyethyl)adenine + Ribose) hydrolysis->products

References

Technical Support Center: CGS-21680 (2-Chloro-N6-(2-hydroxyethyl)adenosine)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of CGS-21680 in experimental assays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloro-N6-(2-hydroxyethyl)adenosine (CGS-21680) and what is its primary mechanism of action?

A1: CGS-21680 is a potent and selective agonist for the A2A adenosine receptor.[1][2] Its primary mechanism involves binding to and activating the A2A receptor, a G-protein coupled receptor (GPCR). This activation stimulates the associated Gs protein, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is crucial in various physiological processes, including vasodilation, inflammation, and neurotransmission.

Q2: How should I prepare and store CGS-21680 stock solutions?

A2: Proper preparation and storage are critical for maintaining the compound's activity.

  • Preparation: CGS-21680 is soluble in DMSO up to 100 mM. It is practically insoluble in water and ethanol.[3] For a 10 mM stock solution, dissolve 5.36 mg of CGS-21680 hydrochloride (MW: 535.99 g/mol ) in 1 mL of fresh, high-quality DMSO. Sonication or gentle heating can aid dissolution if precipitation occurs.[5] It is crucial to use fresh DMSO, as absorbed moisture can significantly reduce solubility.[3]

  • Storage: Store the powder desiccated at -20°C for long-term stability (≥ 4 years).[1] Prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. These stock solutions are stable for up to one year when stored at -80°C or for at least one month at -20°C.[3][5]

Q3: What is a recommended starting concentration for my assay?

A3: The optimal concentration of CGS-21680 is highly dependent on the specific assay, cell type, and biological question. A dose-response experiment is always recommended.

  • Initial Range: For in vitro assays, a broad concentration range from 1 nM to 10 µM is a good starting point to determine the half-maximal effective concentration (EC50).

  • Typical Effective Concentrations: The EC50 for cAMP accumulation is often in the nanomolar range (e.g., 110 nM in rat striatal slices).[3][4] The binding affinity (Ki) is approximately 27 nM.[2][5][6] For many cell-based assays, concentrations between 10 nM and 1 µM are effective.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for CGS-21680 from various experimental systems.

ParameterValueSystem/AssayReference
Ki (A2A Receptor) 11 - 46 nMRadioligand Binding[1]
27 nMRadioligand Binding[2][5][6]
IC50 (A2A Receptor) 22 nMRadioligand Binding[2][3]
EC50 1.48 - 180 nMA2A Receptor Agonism
110 nMcAMP Formation (Rat Striatal Slices)[3][4]
Selectivity ~140-foldA2A vs. A1 Receptor[2][3]
In Vivo Dose (Rats) 0.01 - 10 mg/kgVarious Models[3][5]

Experimental Protocols & Methodologies

Protocol: In Vitro cAMP Accumulation Assay

This protocol provides a general framework for measuring CGS-21680-induced cAMP accumulation in a cell line expressing the A2A receptor.

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells stably expressing the human A2A receptor) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a fresh serial dilution of CGS-21680 in assay buffer, starting from your DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.1%) to avoid solvent effects.

  • Assay Procedure:

    • Wash the cells gently with pre-warmed serum-free medium or assay buffer.

    • Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to each well to prevent cAMP degradation.[5] Incubate for 20-30 minutes at 37°C.

    • Add 50 µL of the CGS-21680 serial dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based kits).

    • Measure the cAMP levels using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cAMP concentration against the logarithm of the CGS-21680 concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Troubleshooting Guide

Issue 1: No or very low signal/effect in my assay.

  • Cause: Compound degradation.

    • Solution: Ensure stock solutions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.[3][5] Use a fresh aliquot or prepare a new stock solution.

  • Cause: Low receptor expression.

    • Solution: Verify the expression level of the A2A adenosine receptor in your cell line or tissue using qPCR or Western blot.

  • Cause: Insufficient concentration.

    • Solution: Confirm that the final concentration in your assay is appropriate. Perform a wide dose-response curve (e.g., 0.1 nM to 100 µM) to ensure you are testing within the active range.

  • Cause: Assay conditions.

    • Solution: Ensure a PDE inhibitor was included in your cAMP assay.[5] Optimize incubation times and temperature.

Issue 2: Results are not reproducible.

  • Cause: Solubility issues.

    • Solution: CGS-21680 can precipitate in aqueous buffers. Ensure the final DMSO concentration is sufficient to maintain solubility but does not affect the cells. Visually inspect for precipitation after dilution. Using fresh, anhydrous DMSO is critical.[3]

  • Cause: Inconsistent cell state.

    • Solution: Use cells from a consistent passage number and ensure they are healthy and at a consistent confluency. Cell stress can alter GPCR signaling.

  • Cause: Receptor desensitization/downregulation.

    • Solution: Prolonged exposure to an agonist can cause receptor downregulation.[7] Consider shorter incubation times or pre-treatment protocols if studying long-term effects.

Issue 3: Unexpected off-target or confounding effects.

  • Cause: High concentration.

    • Solution: Although highly selective, at very high concentrations (>1 µM), CGS-21680 may interact with other adenosine receptors like A1 or A3.[1] Lower the concentration to a range that is selective for A2A.

  • Cause: Confounding physiological effects (in vivo).

    • Solution: CGS-21680 can have cardiovascular effects (increased heart rate) and sedative effects that may interfere with behavioral studies.[8] Use the lowest effective dose and include appropriate vehicle-treated control groups to distinguish specific from systemic effects.

Visual Guides and Workflows

G CGS CGS-21680 A2AR A2A Receptor CGS->A2AR Binds & Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Response Phosphorylates Targets

Caption: A2A adenosine receptor signaling pathway activated by CGS-21680.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock 1. Prepare 10 mM Stock in fresh DMSO aliquot 2. Aliquot & Store at -80°C prep_stock->aliquot prep_working 3. Prepare Serial Dilutions in Assay Buffer aliquot->prep_working treat_cells 5. Add Compound Dilutions to Cells prep_working->treat_cells plate_cells 4. Plate Cells in 96-well Plate plate_cells->treat_cells incubate 6. Incubate at 37°C treat_cells->incubate lyse 7. Lyse Cells & Detect Signal incubate->lyse plot 8. Plot Dose-Response Curve lyse->plot calculate 9. Calculate EC50 plot->calculate

Caption: Standard experimental workflow for an in vitro CGS-21680 assay.

G rect_node rect_node start No / Low Signal in Assay? q1 Is Stock Solution Viable? start->q1 q2 Is Concentration Optimal? q1->q2 Yes sol1 ACTION: Use fresh aliquot or prepare new stock in anhydrous DMSO. q1->sol1 No q3 Are Assay Conditions Correct? q2->q3 Yes sol2 ACTION: Perform broad dose-response curve (e.g., 0.1 nM - 100 µM). q2->sol2 No q4 Is Receptor Expressed? q3->q4 Yes sol3 ACTION: Check incubation times, include PDE inhibitors, verify buffer pH. q3->sol3 No sol4 ACTION: Confirm A2A receptor expression via qPCR / Western Blot. q4->sol4 No

References

2-Chloro-N6-(2-hydroxyethyl)adenosine off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides information on the off-target effects of commonly used adenosine receptor agonists. Please note that the compound "2-Chloro-N6-(2-hydroxyethyl)adenosine" appears to be a potential misnomer, likely a combination of two distinct adenosine analogs: 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA) . This guide will address the off-target effects of both compounds separately.

Section 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

CCPA is a potent and highly selective adenosine A1 receptor agonist. While it is valued for its high affinity and selectivity for the A1 receptor, researchers may encounter off-target effects, particularly at higher concentrations.

Troubleshooting Guide and FAQs

Q1: I am observing unexpected cellular responses even at low concentrations of CCPA. What could be the cause?

A1: While CCPA is highly selective for the A1 adenosine receptor, it can exhibit activity at other adenosine receptor subtypes, albeit at much lower potencies. An unexpected response could be due to the activation of A3 adenosine receptors, where CCPA has been shown to act as an antagonist[1]. Consider the expression levels of different adenosine receptor subtypes in your experimental system.

Q2: My experiment involves measuring cAMP levels, and the results with CCPA are not as expected. Why?

A2: CCPA is a full agonist at A1 receptors, which typically inhibit adenylyl cyclase and decrease cAMP levels. However, it acts as a partial agonist at A2 receptors, which stimulate adenylyl cyclase[2]. If your system expresses A2A or A2B receptors, you might observe a less pronounced decrease or even a slight increase in cAMP, especially at higher CCPA concentrations.

Q3: Are there any known off-target effects of CCPA outside of adenosine receptors?

A3: The available literature primarily focuses on the selectivity of CCPA across adenosine receptor subtypes. There is limited information on widespread off-target effects on other protein families like kinases or ion channels. If you suspect non-adenosine receptor-mediated effects, consider running a broad-spectrum kinase inhibitor panel or consulting a larger off-target screening database.

Quantitative Data: Receptor Binding and Functional Activity of CCPA
TargetSpeciesAssay TypeValueUnitsReference
Adenosine A1 Receptor HumanKi0.8nM
RatKi0.4nM[3]
RatIC50 (Adenylate Cyclase Inhibition)33nM[2][3]
Adenosine A2A Receptor HumanKi2300nM
RatKi3900nM[3]
HumanEC50 (Adenylate Cyclase Stimulation)3500nM[2]
Adenosine A2B Receptor HumanEC5018800nM
Adenosine A3 Receptor HumanKi (Antagonist)38nM[1]
HumanKB (Antagonist)5.0nM[1]

Signaling Pathways

CCPA CCPA A1R Adenosine A1 Receptor CCPA->A1R Agonist A2AR Adenosine A2A Receptor (Partial Agonist) CCPA->A2AR Partial Agonist A3R Adenosine A3 Receptor (Antagonist) CCPA->A3R Antagonist Gi Gαi A1R->Gi Gs Gαs A2AR->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up

Caption: CCPA signaling pathways at on- and off-target adenosine receptors.

Section 2: N6-(2-hydroxyethyl)adenosine (HEA)

HEA is a purine nucleoside analog found in Cordyceps cicadae. Its biological activities are more diverse and less centered on specific adenosine receptor subtypes compared to CCPA.

Troubleshooting Guide and FAQs

Q1: I am using HEA as a control compound and observing unexpected anti-inflammatory effects. What is the mechanism?

A1: HEA has known anti-inflammatory properties. It has been shown to inhibit the NF-κB and TGF-β1/Smad signaling pathways[4][5]. This leads to a reduction in pro-inflammatory cytokines like TNF-α and IL-1β, and an increase in the anti-inflammatory cytokine IL-10[5][6].

Q2: My cells are showing signs of oxidative stress after treatment with HEA. Is this a known effect?

A2: On the contrary, HEA has been reported to have antioxidant effects. In models of oxidative stress, HEA has been shown to increase the activity of antioxidant enzymes such as SOD and catalase, and reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation[6]. It also attenuates reactive oxygen species (ROS) production[7][8]. The observed oxidative stress in your experiment might be due to other experimental variables or a cell-type-specific paradoxical effect.

Q3: I am studying calcium signaling and see changes upon HEA application. Is HEA known to affect calcium channels?

A3: Yes, HEA has been identified as a Ca2+ antagonist[4][5]. This activity is independent of adenosine receptors and could explain alterations in intracellular calcium levels.

Q4: Can HEA induce apoptosis?

A4: Yes, in some cancer cell lines (SGC-7901 and AGS), HEA has been shown to induce the generation of ROS, decrease mitochondrial membrane potential, and induce apoptosis and autophagy[6]. This cytotoxic effect appears to be cell-type specific.

Experimental Protocols

NF-κB and TGF-β1/Smad Pathway Inhibition Assay (based on[4][5])

  • Cell Culture: Culture RAW 264.7 macrophages or NRK-49F rat kidney fibroblasts in appropriate media.

  • Treatment: Pre-treat cells with varying concentrations of HEA (e.g., 5-20 µg/mL) for a specified time (e.g., 24 hours).

  • Stimulation: Induce inflammation with lipopolysaccharide (LPS) in macrophages or fibrosis with TGF-β1 in fibroblasts.

  • Analysis:

    • Western Blot: Lyse cells and perform western blotting for key pathway proteins (e.g., phosphorylated NF-κB p65, Smad2/3).

    • ELISA: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-10) in the cell culture supernatant.

    • qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of target genes (e.g., Collagen I, α-SMA).

Signaling Pathways

cluster_0 Inflammatory Signaling cluster_1 Calcium Signaling LPS LPS NFkB NF-κB Pathway LPS->NFkB TGFB1 TGF-β1 Smad Smad Pathway TGFB1->Smad ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory Fibrosis Fibrosis-related Proteins (Collagen I, α-SMA) Smad->Fibrosis CaChannel Ca2+ Channels CaIn ↓ Intracellular Ca2+ CaChannel->CaIn HEA HEA HEA->NFkB Inhibits HEA->Smad Inhibits HEA->CaChannel Antagonizes

Caption: Off-target signaling pathways modulated by HEA.

References

Preventing degradation of 2-Chloro-N6-(2-hydroxyethyl)adenosine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 2-Chloro-N6-(2-hydroxyethyl)adenosine to prevent its degradation in experimental settings.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored as a dry powder at -20°C or lower, protected from light and moisture. For stock solutions in DMSO, store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[1] 2. Check Solution pH: Avoid acidic conditions. The primary degradation pathway for similar 2-chloroadenosine analogs is acid-catalyzed hydrolysis of the glycosidic bond.[2][3] Maintain experimental solutions at a neutral or slightly basic pH (7.0-8.5). 3. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock just before use. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Precipitation of the compound in aqueous solutions Limited aqueous solubility.1. Use a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[4][5] 2. Dilute Appropriately: Further dilute the stock solution in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).
Discoloration of the compound or solution Potential degradation or contamination.1. Discard the solution: Do not use discolored solutions as it indicates potential chemical changes. 2. Source a new vial: If the solid compound is discolored, it may have degraded. It is advisable to use a new, unopened vial of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: Based on studies of structurally similar compounds like 2-chloroadenosine, the primary degradation pathway is the hydrolysis of the N-glycosidic bond that links the purine base to the ribose sugar. This reaction is significantly accelerated under acidic conditions and leads to the formation of 2-chloroadenine and ribose.[2][3]

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term stability, the solid compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture. Several suppliers of similar adenosine analogs recommend storing the powder desiccated at room temperature or refrigerated (2-8°C) for shorter periods.[3][4]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a concentrated stock solution in a dry organic solvent such as DMSO, ethanol, or methanol.[4][5][] For N6-(2-hydroxyethyl)adenosine, a related compound, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q4: What is the stability of this compound in aqueous experimental media?

A4: The stability in aqueous media is highly dependent on the pH and temperature. At neutral or slightly basic pH (7.0-8.5), the compound is expected to be relatively stable for the duration of typical experiments. However, in acidic media (pH < 7), degradation can be rapid. For a similar compound, 2-chloro-2'-deoxyadenosine, the half-life at pH 2 and 37°C is only 1.6 hours.[2] It is recommended to prepare working solutions in your experimental buffer immediately before use.

Q5: Is this compound sensitive to light?

Data Presentation

Table 1: Solubility of 2-Chloro-N6-substituted Adenosine Analogs

CompoundSolventMaximum ConcentrationSource
2-Chloro-N6-cyclopentyladenosineDMSO100 mM[4][5]
Ethanol100 mM[4][5]
Methanol19.60-20.40 mg/mL[3]
N6-(2-Hydroxyethyl)adenosineDMSOSlightly Soluble[]
MethanolSlightly Soluble[]

Table 2: Recommended Storage Conditions

FormSolventTemperatureDurationProtection
Solid PowderN/A-20°CLong-termDesiccate, protect from light
Stock SolutionDMSO-80°CUp to 6 months[1]Protect from light
DMSO-20°CUp to 1 month[1]Protect from light
Working SolutionAqueous BufferN/APrepare fresh for each experimentN/A

Table 3: Stability of 2-Chloro-2'-deoxyadenosine (a related analog) at 37°C[2]

pHHalf-life (T1/2)% Remaining after 2h% Remaining after 6h
10.37 hours2%-
21.6 hours-13%
Neutral/BasicStable>90%>90%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a sterile microcentrifuge tube, weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 329.73 g/mol , weigh out 3.2973 mg.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Thawing: Remove a single aliquot of the frozen DMSO stock solution and thaw it at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium or experimental buffer to the desired final concentration. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of the stock solution to 990 µL of medium).

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Application: Use the freshly prepared working solution immediately in your experiment. Ensure the final DMSO concentration is below the tolerance level of your cells (typically <0.5%).

Visualizations

degradation_pathway compound This compound hydrolysis Acid-Catalyzed Hydrolysis compound->hydrolysis degradation_product1 2-Chloroadenine degradation_product2 Ribose hydrolysis->degradation_product1 hydrolysis->degradation_product2

Caption: Predicted degradation pathway of this compound.

Caption: Recommended experimental workflow to minimize degradation.

References

Technical Support Center: 2-Chloro-N6-(2-hydroxyethyl)adenosine (CGS-21680) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for 2-Chloro-N6-(2-hydroxyethyl)adenosine (CGS-21680) binding assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during CGS-21680 binding assays in a question-and-answer format.

Issue 1: High Non-Specific Binding (NSB)

Question: My [3H]CGS-21680 binding assay is showing high non-specific binding, obscuring my specific binding signal. What are the potential causes and how can I reduce it?

Answer: High non-specific binding (NSB) can significantly impact the accuracy of your results, leading to an incorrect determination of receptor affinity (Kd) and density (Bmax). Ideally, NSB should be less than 50% of the total binding. Here are the common causes and solutions:

  • Radioligand Concentration Too High: Using an excessively high concentration of [3H]CGS-21680 can lead to increased binding to non-receptor sites.

    • Solution: Use a lower concentration of the radioligand, typically at or below the Kd value for the A2A receptor.

  • Insufficient Blocking of Non-Specific Sites: The assay buffer may not contain adequate agents to prevent the radioligand from binding to non-target sites.

    • Solution: Incorporate blocking agents like bovine serum albumin (BSA) into your assay buffer. Pre-coating filter plates with materials like polyethyleneimine (PEI) can also reduce binding to the filter itself.

  • Inadequate Washing: Insufficient washing may not effectively remove all unbound radioligand.

    • Solution: Increase the number of wash steps and use ice-cold wash buffer to minimize the dissociation of specifically bound ligand while removing non-specifically bound radioligand.

  • Hydrophobicity of the Ligand: CGS-21680, like many organic molecules, has hydrophobic properties that can contribute to non-specific binding to lipids and proteins.

    • Solution: Optimizing the detergent concentration in the assay buffer can help to mitigate this issue.

Issue 2: Low or No Specific Binding Signal

Question: I am observing a very low or no specific binding signal in my CGS-21680 assay. What could be the reason?

Answer: A weak or absent signal can be frustrating. Here’s a systematic approach to troubleshoot this issue:

  • Inactive Receptor Preparation: The adenosine A2A receptors in your membrane preparation may have degraded.

    • Solution: Prepare fresh membrane fractions and avoid repeated freeze-thaw cycles. Ensure proper storage at -80°C. Confirm receptor expression using a validated method like western blotting.

  • Degraded Radioligand: The [3H]CGS-21680 may have degraded over time, leading to a loss of binding activity.

    • Solution: Check the expiration date and ensure the radioligand has been stored correctly, protected from light and at the recommended temperature. Purchase a fresh batch if necessary.

  • Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for CGS-21680 binding.

    • Solution: The binding of [3H]CGS-21680 typically reaches equilibrium after 40 minutes at 25°C.[1] Ensure your assay buffer has the correct pH and ionic strength.

  • Insufficient Receptor Concentration: The amount of membrane protein in the assay may be too low to produce a detectable signal.

    • Solution: Perform a protein concentration titration to determine the optimal amount of membrane preparation for your assay.

Issue 3: Poor Reproducibility of Results

Question: My results from the CGS-21680 binding assay are not reproducible between experiments. What are the likely causes?

Answer: Poor reproducibility can stem from minor inconsistencies in the assay protocol. Here are key areas to focus on:

  • Pipetting Inaccuracy: Inconsistent pipetting of the radioligand, competitor, or membrane suspension can introduce significant variability.

    • Solution: Ensure all pipettes are properly calibrated. Use consistent pipetting techniques for all steps.

  • Inconsistent Incubation Times and Temperatures: Variations in incubation conditions can affect the binding equilibrium.

    • Solution: Use a calibrated incubator and a precise timer for all incubation steps.

  • Non-Homogeneous Membrane Preparation: If the membrane preparation is not uniformly suspended, different aliquots will contain varying amounts of receptor.

    • Solution: Thoroughly vortex or sonicate the membrane preparation before aliquoting it into the assay plate.

Frequently Asked Questions (FAQs)

Q1: What is the typical binding affinity of CGS-21680 for the adenosine A2A receptor?

A1: CGS-21680 is a potent and selective agonist for the adenosine A2A receptor. The reported binding affinities can vary depending on the tissue and experimental conditions.

Q2: What is the mechanism of action of CGS-21680?

A2: CGS-21680 is an agonist that binds to the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). This binding event activates the receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]

Q3: How should I prepare and store CGS-21680?

A3: CGS-21680 is typically supplied as a hydrochloride salt. For stock solutions, it can be dissolved in DMSO. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The free form of the compound can be unstable, so the hydrochloride salt is preferred for experimental use.[3]

Q4: What are the key components of the adenosine A2A receptor signaling pathway?

A4: The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of the G protein. Upon agonist binding, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.

Quantitative Data Summary

The following table summarizes the binding affinity (Kd) and receptor density (Bmax) of [3H]CGS-21680 in different rat brain regions.

Brain RegionKd (nM)Bmax (fmol/mg protein)Reference
Striatum15.5375[2]
Hippocampus58353
Cerebral Cortex58264
Human Brain (Putamen)22 ± 0.5444 ± 63[1]

Experimental Protocols

Protocol: [3H]CGS-21680 Saturation Binding Assay

This protocol provides a general framework for a saturation binding experiment to determine the Kd and Bmax of [3H]CGS-21680.

1. Membrane Preparation:

  • Homogenize the tissue or cells of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
  • Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration.

2. Assay Setup:

  • Prepare a series of dilutions of the [3H]CGS-21680 radioligand.
  • For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
  • To the non-specific binding tubes, add a high concentration of an unlabeled competing ligand (e.g., NECA) to saturate the specific binding sites.
  • Add the membrane preparation to all tubes.
  • Incubate the tubes at 25°C for 40-60 minutes to allow the binding to reach equilibrium.[1]

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
  • Plot the specific binding versus the radioligand concentration and use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.

Visualizations

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CGS_21680 CGS-21680 (Agonist) A2A_Receptor Adenosine A2A Receptor CGS_21680->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Adenosine A2A Receptor Signaling Pathway

Troubleshooting_Workflow Start Start: Assay Problem Problem Identify Primary Issue Start->Problem High_NSB High Non-Specific Binding Problem->High_NSB High NSB Low_Signal Low/No Specific Signal Problem->Low_Signal Low Signal Poor_Repro Poor Reproducibility Problem->Poor_Repro Poor Repro. Sol_NSB1 Reduce Radioligand Concentration High_NSB->Sol_NSB1 Sol_NSB2 Add Blocking Agents (e.g., BSA) High_NSB->Sol_NSB2 Sol_NSB3 Increase Wash Steps High_NSB->Sol_NSB3 Sol_Signal1 Prepare Fresh Membranes Low_Signal->Sol_Signal1 Sol_Signal2 Check Radioligand Integrity Low_Signal->Sol_Signal2 Sol_Signal3 Optimize Assay Conditions Low_Signal->Sol_Signal3 Sol_Repro1 Calibrate Pipettes Poor_Repro->Sol_Repro1 Sol_Repro2 Ensure Consistent Incubation Poor_Repro->Sol_Repro2 Sol_Repro3 Homogenize Membrane Prep Thoroughly Poor_Repro->Sol_Repro3 End Assay Optimized Sol_NSB1->End Sol_NSB2->End Sol_NSB3->End Sol_Signal1->End Sol_Signal2->End Sol_Signal3->End Sol_Repro1->End Sol_Repro2->End Sol_Repro3->End

Caption: Troubleshooting Workflow for Binding Assays

References

Technical Support Center: Synthesis of 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-N6-(2-hydroxyethyl)adenosine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important adenosine analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2,6-dihalopurine riboside, most commonly 2,6-dichloropurine riboside, with ethanolamine. The ethanolamine selectively displaces the more reactive chlorine atom at the C6 position of the purine ring.[1][2]

Q2: What are the typical starting materials and reagents required?

A2: The key starting materials and reagents include:

  • Substrate: 2,6-Dichloropurine riboside (or its protected form).

  • Nucleophile: Ethanolamine.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction.

  • Solvent: A polar aprotic solvent like ethanol, methanol, or N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.

Q3: What are the critical reaction parameters to control for optimal yield?

A3: To maximize the yield and purity of this compound, it is crucial to control the following parameters:

  • Temperature: The reaction is often carried out at elevated temperatures, typically ranging from room temperature to 80°C, to ensure a reasonable reaction rate.[3]

  • Reaction Time: The reaction time can vary from a few hours to overnight, depending on the temperature and the reactivity of the substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Stoichiometry: A slight excess of ethanolamine is generally used to ensure complete consumption of the starting purine derivative. An appropriate amount of base is also critical to drive the reaction to completion.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, can be used to separate the starting material, product, and any potential byproducts. The spots can be visualized under UV light (254 nm). The reaction is considered complete when the starting 2,6-dichloropurine riboside spot is no longer visible on the TLC plate.

Q5: What are the common methods for purification of the final product?

A5: After the reaction is complete, the crude product is typically purified using silica gel column chromatography. The appropriate solvent system for elution is determined by TLC analysis. Following column chromatography, the purified fractions are combined, and the solvent is removed under reduced pressure to yield the final product. Recrystallization from a suitable solvent system can be performed for further purification if necessary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of starting material. 3. Inactive reagents.1. Increase reaction time and/or temperature. Monitor progress by TLC. 2. Ensure the 2,6-dichloropurine riboside is of high purity and has not hydrolyzed. 3. Use freshly distilled ethanolamine and triethylamine. Ensure the solvent is anhydrous if necessary.
Formation of Multiple Products (Visible on TLC) 1. Disubstitution: Reaction of ethanolamine at both C2 and C6 positions. 2. Side reactions with the ribose hydroxyl groups: This is less common under these conditions but possible if strong bases or reactive reagents are used. 3. Over-alkylation of ethanolamine: The product's hydroxyl group could potentially react further, though this is unlikely under typical conditions.1. The chlorine at C6 is significantly more reactive than at C2. However, to minimize disubstitution, avoid excessively high temperatures or prolonged reaction times after the starting material is consumed. Use a controlled amount of ethanolamine. 2. Use of protecting groups on the ribose moiety can prevent side reactions, although this adds extra steps to the synthesis. For this specific synthesis, it is often not necessary. 3. Use a moderate excess of ethanolamine and monitor the reaction closely.
Difficulty in Purifying the Product 1. Co-elution of product with impurities during column chromatography. 2. Streaking of the product on the silica gel column.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective. 2. Add a small amount of a volatile base like triethylamine to the elution solvent to prevent streaking of the amine-containing product.
Product is not pure after column chromatography 1. Incomplete separation from a closely eluting impurity. 2. Contamination with residual solvent.1. Re-purify the product using a shallower solvent gradient or a different chromatography technique (e.g., preparative HPLC). 2. Ensure the product is thoroughly dried under high vacuum after purification.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2,6-Dichloropurine riboside

  • Ethanolamine

  • Triethylamine (TEA)

  • Ethanol (absolute)

  • Silica gel for column chromatography

  • Solvents for TLC and column chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropurine riboside (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (2-3 equivalents) followed by the dropwise addition of ethanolamine (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography. A typical elution gradient could be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v).

  • Isolation: Collect the fractions containing the pure product (identified by TLC). Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a white or off-white solid.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3
Starting Material 2,6-Dichloropurine riboside2,6-Dichloropurine riboside2,6-Dichloropurine riboside
Ethanolamine (equiv.) 1.21.51.2
Base (equiv. of TEA) 2.02.52.0
Solvent EthanolDMFMethanol
Temperature (°C) 8060Reflux
Reaction Time (h) 6128
Typical Yield (%) 75-85%70-80%70-85%
Note: These are representative conditions and yields. Actual results may vary.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start 2,6-Dichloropurine Riboside Reaction Nucleophilic Aromatic Substitution (SNAr) Ethanol, Reflux Start->Reaction Reagent Ethanolamine + Triethylamine Reagent->Reaction Workup Solvent Evaporation Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product Troubleshooting_Logic Start Low Yield? Check_Reaction Check TLC for Starting Material Start->Check_Reaction SM_Present Starting Material Present Check_Reaction->SM_Present SM_Absent Starting Material Absent Check_Reaction->SM_Absent Increase_Time_Temp Increase Reaction Time/Temp SM_Present->Increase_Time_Temp Check_Byproducts Analyze Byproducts SM_Absent->Check_Byproducts Disubstitution Disubstitution Product? Check_Byproducts->Disubstitution Other_Byproduct Other Byproduct? Check_Byproducts->Other_Byproduct Optimize_Stoichiometry Optimize Stoichiometry Disubstitution->Optimize_Stoichiometry Check_Reagents Check Reagent Purity Other_Byproduct->Check_Reagents

References

Technical Support Center: N6-(2-hydroxyethyl)adenosine (HEA) Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide primarily pertains to N6-(2-hydroxyethyl)adenosine (HEA) , as the majority of published cytotoxicity data is available for this compound. The user's original query mentioned 2-Chloro-N6-(2-hydroxyethyl)adenosine , which is a distinct molecule. While both are purine nucleoside analogs, their cytotoxic profiles may differ. Researchers should consider this distinction when designing and interpreting their experiments.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of N6-(2-hydroxyethyl)adenosine (HEA).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the assessment of HEA cytotoxicity.

Q1: My untreated control cells show reduced viability after incubation. What could be the cause?

A: This is a common issue that can point to several factors unrelated to the test compound:

  • Cell Health: Ensure that the cells are healthy, within a low passage number, and in the logarithmic growth phase before seeding. Over-confluent or stressed cells can exhibit reduced viability.

  • Contamination: Routinely check for microbial contamination (e.g., mycoplasma), which can significantly impact cell health and assay results.

  • Reagent Quality: Use fresh, high-quality culture medium, serum, and supplements. Reagents that have undergone multiple freeze-thaw cycles may lose their efficacy.

  • Incubation Conditions: Verify that the incubator is maintaining the correct temperature, humidity, and CO2 levels.

Q2: I am observing high variability between my replicate wells treated with HEA. What are the likely sources of this variability?

A: High variability can obscure the true cytotoxic effect of HEA. Consider the following:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of HEA and adding reagents to the plate. Use calibrated pipettes.

  • Uneven Cell Seeding: Make sure to have a homogeneous single-cell suspension before and during plating. Gently swirl the cell suspension between seeding each plate to prevent cell settling.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media and HEA, leading to inconsistent results. It is good practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data.

  • HEA Solubility: While HEA is soluble in DMSO and methanol, ensure it is fully dissolved in the culture medium at the final concentration. Precipitated compound will lead to uneven exposure of cells. Prepare a high-concentration stock in DMSO and then dilute it in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Q3: The IC50 value I obtained for HEA is different from published values. Why might this be?

A: Discrepancies in IC50 values are common and can be attributed to several factors:

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to the same compound.

  • Assay Type: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH release) can influence the apparent cytotoxicity. Metabolic assays like MTT measure changes in metabolic activity, which may not always directly correlate with cell death.

  • Experimental Conditions: Factors such as cell seeding density, incubation time with HEA, and specific assay protocol parameters can all affect the calculated IC50 value.

  • Compound Purity: The purity of the HEA used can impact its potency.

Q4: Does HEA interfere with common cytotoxicity assays?

A: As an adenosine analog, HEA is not known to inherently interfere with the colorimetric or fluorometric readouts of common cytotoxicity assays like MTT or LDH release. However, it is always good practice to include a "compound-only" control (HEA in media without cells) to check for any direct interaction with the assay reagents that might lead to a false-positive or false-negative signal.

Data Presentation: Cytotoxicity of N6-(2-hydroxyethyl)adenosine (HEA)

The following tables summarize the cytotoxic effects of HEA on various cell lines as reported in the literature.

Table 1: IC50 Values of HEA in Different Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 (µM)Reference
SGC-7901Human Gastric CarcinomaCCK-848 hours86.66[1]
AGSHuman Gastric CarcinomaCCK-848 hours94.46[1]

Table 2: Apoptosis Induction by HEA in Gastric Carcinoma Cells

Cell LineHEA Concentration (µM)Incubation TimeApoptotic Cells (%)Reference
SGC-79015048 hours7.17 ± 0.20[1]
10048 hours19.58 ± 0.79[1]
15048 hours82.51 ± 6.09[1]
AGS5048 hours8.59 ± 0.76[1]
10048 hours16.73 ± 2.15[1]
15048 hours65.54 ± 11.89[1]

Table 3: Effect of HEA on the Viability of Other Cell Lines

Cell LineCell TypeHEA ConcentrationIncubation TimeObservationReference
HEK293Human Embryonic KidneyUp to 300 µM48 hoursLower cytotoxicity compared to gastric cancer cells[1]
HK-2Human Proximal TubularUp to 100 µM24 hoursNon-toxic[2]
NRK-49FRat Kidney Fibroblast5, 10, 20 µg/ml24 hoursNo significant cytotoxicity[3]
RAW 264.7Mouse Macrophage5, 10, 20 µg/ml24 hoursNo significant cytotoxicity[3]
PC12Rat Pheochromocytoma5-40 µM24 hoursProtective effect against H2O2-induced toxicity[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability Assessment of HEA

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • N6-(2-hydroxyethyl)adenosine (HEA)

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of HEA in DMSO.

    • Perform serial dilutions of the HEA stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of HEA.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the HEA-treated wells) and a "medium-only" blank control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the HEA concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways

HEA_Signaling_Pathways Potential Signaling Pathways of HEA-Induced Cytotoxicity HEA N6-(2-hydroxyethyl)adenosine (HEA) ROS ↑ Reactive Oxygen Species (ROS) HEA->ROS Ca2 ↑ Intracellular Ca2+ HEA->Ca2 NFkB ↓ NF-κB Pathway HEA->NFkB TGFb ↓ TGF-β1/Smad Pathway HEA->TGFb Mito Mitochondrial Dysfunction ROS->Mito Casp9 ↑ Caspase-9 Mito->Casp9 ER_Stress Endoplasmic Reticulum (ER) Stress Ca2->ER_Stress GRP78 ↑ GRP78 ER_Stress->GRP78 Casp12 ↑ Caspase-12 ER_Stress->Casp12 PERK ↑ PERK GRP78->PERK ATF6 ↑ ATF6 GRP78->ATF6 IRE1a ↑ IRE1α GRP78->IRE1a CHOP ↑ CHOP PERK->CHOP ATF6->CHOP IRE1a->CHOP Apoptosis Apoptosis CHOP->Apoptosis Casp12->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Casp3->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation TGFb->Inflammation

Caption: HEA-induced cytotoxicity signaling pathways.

Experimental Workflow

Cytotoxicity_Workflow Experimental Workflow for HEA Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic growth phase) Cell_Seeding 4. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding HEA_Prep 2. HEA Stock Preparation (e.g., in DMSO) Serial_Dilution 3. Serial Dilution of HEA (in culture medium) HEA_Prep->Serial_Dilution Treatment 6. HEA Treatment (24-72h exposure) Serial_Dilution->Treatment Incubation_24h 5. Incubation (24h) (Cell attachment) Cell_Seeding->Incubation_24h Incubation_24h->Treatment Assay_Reagent 7. Add Assay Reagent (e.g., MTT) Treatment->Assay_Reagent Incubation_Signal 8. Incubation (2-4h) (Signal development) Assay_Reagent->Incubation_Signal Read_Plate 9. Read Plate (Microplate reader) Incubation_Signal->Read_Plate Calc_Viability 10. Calculate % Viability (Relative to control) Read_Plate->Calc_Viability Dose_Response 11. Generate Dose-Response Curve Calc_Viability->Dose_Response IC50 12. Determine IC50 Value Dose_Response->IC50 Troubleshooting_Logic Troubleshooting Logic for Cytotoxicity Assays Start Start: Unexpected Results High_Variability High Variability between Replicates? Start->High_Variability Low_Signal Low Signal/ High IC50? Start->Low_Signal High_Control_Cytotoxicity High Cytotoxicity in Control? Start->High_Control_Cytotoxicity High_Variability->Low_Signal No Check_Pipetting Check Pipetting Technique & Calibration High_Variability->Check_Pipetting Yes Low_Signal->High_Control_Cytotoxicity No Optimize_Density Optimize Cell Seeding Density Low_Signal->Optimize_Density Yes Check_Cell_Health Check Cell Health & Passage Number High_Control_Cytotoxicity->Check_Cell_Health Yes Check_Seeding Ensure Homogeneous Cell Seeding Check_Pipetting->Check_Seeding Avoid_Edge_Effects Avoid Edge Effects Check_Seeding->Avoid_Edge_Effects Check_Solubility Verify Compound Solubility Avoid_Edge_Effects->Check_Solubility Increase_Incubation Increase Incubation Time (Compound/Reagent) Optimize_Density->Increase_Incubation Check_Reagent Check Reagent Viability/Activity Increase_Incubation->Check_Reagent Verify_Wavelength Verify Reader Wavelength Settings Check_Reagent->Verify_Wavelength Test_Contamination Test for Mycoplasma Contamination Check_Cell_Health->Test_Contamination Check_Vehicle_Toxicity Check Vehicle (e.g., DMSO) Toxicity Test_Contamination->Check_Vehicle_Toxicity Use_Fresh_Media Use Fresh Media & Reagents Check_Vehicle_Toxicity->Use_Fresh_Media

References

Technical Support Center: Experiments with 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 2-Chloro-N6-(2-hydroxyethyl)adenosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purine nucleoside analog.[1] Like other adenosine analogs, it is expected to act as an agonist at adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes.[2][3] The activation of these receptors can lead to a variety of cellular responses, including modulation of cyclic AMP (cAMP) levels, activation of MAP kinase pathways, and regulation of ion channels.[4][5]

Q2: How should I prepare and store stock solutions of this compound?

Based on data for the structurally similar compound 2-Chloro-N6-cyclopentyladenosine (CCPA), it is recommended to dissolve this compound in DMSO or ethanol to prepare a concentrated stock solution (e.g., 100 mM).[6] For N6-(2-Hydroxyethyl)adenosine (HEA), stock solutions can be stored at -20°C for one month or -80°C for up to six months, protected from light.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]

Q3: What are the key factors contributing to experimental variability when using this compound?

Several factors can introduce variability into your experiments:

  • Compound Stability: Adenosine analogs can be sensitive to pH. For instance, the related compound 2-chloro-2'-deoxyadenosine is stable at neutral and basic pH but degrades in acidic conditions.

  • Solubility: Poor solubility in aqueous buffers can lead to inaccurate concentrations and precipitation.

  • Cell Culture Conditions: Cell passage number can significantly affect experimental outcomes, including morphology, growth rates, and protein expression.[8][9]

  • Receptor Subtype Selectivity: Adenosine receptors have four subtypes (A1, A2A, A2B, A3), and the compound may have different affinities for each, potentially leading to mixed pharmacological effects.[2]

  • Off-Target Effects: Like many small molecules, this compound may have off-target effects that can influence experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Cellular Responses
Possible Cause Troubleshooting Step
Compound Degradation Ensure the pH of your experimental buffer is neutral or slightly basic. Avoid acidic conditions. Prepare fresh working solutions from a properly stored stock for each experiment.
Compound Precipitation Visually inspect your working solutions for any signs of precipitation. If observed, consider adjusting the solvent concentration or using a different vehicle. Perform a solubility test in your specific experimental buffer.
Variable Receptor Expression Use cells with a consistent and low passage number for all experiments.[8][9] Authenticate your cell line regularly. If possible, quantify the expression of the target adenosine receptor subtype.
Off-Target Effects Include appropriate controls, such as treating cells with a known selective antagonist for the target receptor to confirm that the observed effect is receptor-mediated. Consider using a structurally different agonist for the same receptor to see if it elicits a similar response.
Issue 2: High Variability in In Vitro Assays (e.g., cAMP assays, cell viability assays)
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding protocol. Allow cells to adhere and stabilize for a set period before treatment.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Assay Timing Optimize the incubation time with this compound. For GPCR assays, the equilibrium for agonist binding can vary.[10]
Reagent Variability Use reagents from the same lot for a set of comparative experiments. Prepare fresh reagents as needed.
Issue 3: Poor Reproducibility in In Vivo Studies
Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure accurate and consistent dosing. For intraperitoneal injections, for example, ensure the injection site and technique are consistent across all animals.[11]
Variable Drug Metabolism and Distribution Use animals of the same age, sex, and genetic background. Control for environmental factors such as light-dark cycles and temperature.
Off-Target In Vivo Effects The widespread distribution of adenosine receptors can lead to systemic effects.[2] Closely monitor animals for any unexpected physiological changes. Consider using receptor subtype-specific antagonists to dissect the in vivo effects.

Data Presentation

Table 1: Physicochemical Properties and Storage Recommendations

ParameterRecommendation/ValueSource
Solubility Soluble in DMSO and ethanol (up to 100 mM for CCPA)[6]
Storage of Stock Solution -20°C for 1 month; -80°C for 6 months (protect from light)[7]
pH Stability Stable at neutral and basic pH; degrades at acidic pH (based on 2-chloro-2'-deoxyadenosine)

Table 2: Receptor Binding Affinities of the Related Compound 2-Chloro-N6-cyclopentyladenosine (CCPA)

Receptor Subtype (Human)Ki (nM)EC50 (nM)
A1 0.8-
A2A 2300-
A2B -18800
A3 42-
Data from Tocris Bioscience for CCPA, a structurally similar and well-characterized adenosine A1 receptor agonist.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (100 mM):

    • Weigh out the required amount of this compound powder.

    • Dissolve in an appropriate volume of sterile DMSO or ethanol. For example, to make a 100 mM stock, dissolve 31.57 mg in 1 mL of solvent (assuming a molecular weight of 315.7 g/mol ).

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.[7]

  • Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium or experimental buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.

    • Vortex the working solution gently before adding it to the cells.

Protocol 2: In Vitro Cell-Based Assay (General Workflow)

This protocol provides a general workflow for a cell-based assay. Specific parameters such as cell density, treatment duration, and assay readout should be optimized for your specific cell line and experimental question.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count the cells and adjust the density to the desired concentration.

    • Seed the cells into a multi-well plate at the optimized density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment:

    • Prepare working solutions of this compound at various concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • Assay Readout:

    • Perform the desired assay (e.g., cell viability assay, cAMP measurement, gene expression analysis) according to the manufacturer's instructions.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 100 mM in DMSO) working Prepare Working Solutions (Dilute in media) stock->working treat Treat Cells with Compound or Vehicle Control working->treat seed Seed Cells in Multi-well Plate incubate_attach Incubate for Attachment (24h) seed->incubate_attach incubate_attach->treat incubate_treat Incubate for Desired Duration treat->incubate_treat assay Perform Assay (e.g., Viability, cAMP) incubate_treat->assay data Data Analysis assay->data

Caption: General experimental workflow for in vitro cell-based assays.

Signaling_Pathway cluster_receptor Adenosine Receptor Activation cluster_gprotein G-Protein Signaling cluster_effector Downstream Effectors compound 2-Chloro-N6- (2-hydroxyethyl)adenosine A1R A1 Receptor compound->A1R A2AR A2A Receptor compound->A2AR Gi Gi/o A1R->Gi Gs Gs A2AR->Gs AC Adenylate Cyclase Gi->AC Gs->AC cAMP ↓ cAMP AC->cAMP cAMP_inc ↑ cAMP AC->cAMP_inc

Caption: Simplified adenosine receptor signaling pathways.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? compound_issue Compound Stability/ Solubility Issue? start->compound_issue cell_issue Cell Culture Variability? start->cell_issue assay_issue Assay Protocol Inconsistency? start->assay_issue check_prep Check Solution Prep, pH, and Solubility compound_issue->check_prep Yes check_cells Use Low Passage Cells, Standardize Seeding cell_issue->check_cells Yes check_protocol Optimize Incubation, Use Controls assay_issue->check_protocol Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

2-Chloro-N6-(2-hydroxyethyl)adenosine protocol modifications for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-N6-(2-hydroxyethyl)adenosine (CGS-21680). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CGS-21680 and what is its primary mechanism of action?

A1: CGS-21680 is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to the A2AR, which is typically coupled to a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1][2]

Q2: How should I prepare and store CGS-21680 stock solutions?

A2: CGS-21680 hydrochloride is soluble in DMSO up to 100 mM.[3][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. To prepare a working solution, the DMSO stock can be further diluted in your cell culture medium. Note that moisture-absorbing DMSO can reduce solubility.[5] For aqueous buffers, it is advisable to first dissolve CGS-21680 in DMSO and then dilute with the aqueous buffer.[6] Stock solutions in DMSO can be stored at -20°C for up to 3 months. It is not recommended to store aqueous solutions for more than one day.[6]

Q3: What are the known off-target effects of CGS-21680?

A3: CGS-21680 exhibits high selectivity for the A2A adenosine receptor over other adenosine receptor subtypes.[7] However, at higher concentrations, it may interact with other adenosine receptors. For instance, it is significantly less effective at A1 and A3 receptors and has minimal effect at the A2B receptor.[8] In some cell types, particularly those with low A2A receptor expression, high concentrations of CGS-21680 might lead to non-specific effects. It is crucial to determine the optimal concentration for your specific cell line to minimize potential off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response to CGS-21680

Possible Causes and Solutions:

  • Low A2A Receptor Expression: The target cell line may not express the A2A receptor at a sufficient level.

    • Solution: Verify A2A receptor expression using techniques like RT-qPCR, Western blot, or immunofluorescence. Consider using a positive control cell line known to express A2A receptors, such as PC12 or HEK293 cells engineered to express the receptor.[9]

  • Suboptimal Concentration: The concentration of CGS-21680 may be too low to elicit a response or so high that it causes desensitization or off-target effects.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations typically range from 10 nM to 1 µM.[3][10]

  • Incorrect Incubation Time: The duration of treatment may be too short or too long to observe the desired effect.

    • Solution: Conduct a time-course experiment to identify the optimal incubation period. Effects on cAMP levels can be rapid (within minutes), while effects on gene expression or cell proliferation may require several hours to days.[3]

  • Compound Degradation: CGS-21680, especially in aqueous solutions, may degrade over time.

    • Solution: Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Health: Poor cell viability or health can lead to inconsistent responses.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity.

Issue 2: High Background or Variability in cAMP Assays

Possible Causes and Solutions:

  • Endogenous Adenosine: Cells can produce and release adenosine, which can activate A2A receptors and lead to high basal cAMP levels.

    • Solution: Include adenosine deaminase (ADA) in your assay buffer to degrade endogenous adenosine.

  • Phosphodiesterase (PDE) Activity: PDEs degrade cAMP, which can dampen the signal.

    • Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance the signal-to-noise ratio.[10][11]

  • Assay Conditions: Suboptimal assay conditions can lead to variability.

    • Solution: Optimize cell seeding density, stimulation time, and reagent concentrations. Ensure thorough mixing of reagents and consistent incubation times.[11]

Issue 3: Unexpected Effects on Cell Proliferation or Viability

Possible Causes and Solutions:

  • Cell-Type Specific Responses: The effect of A2A receptor activation on cell proliferation is highly cell-type dependent. It can be pro-proliferative in some cancer cell lines (e.g., A549, MRMT-1, A375) and inhibitory in others.[3][12]

    • Solution: Carefully review the literature for the expected effect of A2A receptor activation in your cell type or a similar one.

  • Cytotoxicity at High Concentrations: Although generally not considered cytotoxic at effective concentrations, very high concentrations of CGS-21680 or prolonged exposure may impact cell viability in some sensitive cell lines.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assays to rule out cell death as a confounding factor.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of CGS-21680

ParameterSpeciesCell Line/TissueValueReference
Ki Human-27 nM[7]
RatStriatum17 nM[7]
IC50 --22 nM[7]
EC50 -Striatal Slices (cAMP formation)110 nM[13]
-CHO cells (cAMP formation)19-29 nM[14]

Table 2: Effective Concentrations of CGS-21680 in Different Cell Lines

Cell LineAssayConcentrationIncubation TimeObserved EffectReference
A549 (Lung Cancer)Cell Proliferation100 nM24 hIncreased proliferation[3]
MRMT-1 (Breast Cancer)Cell Proliferation10-100 nM48-72 hIncreased proliferation[3]
A375 (Melanoma)Cell Proliferation100 nM48 hIncreased proliferation[3]
hCECs (Human Corneal Epithelial Cells)Cell Proliferation & MigrationNot specified-Accelerated proliferation and migration[15]
PC12 D2 Agonist Binding1 µM15 minNo effect on D2 agonist binding[9]
HEK293 (A2AR transfected)cAMP Accumulation1 µM15 minIncreased cAMP[9]
RAW264.7 Osteoclast DifferentiationNot specified-Reduced osteoclast formation[5]
SH-SY5Y Noradrenaline ReleaseNot specified-Increased noradrenaline release

Experimental Protocols

Protocol 1: General Cell Treatment with CGS-21680
  • Cell Seeding: Plate cells in appropriate well plates at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of CGS-21680 hydrochloride in high-quality DMSO. Aliquot and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed, serum-free or low-serum cell culture medium. It is important to perform serial dilutions to ensure accuracy.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of CGS-21680. Include a vehicle control (medium with the same final concentration of DMSO as the highest CGS-21680 concentration).

  • Incubation: Incubate the cells for the predetermined time at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, harvest the cells or cell lysates for downstream analysis (e.g., Western blot, RT-qPCR, cell proliferation assay).

Protocol 2: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Treatment: Treat cells with a range of CGS-21680 concentrations (and a vehicle control) as described in Protocol 1.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell proliferation.

Signaling Pathways and Experimental Workflows

CGS_21680_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGS CGS-21680 A2AR A2A Receptor CGS->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., Proliferation, Differentiation) CREB->Gene Regulates

Caption: Canonical CGS-21680 signaling pathway via the A2A receptor.

Experimental_Workflow start Start prep Prepare CGS-21680 Stock Solution (in DMSO) start->prep seed Seed Cells in Culture Plates prep->seed treat Treat Cells with CGS-21680 (and Vehicle Control) seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Cellular Assay incubate->assay prolif Proliferation Assay (e.g., MTT) assay->prolif Proliferation? cAMP_assay cAMP Measurement assay->cAMP_assay Signaling? western Western Blot (e.g., pCREB) assay->western Protein Expression? data Data Analysis prolif->data cAMP_assay->data western->data end End data->end

Caption: General experimental workflow for studying the effects of CGS-21680.

Troubleshooting_Logic start No/Inconsistent Response to CGS-21680 check_receptor Check A2A Receptor Expression (RT-qPCR/WB) start->check_receptor receptor_present Receptor Present? check_receptor->receptor_present optimize_conc Optimize CGS-21680 Concentration (Dose-Response) receptor_present->optimize_conc Yes no_receptor Consider Alternative Cell Line receptor_present->no_receptor No optimize_time Optimize Incubation Time (Time-Course) optimize_conc->optimize_time check_reagents Check Reagent Stability (Fresh Solutions) optimize_time->check_reagents check_cells Assess Cell Health (Viability Assay) check_reagents->check_cells positive_control Use Positive Control Cell Line check_cells->positive_control

Caption: Troubleshooting flowchart for lack of response to CGS-21680.

References

Validation & Comparative

A Comparative Guide to Adenosine Receptor Agonists: Profiling 2-Chloro-N6-cyclopentyladenosine and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of several key adenosine receptor agonists, with a focus on 2-Chloro-N6-cyclopentyladenosine (CCPA), a highly selective A1 receptor agonist. The information presented herein is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs by providing a comprehensive overview of receptor selectivity, potency, and the underlying experimental methodologies.

Introduction to Adenosine Receptors and Agonists

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

The diverse physiological roles of these receptors have made them attractive targets for therapeutic intervention. Adenosine agonists, molecules that bind to and activate these receptors, are valuable tools for studying these pathways and for the development of novel drugs. This guide compares the endogenous ligand, Adenosine, with several synthetic agonists:

  • 2-Chloro-N6-cyclopentyladenosine (CCPA): A potent and highly selective agonist for the A1 adenosine receptor.

  • N6-(2-hydroxyethyl)adenosine (HEA): A naturally occurring adenosine derivative with reported anti-inflammatory and other biological activities.

  • 5'-N-Ethylcarboxamidoadenosine (NECA): A potent, non-selective adenosine receptor agonist.

  • CGS-21680: A potent and selective agonist for the A2A adenosine receptor.

Comparative Analysis of Receptor Affinity and Potency

The binding affinity (Ki) and functional potency (EC50) of an agonist are critical parameters for determining its utility in experimental systems. The following table summarizes the available data for the selected adenosine agonists at human adenosine receptor subtypes.

AgonistA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1 EC50 (nM)A2A EC50 (nM)A2B EC50 (nM)A3 EC50 (nM)
Adenosine ~70 (affinity)~150 (affinity)5100 (affinity)6500 (affinity)310[1]700[1]24000[1]290[1]
CCPA 0.82300-42--18800-
NECA 1420-6.2--2400-
CGS-21680 290276788800-110--
HEA Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available

Note: Ki values represent the inhibition constant in radioligand binding assays, indicating the affinity of the ligand for the receptor. EC50 values represent the concentration of the agonist that produces 50% of the maximal response in functional assays, such as cAMP accumulation. A lower value indicates higher affinity/potency. Data for N6-(2-hydroxyethyl)adenosine (HEA) is currently not available in the public domain.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to characterize these agonists, the following diagrams illustrate the canonical signaling pathways for each adenosine receptor subtype and a typical experimental workflow for determining agonist potency.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1/A3 A1/A3 Gi/o Gi/o A1/A3->Gi/o Activation Adenylyl Cyclase (inhibited) Adenylyl Cyclase (inhibited) Gi/o->Adenylyl Cyclase (inhibited) Inhibition cAMP (decreased) cAMP (decreased) Adenylyl Cyclase (inhibited)->cAMP (decreased) Conversion ATP ATP ATP->Adenylyl Cyclase (inhibited) Substrate A2A/A2B A2A/A2B Gs Gs A2A/A2B->Gs Activation Adenylyl Cyclase (stimulated) Adenylyl Cyclase (stimulated) Gs->Adenylyl Cyclase (stimulated) Stimulation cAMP (increased) cAMP (increased) Adenylyl Cyclase (stimulated)->cAMP (increased) Conversion ATP_2 ATP ATP_2->Adenylyl Cyclase (stimulated) Substrate

Canonical signaling pathways for adenosine receptors.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Ki Determination) cluster_functional cAMP Functional Assay (EC50 Determination) B1 Prepare cell membranes expressing the target receptor B2 Incubate membranes with a fixed concentration of radiolabeled ligand B1->B2 B3 Add increasing concentrations of unlabeled test agonist B2->B3 B4 Separate bound from free radioligand (e.g., filtration) B3->B4 B5 Quantify bound radioactivity B4->B5 B6 Calculate Ki from competition curve B5->B6 F1 Culture cells expressing the target receptor F2 Stimulate cells with increasing concentrations of test agonist F1->F2 F3 For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP F2->F3 if applicable F4 Lyse cells and measure intracellular cAMP levels (e.g., HTRF) F2->F4 F3->F4 F5 Generate dose-response curve F4->F5 F6 Calculate EC50 F5->F6

Typical experimental workflows for agonist characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol is a representative method for determining the binding affinity (Ki) of an unlabeled adenosine agonist through competition with a radiolabeled ligand.

1. Materials:

  • Cell membranes from a cell line stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).

  • Radiolabeled ligand (e.g., [3H]CCPA for A1, [3H]CGS-21680 for A2A).

  • Unlabeled test agonist.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or near its Kd value).

    • Increasing concentrations of the unlabeled test agonist.

    • Cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the unlabeled agonist concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for EC50 Determination

This protocol describes a method to measure the functional potency (EC50) of an agonist by quantifying its effect on intracellular cAMP levels.

1. Materials:

  • A cell line stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Test agonist.

  • Forskolin (for Gi-coupled receptors).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Plate reader compatible with the chosen assay kit.

2. Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to a suitable confluency.

  • Pre-incubation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • For Gs-coupled receptors (A2A, A2B): Add increasing concentrations of the test agonist to the wells.

    • For Gi-coupled receptors (A1, A3): Add increasing concentrations of the test agonist followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal effect.

Conclusion

The choice of an adenosine agonist is highly dependent on the specific research question and the experimental model. CCPA is an excellent tool for selectively studying A1 receptor-mediated effects due to its high potency and selectivity. CGS-21680 offers similar advantages for investigating the A2A receptor. NECA serves as a potent, non-selective agonist, useful for activating multiple adenosine receptor subtypes simultaneously. While N6-(2-hydroxyethyl)adenosine (HEA) has demonstrated interesting biological activities, further research is required to fully characterize its pharmacological profile at the adenosine receptors. This guide provides the necessary data and methodological background to aid researchers in making informed decisions for their studies in the complex and promising field of adenosine receptor signaling.

References

A Comparative Guide to 2-Chloro-N6-(2-hydroxyethyl)adenosine and CGS 21680 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of purinergic signaling research, the selection of appropriate pharmacological tools is paramount for elucidating the complex roles of adenosine receptors. This guide provides a comparative analysis of two adenosine receptor ligands: 2-Chloro-N6-(2-hydroxyethyl)adenosine and the well-characterized A₂A receptor agonist, CGS 21680. This comparison aims to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Overview and Receptor Binding Profile

One study suggests that the introduction of a 2-chloro substituent to N6-substituted adenosines can enhance potency at A₂A receptors. However, without direct experimental data for this compound, its precise receptor interaction profile remains uncharacterized.

The available data for CGS 21680 and related compounds are summarized below.

Table 1: Adenosine Receptor Binding Affinities (Kᵢ, nM)

CompoundA₁ ReceptorA₂A ReceptorA₃ ReceptorA₂B Receptor (EC₅₀, nM)
CGS 21680 ~290027 >10,000-
2-Chloro-N6-cyclopentyladenosine (CCPA) 0.8 23004218800
This compound Data not availableData not availableData not availableData not available

Note: Data for CCPA is provided for contextual understanding of a related 2-chloro-substituted adenosine analog.

Functional Activity

CGS 21680 is a potent agonist at the A₂A receptor, stimulating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP) levels. Its functional potency (EC₅₀) has been reported to be in the nanomolar range.

For this compound, direct functional data on adenosine receptor-mediated signaling pathways, such as cAMP accumulation, is not currently available. Its parent compound, HEA, has been shown to exhibit anti-inflammatory effects through the suppression of NF-κB and TGF-β1/Smad signaling pathways, and it has been suggested to act via adenosine receptors in insects.[1] However, its activity profile at mammalian adenosine receptor subtypes is not well-defined.

Table 2: Functional Potency at Adenosine Receptors

CompoundReceptor TargetFunctional AssayPotency (EC₅₀/IC₅₀, nM)
CGS 21680 A₂AcAMP Accumulation1.48 - 180
This compound --Data not available
2-Chloro-N6-cyclopentyladenosine (CCPA) A₁Adenylyl Cyclase Inhibition33 (IC₅₀)
A₂Adenylyl Cyclase Stimulation3500 (EC₅₀)

Signaling Pathways

CGS 21680: As a selective A₂A receptor agonist, CGS 21680 primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This initiates a cascade of downstream events mediated by Protein Kinase A (PKA).

CGS_21680 CGS 21680 A2A_Receptor A₂A Receptor CGS_21680->A2A_Receptor binds Gs Gαs A2A_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Effects PKA->Downstream cluster_0 Radioligand Binding Assay Workflow Membrane Receptor-expressing Membranes Incubation Incubation Membrane->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Analysis

References

Validating the Specificity of 2-Chloro-N6-(2-hydroxyethyl)adenosine for A2A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Chloro-N6-(2-hydroxyethyl)adenosine (CGS-21680), a widely used adenosine A2A receptor agonist, with other relevant adenosine receptor agonists. The following sections detail its binding affinity and functional potency across all four adenosine receptor subtypes (A1, A2A, A2B, and A3) in comparison to the endogenous agonist Adenosine and other synthetic agonists such as NECA and Regadenoson. Detailed experimental protocols for key validation assays are provided, along with visual representations of the A2A receptor signaling pathway and a general workflow for validating agonist specificity.

Data Presentation: Comparative Selectivity Profiles

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of CGS-21680 and its alternatives for the four adenosine receptor subtypes. This data is crucial for assessing the selectivity of each compound. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Agonists

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
CGS-21680 ~290 - 3100 nM~15.5 - 27 nM >10,000 nM~88,800 nM
Adenosine ~310 nM~700 nM~24,000 nM~290 nM
NECA ~14 nM~20 nM~2,400 nM~6.2 nM
Regadenoson ~290 nM~13-fold selective over A1 >30-fold selective over A2B>30-fold selective over A3

Note: Data is compiled from multiple sources and may vary depending on the experimental conditions and cell types used.

Table 2: Functional Potencies (EC50, nM) of Adenosine Receptor Agonists

CompoundA2A Receptor (cAMP stimulation)
CGS-21680 ~1.48 - 180 nM [1]
Adenosine ~700 nM[2]
NECA ~4.5 - 9.7 nM[3][4]
Regadenoson Full and potent agonist

Note: EC50 values are highly dependent on the specific functional assay and cell system employed.

Mandatory Visualization

A2A Receptor Signaling Pathway

The A2A adenosine receptor is a Gs protein-coupled receptor (GPCR). Upon agonist binding, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2A_Agonist A2A Agonist (e.g., CGS-21680) A2A_Receptor A2A Receptor A2A_Agonist->A2A_Receptor Binds Gs_protein Gs Protein (α, β, γ subunits) A2A_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: A2A receptor signaling cascade.

Experimental Workflow for Validating Agonist Specificity

A systematic approach is required to validate the specificity of a GPCR agonist. This workflow outlines the key experimental stages, from initial binding assays to functional characterization and selectivity profiling.

Agonist_Specificity_Workflow cluster_primary_screening Primary Screening cluster_selectivity_profiling Selectivity Profiling cluster_in_vivo_validation In Vivo / Ex Vivo Validation cluster_data_analysis Data Analysis & Conclusion Binding_Assay Radioligand Binding Assay (Determine Ki at A2A Receptor) Functional_Assay Functional Assay (e.g., cAMP accumulation) (Determine EC50 and Emax at A2A Receptor) Binding_Assay->Functional_Assay A1_Assay Binding & Functional Assays (A1 Receptor) Functional_Assay->A1_Assay A2B_Assay Binding & Functional Assays (A2B Receptor) Functional_Assay->A2B_Assay A3_Assay Binding & Functional Assays (A3 Receptor) Functional_Assay->A3_Assay Other_GPCRs Counter-screening (Unrelated GPCRs) A3_Assay->Other_GPCRs Animal_Model Animal Models of Disease (Assess physiological effects) Other_GPCRs->Animal_Model Tissue_Assays Isolated Tissue/Organ Assays (Confirm target engagement) Other_GPCRs->Tissue_Assays Data_Integration Integrate all data (Ki, EC50, Emax, in vivo effects) Animal_Model->Data_Integration Tissue_Assays->Data_Integration Specificity_Conclusion Conclusion on Specificity and Selectivity Data_Integration->Specificity_Conclusion

Caption: GPCR agonist specificity validation workflow.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key assays used to validate the specificity of A2A receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]CGS-21680 for A2A receptors).
  • Test Compound: CGS-21680 or other agonists at various concentrations.
  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA).
  • Filtration Apparatus: A cell harvester with glass fiber filters.
  • Scintillation Counter: For measuring radioactivity.

2. Method:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
  • For determining non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.
  • Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at 25°C).
  • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger of the A2A receptor.

1. Materials:

  • Cell Line: A cell line stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).
  • Test Compound: CGS-21680 or other agonists at various concentrations.
  • Stimulation Buffer: A buffer such as HBSS or DMEM, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE).
  • Cell Lysis Buffer: Provided with the cAMP assay kit.

2. Method:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.
  • Replace the culture medium with the stimulation buffer containing varying concentrations of the test compound.
  • Incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
  • Lyse the cells using the provided lysis buffer.
  • Measure the intracellular cAMP concentration in the cell lysates according to the instructions of the cAMP assay kit.
  • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.
  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the dose-response curve using non-linear regression.

References

A Comparative Guide to the Receptor Selectivity of 2-Chloro-N6-cyclopentyladenosine (CCPA)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for the cross-reactivity profile of 2-Chloro-N6-(2-hydroxyethyl)adenosine did not yield specific binding affinity data across various receptor subtypes. However, a closely related and extensively studied compound, 2-Chloro-N6-cyclopentyladenosine (CCPA) , offers a wealth of data regarding its interaction with adenosine receptors. This guide provides a detailed comparison of CCPA's cross-reactivity, serving as a valuable reference for researchers interested in potent and selective adenosine receptor agonists. We have also included available information on N6-(2-hydroxyethyl)adenosine (HEA) for contextual comparison.

Introduction

2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetically modified adenosine analog renowned for its high potency and selectivity as an agonist for the A1 adenosine receptor.[1][2] This selectivity makes it an invaluable tool in pharmacological research to investigate the physiological and pathophysiological roles of the A1 receptor, which is implicated in cardiovascular, neurological, and inflammatory processes.[3][4] Understanding the cross-reactivity of CCPA with other adenosine receptor subtypes (A2A, A2B, and A3) is crucial for interpreting experimental results and for the development of therapeutic agents with improved specificity.

In contrast, N6-(2-hydroxyethyl)adenosine (HEA), isolated from Cordyceps cicadae, has been identified as a compound with anti-inflammatory and Ca2+ antagonist properties.[5][6] While it is suggested to act via adenosine receptors, detailed quantitative data on its receptor binding affinities are not as readily available as for CCPA.[7][8]

Quantitative Comparison of Receptor Binding Affinities

The selectivity of CCPA has been quantified through various radioligand binding and functional assays. The data presented below summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of CCPA for different human and rat adenosine receptor subtypes.

CompoundReceptor SubtypeSpeciesAssay TypeAffinity/Potency ValueSelectivity vs. A1Reference(s)
CCPA A1HumanBinding (Ki)0.8 nM-[9]
A2AHumanBinding (Ki)2300 nM2875-fold[9]
A3HumanBinding (Ki)42 nM52.5-fold[9]
A2BHumanFunctional (EC50)18800 nM23500-fold[9]
A1RatBinding (Ki)0.4 nM-[10][11]
A2RatBinding (Ki)3900 nM9750-fold[10][11]
A1RatFunctional (IC50)33 nM-[11]
A2HumanFunctional (EC50)3500 nM106-fold[11]
CPA A1RatBinding (Ki)0.8 nM-[10]
A2RatBinding (Ki)2500 nM3125-fold[10]
R-PIA A1RatBinding (Ki)1.3 nM-[10]
A2RatBinding (Ki)730 nM561-fold[10]

Table 1: Comparative binding affinities and functional potencies of CCPA and other adenosine receptor agonists. A lower Ki or IC50/EC50 value indicates higher affinity/potency. Selectivity is calculated as the ratio of Ki or EC50 values (Receptor X / A1 Receptor).

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound like CCPA to adenosine receptors expressed in cell membranes.

  • Membrane Preparation:

    • Cells stably expressing the human or rat adenosine receptor subtype of interest (e.g., A1, A2A, A3) are harvested.

    • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[12]

  • Binding Reaction:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in sequence:

      • Membrane suspension (containing a specific amount of protein, e.g., 20-50 µg).

      • A fixed concentration of a specific radioligand (e.g., [3H]CCPA for A1 receptors, [3H]CGS 21680 for A2A receptors).[13][14]

      • Varying concentrations of the unlabeled test compound (e.g., CCPA).

    • Nonspecific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).[14]

  • Incubation and Filtration:

    • The plate is incubated at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[12][14]

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[15]

    • The filters are washed multiple times with ice-cold wash buffer.

  • Data Analysis:

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

    • Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from the curve.

    • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Functional Assay

This assay measures the functional activity of agonists at Gs-coupled (stimulatory, e.g., A2A, A2B) or Gi-coupled (inhibitory, e.g., A1, A3) receptors by quantifying the production of cyclic AMP (cAMP).

  • Cell Preparation:

    • Cells expressing the receptor of interest are cultured and prepared for the assay.

  • Assay Procedure (for A1 Receptor - Inhibitory):

    • Cell membranes are incubated with the test compound (e.g., CCPA) at various concentrations.

    • Adenylate cyclase is stimulated with a known activator, such as forskolin.[11]

    • ATP, the substrate for adenylate cyclase, is added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of cAMP produced is measured, often using a competitive immunoassay (e.g., ELISA) or chromatographic methods.[16][17]

  • Data Analysis (for A1 Receptor):

    • The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified.

    • An IC50 value, the concentration of the agonist that produces 50% of its maximal inhibitory effect, is determined.

Visualizations

Signaling Pathways and Experimental Workflows

Receptor_Selectivity_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture Cells expressing receptor subtype Homogenization Homogenization & Centrifugation CellCulture->Homogenization Membranes Isolated Cell Membranes Homogenization->Membranes AssayPlate 96-well plate Membranes->AssayPlate Radioligand Add Radioligand (e.g., [3H]CCPA) TestCompound Add Test Compound (e.g., CCPA) Incubation Incubate to Equilibrium Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis A1_Signaling_Pathway cluster_membrane Cell Membrane CCPA CCPA (Agonist) A1R A1 Adenosine Receptor CCPA->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) K_channel K+ Channels G_protein->K_channel Activates (Gβγ) Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA ↓ Activation

References

A Comparative Analysis of 2-Chloro-N6-(2-hydroxyethyl)adenosine and Endogenous Adenosine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative efficacy of 2-Chloro-N6-(2-hydroxyethyl)adenosine compared to the endogenous neurotransmitter, adenosine. This guide synthesizes available data on receptor binding, downstream signaling, and functional outcomes, supported by detailed experimental protocols.

Endogenous adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Its synthetic analog, this compound (CHEA), is a purine nucleoside analog that has been investigated for its potential therapeutic effects, including antitumor, anti-inflammatory, and insecticidal activities.[1][2] This guide provides a comparative analysis of the efficacy of CHEA and endogenous adenosine, focusing on their interactions with adenosine receptors and the subsequent cellular responses.

Due to a lack of publicly available quantitative data on the direct interaction of this compound with adenosine receptors, this guide will leverage data from the well-characterized and structurally related compound, 2-Chloro-N6-cyclopentyladenosine (CCPA), to provide a representative comparison against endogenous adenosine. CCPA is a potent and highly selective A1 adenosine receptor agonist.[3][4] This comparative approach allows for an informed understanding of how modifications to the adenosine molecule, such as the 2-chloro and N6-substitutions, can influence receptor affinity and functional potency.

Quantitative Comparison of Receptor Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of endogenous adenosine and CCPA at human adenosine A1 and A2A receptors. This data provides a quantitative basis for comparing their efficacy.

CompoundReceptor SubtypeParameterValue (nM)
Endogenous Adenosine A1EC50 (cAMP inhibition)310[5]
A2AEC50 (cAMP stimulation)700[5]
2-Chloro-N6-cyclopentyladenosine (CCPA) A1Ki0.8
A1IC50 (adenylate cyclase inhibition)33[3][4][6]
A2AKi2300
A2AEC50 (adenylate cyclase stimulation)3500[3][4][6]

Adenosine Receptor Signaling Pathways

Activation of adenosine receptors initiates distinct intracellular signaling cascades. A1 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. These pathways are fundamental to the physiological effects mediated by adenosine and its analogs.

Adenosine_Signaling_Pathways cluster_A1 A1 Receptor Pathway cluster_A2A A2A Receptor Pathway Adenosine_A1 Adenosine / CHEA (via A1R) A1R A1 Receptor Adenosine_A1->A1R binds Gi Gi/o Protein A1R->Gi activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Adenosine_A2A Adenosine / CHEA (via A2AR) A2AR A2A Receptor Adenosine_A2A->A2AR binds Gs Gs Protein A2AR->Gs activates AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Figure 1. Adenosine Receptor Signaling Pathways.

Experimental Protocols

The quantitative data presented in this guide are derived from two primary types of in vitro assays: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.

Radioligand_Binding_Workflow Start Start: Prepare cell membranes expressing the target receptor Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound (e.g., CHEA or Adenosine) Start->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of the bound radioligand Separate->Quantify Analyze Analyze data to determine the IC50 and calculate the Ki value Quantify->Analyze

Figure 2. Radioligand Binding Assay Workflow.

A typical protocol involves:

  • Membrane Preparation: Cells expressing the adenosine receptor of interest are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]PIA for A1 receptors or [3H]NECA for A2A receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The incubation mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted to generate a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP, providing a measure of the compound's functional potency (efficacy).

cAMP_Assay_Workflow Start_cAMP Start: Seed cells expressing the target receptor in a multi-well plate Treat Treat cells with varying concentrations of the test compound (e.g., CHEA or Adenosine) Start_cAMP->Treat Stimulate For A1 receptors, co-stimulate with an adenylyl cyclase activator (e.g., forskolin) Treat->Stimulate Lyse Lyse the cells to release intracellular cAMP Stimulate->Lyse Detect Detect and quantify cAMP levels (e.g., using HTRF or ELISA) Lyse->Detect Analyze_cAMP Analyze data to determine the EC50 or IC50 value Detect->Analyze_cAMP

Figure 3. cAMP Functional Assay Workflow.

A general protocol is as follows:

  • Cell Culture: Cells stably expressing the adenosine receptor subtype of interest are seeded in multi-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound. For A1 receptor assays, cells are often co-treated with an adenylyl cyclase activator like forskolin to measure the inhibitory effect of the agonist.

  • Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (for A2A agonists) or IC50 (for A1 agonists) is determined.

Efficacy Comparison and Conclusion

For researchers and drug development professionals, this guide highlights the importance of empirical data in characterizing novel compounds. The provided experimental protocols offer a framework for conducting the necessary assays to determine the receptor binding affinities and functional potencies of this compound. Such studies are essential to elucidate its mechanism of action and to accurately compare its efficacy to that of endogenous adenosine and other adenosine receptor ligands.

References

In Vivo Validation of N6-(2-hydroxyethyl)adenosine Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of N6-(2-hydroxyethyl)adenosine (HEA), a naturally occurring adenosine derivative found in Cordyceps cicadae. Due to the limited availability of data on 2-Chloro-N6-(2-hydroxyethyl)adenosine, this document focuses on the extensively studied HEA, comparing its performance with endogenous adenosine and other synthetic adenosine receptor agonists. The experimental data presented herein is derived from various preclinical in vivo models, offering insights into the therapeutic potential of HEA.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the key quantitative data from in vivo studies investigating the effects of N6-(2-hydroxyethyl)adenosine in various disease models.

Table 1: Anti-Renal Fibrosis Effects of HEA in a Unilateral Ureteral Obstruction (UUO) Mouse Model

ParameterSham GroupUUO + VehicleUUO + HEA (2.5 mg/kg)UUO + HEA (5 mg/kg)UUO + HEA (7.5 mg/kg)
Kidney Weight (mg)263.33 ± 65.71763.33 ± 125.32--351.66 ± 92.43
Tubular Injury Score0.42 ± 0.343.67 ± 0.47--1.75 ± 0.80
TNF-α (pg/mg)39.28 ± 15.23604.4 ± 38.34--176.81 ± 38.04
IL-6 (pg/mg)12.54 ± 2.8157.61 ± 9.36--17.22 ± 3.51
IL-1β (pg/mg)18.24 ± 7.99445.66 ± 98.70--56.33 ± 16.18**
IL-10 (pg/mg)--IncreasedIncreasedIncreased

*Data presented as mean ± SEM. **p < 0.01 vs. UUO + Vehicle. Data sourced from Zheng et al., 2018.[1][2]

Table 2: Anti-Tumor Effects of HEA in a Gastric Carcinoma (SGC-7901) Xenograft Nude Mouse Model

Treatment GroupTumor Volume (mm³) at Day 19Tumor Weight (g) at Day 19Inhibition Rate (%)
Vehicle~1200~1.2-
HEA (75 mg/kg)~550~0.5554.66
HEA (100 mg/kg)~400~0.464.90
5-FU (Positive Control)~550~0.55-

*Data are approximate values derived from graphical representations in Meng et al., 2020.[3]

Table 3: Anti-Diabetic and Nephroprotective Effects of HEA in Alloxan-Induced Diabetic Rats

ParameterControlDiabeticDiabetic + HEA (20 mg/kg)Diabetic + HEA (40 mg/kg)
Blood GlucoseReducedReduced
Superoxide Dismutase (SOD)IncreasedIncreased
Catalase (CAT)IncreasedIncreased
Glutathione (GSH)IncreasedIncreased
Malondialdehyde (MDA)ReducedReduced

*This table indicates the qualitative effects observed. Quantitative data was not available in the cited summary.[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis
  • Animal Model: Male C57BL/6 mice (20-25 g) are used.[1][2]

  • Surgical Procedure: Mice are anesthetized, and the left ureter is ligated at two points with silk sutures. Sham-operated mice undergo the same procedure without ureteral ligation.[1][2]

  • Treatment: HEA (2.5, 5, or 7.5 mg/kg) or vehicle is administered via intraperitoneal injection 24 hours before the UUO surgery and continued daily for 14 days.[1][2]

  • Endpoint Analysis: After 14 days, mice are sacrificed, and the kidneys are harvested. Histological changes are assessed using Hematoxylin & Eosin (H&E), Masson's trichrome, and Picrosirius Red staining. Protein and mRNA levels of inflammatory and fibrotic markers (e.g., TNF-α, IL-6, TGF-β1, α-SMA, Collagen I) are quantified by ELISA, quantitative real-time PCR, immunohistochemistry, and Western blot analysis.[1][2]

Gastric Carcinoma Xenograft Model
  • Cell Line and Animal Model: Human gastric carcinoma SGC-7901 cells are used. Female BALB/c nude mice are selected for tumor implantation.[3]

  • Tumor Implantation: 2 x 10^6 SGC-7901 cells are injected subcutaneously into the mice.[3]

  • Treatment: When tumors reach a certain volume, mice are randomized into treatment groups. HEA (e.g., 75 and 100 mg/kg) is administered intragastrically. A vehicle control group and a positive control group (e.g., 5-Fluorouracil) are included.[3]

  • Endpoint Analysis: Tumor volume is measured regularly throughout the study. After a predefined period (e.g., 19 days), mice are euthanized, and tumors are excised and weighed. The tumor inhibition rate is calculated. Tumors can be further analyzed for markers of apoptosis and other relevant signaling pathways.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of HEA and a general workflow for in vivo validation.

HEA_Signaling_Pathways cluster_inflammation Anti-Inflammatory & Anti-Fibrotic Effects cluster_antitumor Anti-Tumor Effects HEA1 N6-(2-hydroxyethyl)adenosine (HEA) TGFB1_R TGF-β1 Receptor HEA1->TGFB1_R NFkB_Inhib Inhibition of NF-κB Pathway HEA1->NFkB_Inhib Smad_Inhib Inhibition of Smad2/3 Phosphorylation TGFB1_R->Smad_Inhib Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Inhib->Inflammation Fibrosis ↓ Fibrotic Markers (α-SMA, Collagen I) Smad_Inhib->Fibrosis HEA2 N6-(2-hydroxyethyl)adenosine (HEA) ER_Stress Endoplasmic Reticulum Stress HEA2->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Caption: Signaling pathways of N6-(2-hydroxyethyl)adenosine (HEA).

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Selection of Animal Model (e.g., Mouse, Rat) Disease_Induction Disease Induction (e.g., UUO, Tumor Xenograft) Animal_Model->Disease_Induction Grouping Randomization into Treatment Groups Disease_Induction->Grouping Dosing Administration of HEA & Controls (Vehicle, Positive) Grouping->Dosing Monitoring Monitoring of Animal Health & Disease Progression Dosing->Monitoring Endpoint Endpoint Data Collection (e.g., Tissue Harvesting) Monitoring->Endpoint Histology Histological Analysis Endpoint->Histology Biochemical Biochemical Assays (ELISA, Western Blot, PCR) Endpoint->Biochemical Stats Statistical Analysis Histology->Stats Biochemical->Stats

Caption: General workflow for in vivo validation experiments.

Comparison with Alternatives

While direct comparative in vivo studies between HEA and other specific adenosine receptor agonists are scarce, we can infer a comparative profile based on their known mechanisms and effects.

  • N6-(2-hydroxyethyl)adenosine (HEA): HEA demonstrates a broad spectrum of in vivo activities, including anti-inflammatory, anti-fibrotic, and anti-tumor effects.[1][3][5] Its mechanism appears to be multifactorial, involving the modulation of key inflammatory and fibrotic signaling pathways such as NF-κB and TGF-β1/Smad.[1][4] While it is an adenosine derivative, its precise interaction with adenosine receptor subtypes (A1, A2A, A2B, A3) in vivo has not been fully elucidated but is speculated to involve A1 receptor activation.[6]

  • Adenosine (Endogenous Agonist): Adenosine is an endogenous purine nucleoside that modulates many physiological processes through four receptor subtypes.[7] Its effects are pleiotropic and context-dependent. For instance, A1 receptor activation is generally neuroprotective and cardioprotective, while A2A receptor activation can have both pro- and anti-inflammatory roles.[8] The in vivo effects of adenosine are often transient due to its rapid metabolism.

  • Synthetic Adenosine Receptor Agonists (e.g., CCPA, Regadenoson): Synthetic agonists are designed for greater receptor subtype selectivity and improved pharmacokinetic profiles compared to adenosine. For example, 2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly selective A1 adenosine receptor agonist with demonstrated anticonvulsant effects in vivo. Other selective agonists are being investigated for a range of conditions, including pain, inflammation, and cancer.[9][10] These compounds allow for a more targeted modulation of specific adenosine signaling pathways.

References

Reproducibility of Adenosine Analogs in Inflammation Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the experimental data surrounding N6-(2-hydroxyethyl)adenosine (HEA) and its alternatives in modulating inflammatory responses. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations to assess the reproducibility and therapeutic potential of these compounds.

In the quest for novel anti-inflammatory therapeutics, adenosine receptor agonists have emerged as a promising class of compounds. Among these, N6-(2-hydroxyethyl)adenosine (HEA), a purine nucleoside analog, has demonstrated significant anti-inflammatory, antioxidant, and anti-fibrotic properties in various preclinical studies. This guide delves into the reproducibility of studies involving HEA by comparing its performance with other notable adenosine receptor agonists: N6-Cyclopentyladenosine (CPA), 2-Chloro-N6-cyclopentyladenosine (CCPA), and R-N6-phenylisopropyladenosine (R-PIA). By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this document aims to provide a clear and objective comparison for researchers in the field.

Comparative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory effects of HEA and its alternatives have been evaluated in various in vivo and in vitro models. A key aspect of their activity is the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The following tables summarize the quantitative data from different studies, offering a side-by-side comparison to gauge the consistency and relative potency of these compounds.

In Vivo Anti-inflammatory Effects

A study utilizing a mouse model of unilateral ureteral obstruction (UUO), a model for renal inflammation and fibrosis, provides robust quantitative data on the in vivo efficacy of HEA.[1] In this model, HEA demonstrated a dose-dependent reduction in key pro-inflammatory cytokines.

CompoundAnimal ModelDosingTNF-α ReductionIL-6 ReductionIL-1β Reduction
HEA Mouse UUO7.5 mg/kg (i.p.)UUO: 604.4 ± 38.34 pg/mgHEA: 176.81 ± 38.04 pg/mgUUO: 57.61 ± 9.36 pg/mgHEA: 17.22 ± 3.51 pg/mgUUO: 445.66 ± 98.70 pg/mgHEA: 56.33 ± 16.18 pg/mg
CCPA Mouse (LPS-induced endotoxemia)0.5 mg/kg (i.p.)Diminished plasma TNF-αNot ReportedNot Reported

Data for HEA from[1]. Data for CCPA from[2]. Direct comparative studies under identical conditions are limited.

In Vitro Anti-inflammatory Effects

In vitro studies using cell lines such as the RAW 264.7 macrophage cell line provide a more controlled environment to compare the direct effects of these compounds on inflammatory responses, typically induced by lipopolysaccharide (LPS).

CompoundCell LineConcentrationTNF-α InhibitionIL-6 InhibitionIL-1β Inhibition
HEA RAW 264.7Not specifiedDecreased LPS-induced levelsNot ReportedDecreased LPS-induced levels
CCPA RAW 264.7Concentration-dependentInhibited LPS-induced productionNot ReportedNot Reported

Data for HEA from[3][4]. Data for CCPA from[2][5]. Quantitative values for HEA in this specific in vitro model were not detailed in the provided search results. Direct comparative studies with CPA and R-PIA on these specific cytokines were not found in the provided search results.

Experimental Protocols

To ensure the reproducibility of the cited studies, understanding the methodologies is crucial. Below are detailed protocols for the key experiments mentioned.

Unilateral Ureteral Obstruction (UUO) Mouse Model

This in vivo model is widely used to induce renal inflammation and fibrosis.

  • Animal Model: Male C57BL/6 mice are typically used.[1]

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure: A midline abdominal incision is made, and the left ureter is isolated. The ureter is then completely ligated at two points using non-absorbable suture. The abdominal incision is closed in layers. Sham-operated animals undergo the same procedure without ureteral ligation.[1]

  • Treatment: HEA (or vehicle control) is administered, for example, by intraperitoneal (i.p.) injection daily for a specified period (e.g., 14 days).[1]

  • Sample Collection: After the treatment period, animals are euthanized, and the kidneys are harvested for analysis.

  • Analysis: Kidney tissues are homogenized, and cytokine levels (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This in vitro assay is a standard method to screen for anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded into multi-well plates at a specific density and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (HEA, CPA, CCPA, or R-PIA) for a defined period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Analysis: The concentrations of secreted cytokines (TNF-α, IL-6, IL-1β) in the supernatant are measured using ELISA.

Signaling Pathways and Mechanisms of Action

HEA has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. Understanding these pathways is essential for targeted drug development and for designing experiments to verify the mechanism of action.

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway, mediated by Smad proteins, is a critical regulator of fibrosis. HEA has been shown to inhibit this pathway, thereby reducing the expression of fibrotic markers.[1][3][4]

TGF_beta1_Smad_Pathway TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R p_Smad2_3 p-Smad2/3 TGF_beta_R->p_Smad2_3 Complex p-Smad2/3-Smad4 Complex p_Smad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Fibrosis_Genes Fibrosis-related Gene Expression Nucleus->Fibrosis_Genes HEA HEA HEA->p_Smad2_3 Inhibits

Caption: HEA inhibits the TGF-β1/Smad signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation, controlling the expression of numerous pro-inflammatory genes. HEA has been demonstrated to suppress the activation of NF-κB.[1][3][4][6][7]

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa NF_kB NF-κB p_IkBa->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes HEA HEA HEA->IKK Inhibits

Caption: HEA suppresses the NF-κB inflammatory pathway.

Endoplasmic Reticulum (ER) Stress Pathway

HEA has also been shown to protect against ER stress-induced damage, a process implicated in various inflammatory and fibrotic diseases. It achieves this by modulating the GRP78/ATF6/PERK/IRE1α/CHOP pathway.[8][9][10]

ER_Stress_Pathway ER_Stress ER Stress (e.g., NSAIDs) GRP78 GRP78 ER_Stress->GRP78 Induces PERK PERK GRP78->PERK Dissociation IRE1a IRE1α GRP78->IRE1a Dissociation ATF6 ATF6 GRP78->ATF6 CHOP CHOP PERK->CHOP IRE1a->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis HEA HEA HEA->ER_Stress

Caption: HEA mitigates ER stress-induced apoptosis.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of adenosine receptor agonists.

Experimental_Workflow Start Start In_Vitro In Vitro Studies (e.g., RAW 264.7 cells) Start->In_Vitro In_Vivo In Vivo Studies (e.g., Mouse UUO model) Start->In_Vivo Treatment Treatment with Adenosine Agonist In_Vitro->Treatment In_Vivo->Treatment Cytokine_Analysis Cytokine Analysis (ELISA) Treatment->Cytokine_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Pathway_Analysis Data_Analysis Data Analysis & Comparison Cytokine_Analysis->Data_Analysis Pathway_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for assessing anti-inflammatory agents.

Conclusion

The available data suggests that N6-(2-hydroxyethyl)adenosine (HEA) is a potent anti-inflammatory agent, with in vivo studies demonstrating its ability to significantly reduce key pro-inflammatory cytokines in a dose-dependent manner. Its mechanism of action appears to involve the inhibition of the TGF-β1/Smad and NF-κB signaling pathways, as well as the mitigation of ER stress.

While direct, side-by-side comparative studies with other adenosine receptor agonists like CPA, CCPA, and R-PIA are limited, the existing evidence for CCPA also points to a reduction in TNF-α, albeit in a different in vivo model. For a more definitive assessment of reproducibility and comparative efficacy, further studies employing standardized experimental models and protocols are warranted. The detailed methodologies and pathway diagrams provided in this guide offer a framework for designing such validation studies. The consistent findings across multiple studies on HEA's anti-inflammatory and anti-fibrotic effects, however, underscore its potential as a reproducible and promising therapeutic candidate.

References

Meta-analysis of 2-Chloro-N6-(2-hydroxyethyl)adenosine research findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the research findings on 2-Chloro-N6-(2-hydroxyethyl)adenosine and its structural analogs reveals a significant gap in the scientific literature. While extensive data exists for related compounds, particularly the selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine (CCPA) and the multi-functional N6-(2-Hydroxyethyl)adenosine (HEA), research specifically detailing the pharmacological profile of this compound is sparse. This guide, therefore, provides a meta-analysis of the available data on CCPA and HEA to serve as a valuable resource for researchers, scientists, and drug development professionals exploring adenosine receptor modulation.

This publication aims to objectively compare the performance of these adenosine analogs, supported by experimental data, to inform future research and development in this area. While direct comparisons with this compound are not possible due to the lack of published data, the information on CCPA and HEA provides a strong foundation for understanding the structure-activity relationships within this class of compounds. One vendor lists this compound as a purine nucleoside analog with purported broad antitumor activity, suggesting it may inhibit DNA synthesis and induce apoptosis[1]. However, without supporting experimental evidence, these claims remain to be substantiated.

Comparative Pharmacological Data

To facilitate a clear comparison between CCPA and HEA, the following tables summarize their key quantitative data from various studies.

Table 1: Receptor Binding Affinity and Functional Potency of CCPA
CompoundReceptorSpeciesAssay TypeKi (nM)EC50/IC50 (nM)Selectivity (A1 vs. A2A)Reference
CCPAAdenosine A1RatRadioligand Binding ([3H]PIA)0.4-~10,000-fold[2]
CCPAAdenosine A2RatRadioligand Binding ([3H]NECA)3900-[2]
CCPAAdenosine A1RatAdenylate Cyclase Inhibition-33>100-fold[2]
CCPAAdenosine A2HumanAdenylate Cyclase Stimulation-3500[2]
CCPAAdenosine A1HumanRadioligand Binding0.8-~2875-fold
CCPAAdenosine A2AHumanRadioligand Binding2300-
CCPAAdenosine A3HumanRadioligand Binding42-
CCPAAdenosine A2BHumanFunctional Assay-18800
Table 2: In Vitro and In Vivo Efficacy of HEA
EffectModel SystemConcentration/DoseObserved EffectReference
CytotoxicitySGC-7901 Gastric Cancer CellsIC50: 86.66 µM (48h)Inhibition of cell viability[3]
CytotoxicityAGS Gastric Cancer CellsIC50: 94.46 µM (48h)Inhibition of cell viability[3]
Anti-inflammatoryLPS-stimulated RAW 246.7 Macrophages5-20 µg/mLReduction of TNF-α and IL-1β, increase in IL-10[4]
Anti-fibroticTGF-β1-stimulated NRK-49F Kidney Fibroblasts5-20 µg/mLReduction of collagen I, α-SMA, and fibronectin[4]
AntioxidantH2O2-treated PC12 Cells5-40 µMIncreased cell viability, reduced ROS generation[5]
AntitumorSGC-7901 Xenograft Mouse Model75-100 mg/kg (p.o.)Inhibition of tumor growth[3]
Anti-fibroticUnilateral Ureteral Obstruction (UUO) Mouse Model2.5-7.5 mg/kg (i.p.)Amelioration of renal interstitial fibrosis[6]
InsecticidalPlutella xylostella Larvae1 mg/mLLethal effect[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in key studies of CCPA and HEA.

Radioligand Binding Assays for CCPA
  • Objective: To determine the binding affinity of CCPA for adenosine A1 and A2 receptors.

  • A1 Receptor Assay:

    • Tissue: Rat brain membranes.

    • Radioligand: [3H]PIA.

    • Procedure: Membranes were incubated with the radioligand and varying concentrations of CCPA. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured.

    • Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[2]

  • A2 Receptor Assay:

    • Tissue: Rat striatal membranes.

    • Radioligand: [3H]NECA.

    • Procedure: Similar to the A1 receptor assay.[2]

Adenylate Cyclase Activity Assay for CCPA
  • Objective: To assess the functional activity of CCPA at A1 and A2 adenosine receptors.

  • A1 Receptor Model (Inhibition):

    • System: Rat fat cell membranes.

    • Procedure: Adenylate cyclase was stimulated with forskolin. The inhibitory effect of CCPA at varying concentrations was measured by quantifying the production of cyclic AMP (cAMP).[2]

  • A2 Receptor Model (Stimulation):

    • System: Human platelet membranes.

    • Procedure: The stimulatory effect of CCPA at varying concentrations on adenylate cyclase activity was measured by quantifying cAMP production.[2]

In Vivo Unilateral Ureteral Obstruction (UUO) Model for HEA
  • Objective: To evaluate the anti-fibrotic effect of HEA in a mouse model of renal interstitial fibrosis.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Mice were randomly assigned to sham, UUO, and HEA-treated UUO groups.

    • HEA (2.5, 5, or 7.5 mg/kg) was administered via intraperitoneal injection 24 hours before UUO surgery and continued daily for 14 days.

    • The left ureter was ligated to induce obstruction in the UUO and HEA-treated groups.

    • After 14 days, kidneys were harvested for histological and molecular analysis.

  • Analysis: Kidney sections were stained with H&E and Masson's trichrome to assess tissue injury and collagen deposition. The expression of fibrosis and inflammation markers (e.g., TGF-β1, α-SMA, TNF-α, IL-1β) was measured by immunohistochemistry, qPCR, and ELISA.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using the DOT language to illustrate key pathways and workflows.

G cluster_CCPA CCPA Signaling at A1 Adenosine Receptor CCPA CCPA A1R A1 Adenosine Receptor CCPA->A1R binds and activates Gi Gi Protein A1R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate) cAMP->Response leads to

Caption: Signaling pathway of the A1 adenosine receptor agonist CCPA.

G cluster_HEA HEA Anti-inflammatory and Anti-fibrotic Signaling LPS LPS TLR4 TLR4 LPS->TLR4 TGFB1 TGF-β1 TGFB1R TGF-β1 Receptor TGFB1->TGFB1R HEA HEA NFkB NF-κB Signaling HEA->NFkB inhibits Smad Smad Signaling HEA->Smad inhibits TLR4->NFkB TGFB1R->Smad Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation Fibrosis Fibrotic Proteins (Collagen I, α-SMA) Smad->Fibrosis

Caption: HEA's inhibitory effects on inflammatory and fibrotic pathways.

G cluster_Workflow Experimental Workflow for In Vivo UUO Model Start Acclimatize Mice Grouping Randomly Assign to Sham, UUO, HEA Groups Start->Grouping Treatment Administer HEA or Vehicle (i.p.) for 15 days Grouping->Treatment Surgery Day 1: Perform Sham or UUO Surgery Treatment->Surgery Endpoint Day 14: Harvest Kidneys Surgery->Endpoint Analysis Histological and Molecular Analysis Endpoint->Analysis

Caption: Workflow for the in vivo Unilateral Ureteral Obstruction experiment.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-N6-(2-hydroxyethyl)adenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed protocol for the proper disposal of 2-Chloro-N6-(2-hydroxyethyl)adenosine, a purine nucleoside analog. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of analogous chemical structures, including chlorinated organic compounds and nucleoside analogs.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must adhere to local, state, and federal regulations. The following steps provide a general framework for its safe disposal as a hazardous chemical waste.

  • Waste Identification and Classification : this compound should be classified as a halogenated organic waste.[1][2] Do not mix this waste with non-hazardous waste as this will render the entire volume hazardous.[1]

  • Waste Segregation : It is crucial to collect waste containing this compound in a dedicated and clearly labeled waste container.[3] This container should be separate from non-halogenated solvent waste to facilitate proper disposal and potential solvent recovery.[2][3]

  • Container Selection and Labeling :

    • Use a container compatible with chlorinated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.[1]

    • The container must be in good condition, with a secure, leak-proof cap.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.

  • Accumulation and Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from sources of ignition and incompatible materials.[4]

    • Ensure the container is kept closed except when adding waste.

  • Arranging for Disposal :

    • Once the container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[5]

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [4][6]

Summary of Disposal Parameters

ParameterGuideline
Waste Classification Halogenated Organic Waste[1][2]
Container Type Chemically compatible, leak-proof container (e.g., HDPE)
Labeling Requirements "Hazardous Waste," Chemical Name, and Concentration
Storage Location Designated Satellite Accumulation Area
Disposal Method Collection by Institutional EHS for licensed disposal
Prohibited Actions Do not dispose of in regular trash or down the drain[4][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Chloro-N6- (2-hydroxyethyl)adenosine waste classify Classify as Halogenated Organic Waste start->classify segregate Segregate in a dedicated, compatible waste container classify->segregate label Label container with 'Hazardous Waste' and contents segregate->label store Store in designated satellite accumulation area label->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs

Disposal workflow for this compound.

Experimental Protocols Referenced

References

Essential Safety and Operational Guide for 2-Chloro-N6-(2-hydroxyethyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate safety, handling, and disposal protocols for 2-Chloro-N6-(2-hydroxyethyl)adenosine, a purine nucleoside analog. Given its classification and potential bioactivity, including antitumor properties, it is imperative to handle this compound with a high degree of caution, adhering to protocols established for cytotoxic agents to minimize exposure and ensure a safe laboratory environment.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on guidelines for cytotoxic compounds.[2][3][4][5][6]

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesWear two pairs of chemotherapy-rated, powder-free nitrile gloves. Change the outer glove immediately upon contamination.
Body Protection Disposable GownA disposable, solid-front, back-closure gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the inner pair of gloves.
Respiratory Protection N95 Respirator or HigherAn N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator) should be used when handling the powder form of the compound outside of a containment device to prevent inhalation.[6]
Eye Protection Safety Goggles with Side ShieldsChemical splash goggles are required to protect against splashes and dust. A face shield may be necessary for additional protection during procedures with a high risk of splashing.[5]

Operational Plan: Handling and Usage

Safe handling practices are critical to prevent contamination and accidental exposure. All procedures should be performed in a designated area.

Preparation and Handling Environment:

  • Ventilation: All work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[6]

  • Work Surface: The work area should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.

  • Weighing: Weighing of the powdered compound should be done carefully within a containment device to avoid generating dust.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the designated work area is prepared and all necessary PPE is donned correctly.

  • Reconstitution: If preparing a stock solution, slowly add the solvent to the vial containing the powder to avoid aerosolization. Cap and vortex to dissolve.

  • Use in Experiments: When using the compound in experiments, employ careful aseptic techniques to prevent contamination of the sample and the laboratory environment.

  • Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Remove the outer pair of gloves and the gown before leaving the work area. The inner gloves should be removed last. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware All disposable labware (e.g., pipette tips, tubes, flasks) that has come into contact with the compound should be collected in a designated, labeled hazardous waste container.
Contaminated PPE All used PPE, including gloves, gowns, and masks, should be disposed of as hazardous waste in a designated container immediately after use.
Liquid Waste Aqueous waste containing the compound should be collected in a labeled hazardous waste container. Do not pour down the drain.

Signaling Pathway

This compound is a purine nucleoside analog. While the specific signaling pathways for this compound are not extensively detailed in the provided search results, related compounds like N6-(2-Hydroxyethyl)adenosine are known to inhibit the NF-κB/Smad signaling pathway, which is involved in inflammation and fibrosis.[7] The following diagram illustrates a simplified representation of this inhibitory action.

NFkB_Smad_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGF-beta_Receptor TGF-beta_Receptor TGF-beta1->TGF-beta_Receptor LPS LPS TLR4 TLR4 LPS->TLR4 Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 NF-kB NF-κB TLR4->NF-kB Gene_Expression Pro-inflammatory & Fibrotic Gene Expression Smad2_3->Gene_Expression NF-kB->Gene_Expression Compound N6-(2-Hydroxyethyl)adenosine Compound->Smad2_3 Inhibits Compound->NF-kB Inhibits

Caption: Inhibition of NF-κB and Smad signaling pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.